molecular formula C25H42O6 B116076 Herboxidiene CAS No. 142861-00-5

Herboxidiene

Cat. No.: B116076
CAS No.: 142861-00-5
M. Wt: 438.6 g/mol
InChI Key: ISZXEMUWHQLLTC-LSIVYLFASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Herboxidiene, also known as GEX1A, is a natural product derived from Streptomyces species that functions as a potent and specific chemical modulator of the spliceosome . Its primary mechanism of action involves binding to the SF3B complex, an essential component of the U2 small nuclear ribonucleoprotein (U2 snRNP), thereby disrupting early stages of spliceosome assembly and inhibiting both constitutive and alternative pre-mRNA splicing . By targeting SF3B1, a core subunit of SF3B, this compound stabilizes the complex in an open conformation and interferes with its transition to a closed state, which is critical for stable branch point sequence recognition and intron removal . This disruption of splicing leads to widespread intron retention and altered gene expression, ultimately inducing cell cycle arrest at the G1 and G2/M phases . This mechanism makes it a valuable tool for probing spliceosome assembly, dynamics, and function .In cancer research, this compound has demonstrated potent antitumor and antiproliferative activity across a range of human tumor cell lines, establishing the SF3B complex as a pharmacologically relevant target for anticancer drug discovery . The compound also serves as a critical chemical probe for studying the interplay between splicing stress and other cellular pathways, such as abiotic stress responses . Furthermore, its simpler structural architecture compared to other splicing inhibitors like pladienolide B makes this compound a promising starting point for structure-activity relationship (SAR) studies and the development of novel synthetic analogs with improved properties . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3R,4R)-4-hydroxy-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O6/c1-15(14-25(6)24(31-25)18(4)23(29-7)19(5)26)9-8-10-16(2)22-17(3)11-12-20(30-22)13-21(27)28/h8-10,15,17-20,22-24,26H,11-14H2,1-7H3,(H,27,28)/b9-8+,16-10+/t15-,17+,18-,19-,20-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZXEMUWHQLLTC-LSIVYLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(=CC=CC(C)CC2(C(O2)C(C)C(C(C)O)OC)C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@@H]1/C(=C/C=C/[C@@H](C)C[C@@]2([C@H](O2)[C@H](C)[C@H]([C@@H](C)O)OC)C)/C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037297
Record name Herboxidiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142861-00-5
Record name Herboxidiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142861-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Herboxidiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142861005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herboxidiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HERBOXIDIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB7EM5EUD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Herboxidiene's Mechanism of Action on the Spliceosome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a potent natural product, exerts its antitumor activity by targeting the spliceosome, the intricate molecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the SF3B complex of the spliceosome. It details the molecular basis of splicing inhibition, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows. This document is intended to serve as a valuable resource for researchers in oncology, molecular biology, and drug development.

Introduction to Pre-mRNA Splicing and the Spliceosome

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression where non-coding intervening sequences (introns) are removed from pre-mRNA, and the coding sequences (exons) are ligated together to form mature messenger RNA (mRNA). This process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 150 associated proteins. The assembly of the spliceosome is a stepwise process, beginning with the recognition of the 5' splice site by the U1 snRNP and the branch point sequence (BPS) by the U2 snRNP, forming the A complex. Subsequent recruitment of the U4/U6.U5 tri-snRNP leads to the formation of the precatalytic B complex, which then undergoes significant conformational rearrangements to become catalytically active.

This compound: A Potent Inhibitor of the Spliceosome

This compound is a polyketide natural product that has demonstrated significant antitumor properties.[1] Its mechanism of action is attributed to its ability to inhibit the function of the spliceosome.[2] Like other natural product splicing modulators such as pladienolide B and spliceostatin A, this compound targets the SF3B (splicing factor 3b) complex, a core component of the U2 snRNP.[3][4]

The SF3B Complex: The Direct Target of this compound

The SF3B complex is crucial for the recognition of the branch point adenosine (B11128) within the intron, a critical step in the formation of the spliceosome A complex.[3] this compound binds to the largest subunit of this complex, SF3B1.[3]

Molecular Mechanism of Action

This compound acts as a molecular glue, stabilizing a specific conformation of the SF3B complex that is incompatible with its function in splicing. Structural and biochemical studies have revealed that this compound and other SF3B modulators bind to a pocket on SF3B1 that is normally occupied by the branch point adenosine of the pre-mRNA.[2][3] This binding event prevents the stable association of the U2 snRNP with the intron's branch point, thereby stalling spliceosome assembly at the A complex stage.[3][5] This leads to an accumulation of unspliced pre-mRNA and the production of aberrant mRNA transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[6]

The mechanism is considered to be pre-mRNA substrate competitive.[2] A key feature of this compound's interaction is the role of its C1 carboxylic acid, which is essential for maintaining its binding within the SF3B1 channel and preventing the conformational changes required for splicing to proceed.[3]

Quantitative Data

The inhibitory activity of this compound and its derivatives has been quantified through in vitro splicing assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 1: In Vitro Splicing Inhibition by this compound and its Analogs
CompoundModificationIC50 (µM)Reference
This compound (1)Parent Compound0.3[2]
5(R)-hydroxy this compound (6)C5 HydroxylationSlightly lower than this compound[7]
C5 epimer (7)Epimerization at C5Comparable to this compound[7]
6-desmethyl this compound (5)Removal of C6 methyl0.35[5]
C6 alkene derivative (12)Methylene at C60.4[7]
C6 (R)-methyl derivative (13)Epimerization at C62.5[7]
C6 cyclopropyl (B3062369) derivative (14)Cyclopropyl at C65.2[7]
C6 gem-dimethyl derivative (15)Gem-dimethyl at C6~3-fold less potent than this compound[7]
Carba-derivative (6)Tetrahydropyran oxygen replaced with carbon6[5]
Diastereomeric carba-derivative (27)Diastereomer of carba-derivative>100[5]
Table 2: Resistance Mutations to this compound
GeneMutationEffect on this compound ActivityReference
SF3B1R1074HResistance[8]
SF3B1K1071EResistance[8]
SF3B1V1078A/IResistance[8]
PHF5AY36CResistance[8][9]

Experimental Protocols

In Vitro Splicing Assay

This protocol is adapted from established methods to assess the effect of this compound on pre-mRNA splicing using HeLa cell nuclear extracts.[10][11][12]

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., 32P-UTP labeled adenovirus major late pre-mRNA)

  • Splicing buffer components (HEPES-KOH pH 7.9, KOAc, Mg(OAc)2, DTT)

  • ATP and Creatine Phosphate (CP)

  • This compound and its analogs dissolved in DMSO

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7M urea)

  • RNA loading buffer

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing splicing buffer, ATP, CP, and RNase inhibitor.

  • Inhibitor Addition: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate Splicing: Add the radiolabeled pre-mRNA substrate and HeLa nuclear extract to the reaction tubes.

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0, 30, 60, 90 minutes).

  • Stop Reaction and Protein Digestion: Stop the reaction by adding a stop solution containing SDS and EDTA, followed by digestion with Proteinase K at 37°C.

  • RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in loading buffer, denature at 95°C, and separate the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron, intermediates) on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA species by autoradiography or phosphorimaging. Quantify the band intensities to determine the percentage of splicing inhibition.

Order-of-Addition Experiment

This experiment helps to determine the binding kinetics and competition of this compound with other molecules.[3]

Procedure:

  • Pre-incubation (Binding Phase): Incubate the HeLa nuclear extract with the first compound (e.g., active this compound or an inactive analog) for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 4°C or 30°C).

  • Competition Phase: Add the second compound (e.g., an excess of an inactive analog or active this compound) to the reaction and incubate for another defined period.

  • Splicing Reaction: Initiate the splicing reaction by adding the radiolabeled pre-mRNA and incubate as described in the in vitro splicing assay protocol.

  • Analysis: Analyze the splicing products to determine if the pre-incubation with the first compound affects the inhibitory activity of the second compound.

Pull-Down Assay to Identify Protein Targets

This general protocol can be adapted to identify proteins that bind to this compound.[13][14][15]

Materials:

  • This compound analog with a linker for immobilization (e.g., biotinylated this compound)

  • Streptavidin-coated beads

  • Cell lysate (e.g., from HeLa cells)

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility

Procedure:

  • Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the compound.

  • Lysate Incubation: Incubate the this compound-bound beads with the cell lysate to allow for protein binding. As a control, use beads without this compound or with an inactive analog.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, SDS, or by boiling in sample buffer).

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by staining (e.g., Coomassie blue or silver stain). Specific bands of interest can be excised and identified by mass spectrometry. Alternatively, the eluted proteins can be analyzed by Western blotting using antibodies against candidate proteins (e.g., SF3B1).

Visualizations

Signaling Pathways and Logical Relationships

Spliceosome_Assembly_and_Herboxidiene_Inhibition cluster_assembly Spliceosome Assembly Pathway cluster_inhibition This compound Mechanism of Action Pre-mRNA Pre-mRNA E Complex E Complex Pre-mRNA->E Complex U1 snRNP binding U1 snRNP U1 snRNP U2 snRNP (SF3B) U2 snRNP (SF3B) SF3B1 subunit SF3B1 subunit U4/U6.U5 tri-snRNP U4/U6.U5 tri-snRNP A Complex A Complex E Complex->A Complex U2 snRNP (SF3B) binding to Branch Point B Complex B Complex A Complex->B Complex U4/U6.U5 tri-snRNP recruitment Inhibition of A Complex Formation Inhibition of A Complex Formation Catalytically Active Spliceosome Catalytically Active Spliceosome B Complex->Catalytically Active Spliceosome Conformational Rearrangement Spliced mRNA Spliced mRNA Catalytically Active Spliceosome->Spliced mRNA This compound This compound This compound->SF3B1 subunit Binds to Branch Point Adenosine Pocket SF3B1 subunit->Inhibition of A Complex Formation

Caption: Spliceosome assembly pathway and the inhibitory action of this compound.

Experimental Workflows

In_Vitro_Splicing_Workflow cluster_prep Preparation cluster_reaction Splicing Reaction cluster_analysis Analysis Radiolabeled pre-mRNA Radiolabeled pre-mRNA Incubate at 30°C Incubate at 30°C Radiolabeled pre-mRNA->Incubate at 30°C HeLa Nuclear Extract HeLa Nuclear Extract HeLa Nuclear Extract->Incubate at 30°C This compound/DMSO This compound/DMSO This compound/DMSO->Incubate at 30°C Stop Reaction & Proteinase K Stop Reaction & Proteinase K Incubate at 30°C->Stop Reaction & Proteinase K RNA Extraction RNA Extraction Stop Reaction & Proteinase K->RNA Extraction Denaturing PAGE Denaturing PAGE RNA Extraction->Denaturing PAGE Autoradiography/Phosphorimaging Autoradiography/Phosphorimaging Denaturing PAGE->Autoradiography/Phosphorimaging Quantification Quantification Autoradiography/Phosphorimaging->Quantification

Caption: Workflow for an in vitro splicing assay to test this compound's activity.

Pull_Down_Assay_Workflow cluster_prep Preparation cluster_binding Binding and Washing cluster_analysis Analysis Biotinylated this compound Biotinylated this compound Immobilize this compound Immobilize this compound Biotinylated this compound->Immobilize this compound Streptavidin Beads Streptavidin Beads Streptavidin Beads->Immobilize this compound Cell Lysate Cell Lysate Incubate with Lysate Incubate with Lysate Cell Lysate->Incubate with Lysate Immobilize this compound->Incubate with Lysate Wash Beads Wash Beads Incubate with Lysate->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins SDS-PAGE SDS-PAGE Elute Proteins->SDS-PAGE Mass Spectrometry/Western Blot Mass Spectrometry/Western Blot SDS-PAGE->Mass Spectrometry/Western Blot

References

The Spliceosome Inhibitor Herboxidiene: A Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a polyketide natural product, has emerged as a potent antitumor agent through its targeted inhibition of the spliceosome, the cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. By binding to the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP), this compound disrupts the early stages of spliceosome assembly. This interference with the fundamental process of gene expression leads to widespread splicing alterations, culminating in cancer cell cycle arrest, induction of apoptosis, and the modulation of key survival signaling pathways. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, detailing its mechanism of action, effects on cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeting the Spliceosome

This compound exerts its anticancer effects by directly targeting the SF3b complex within the spliceosome.[1][2][3] The SF3b complex is crucial for recognizing the branch point sequence (BPS) within introns during the formation of the spliceosome's A complex.[1][2] this compound, along with other SF3b modulators like Pladienolide B and Spliceostatin A, binds to a pocket on the SF3B1 subunit.[1][3] This binding event is thought to lock the SF3b complex in an open conformation, preventing the conformational changes required for stable U2 snRNP interaction with the intron and subsequent catalytic steps of splicing.[1]

The inhibition of splicing by this compound is potent, with an in vitro splicing IC50 value of approximately 0.3 µM.[3] This disruption of splicing leads to the accumulation of unspliced pre-mRNAs and the generation of aberrantly spliced transcripts, ultimately triggering downstream cellular stress responses.

cluster_0 Spliceosome Assembly (Early Stage) cluster_1 Downstream Effects U2 snRNP U2 snRNP SF3b Complex SF3b Complex U2 snRNP->SF3b Complex contains pre-mRNA pre-mRNA SF3b Complex->pre-mRNA binds to Branch Point Splicing Aberrations Splicing Aberrations SF3b Complex->Splicing Aberrations A Complex A Complex pre-mRNA->A Complex forms This compound This compound This compound->SF3b Complex inhibits Cell Cycle Arrest Cell Cycle Arrest Splicing Aberrations->Cell Cycle Arrest Apoptosis Apoptosis Splicing Aberrations->Apoptosis

Figure 1. Mechanism of this compound Action.

Effects on Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic activity against various cancer cell lines. This is a direct consequence of its ability to inhibit the essential process of pre-mRNA splicing, which is vital for the synthesis of proteins required for cell growth and survival.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting potential differences in cellular uptake, metabolism, or dependency on specific splicing events.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerNot explicitly stated, but cytotoxic[4]
B16F10Murine MelanomaNot explicitly stated, but cytotoxic[5]
In vitro splicing-~0.3[3]

Induction of Cell Cycle Arrest

A primary cellular response to the splicing stress induced by this compound is the arrest of the cell cycle, predominantly at the G1 and G2/M phases. This prevents the propagation of cells with improperly spliced transcripts and allows time for cellular repair or, alternatively, commitment to apoptosis. While specific quantitative data for this compound-induced cell cycle arrest is limited, studies on other SF3b inhibitors provide a strong indication of the expected effects. For instance, treatment of cancer cells with SF3b inhibitors typically leads to a significant accumulation of cells in the G2/M phase.[6]

G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound This compound This compound->G1 Arrest This compound->G2 Arrest cluster_0 Splicing Modulation cluster_1 Apoptosis Induction This compound This compound MCL1_pre-mRNA MCL1_pre-mRNA This compound->MCL1_pre-mRNA alters splicing BCLx_pre-mRNA BCLx_pre-mRNA This compound->BCLx_pre-mRNA alters splicing MCL1-L Mcl-1L (anti-apoptotic) MCL1_pre-mRNA->MCL1-L down MCL1-S Mcl-1S (pro-apoptotic) MCL1_pre-mRNA->MCL1-S up BCLx-L Bcl-xL (anti-apoptotic) BCLx_pre-mRNA->BCLx-L down BCLx-S Bcl-xS (pro-apoptotic) BCLx_pre-mRNA->BCLx-S up Bax Bax MCL1-S->Bax activates BCLx-S->Bax activates Caspase-9 Caspase-9 Bax->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes cluster_0 PI3K/Akt/mTOR Pathway This compound This compound Spliceosome Spliceosome This compound->Spliceosome inhibits Altered Splicing Altered Splicing Spliceosome->Altered Splicing PI3K PI3K Altered Splicing->PI3K downregulates components Akt Akt Altered Splicing->Akt mTOR mTOR Altered Splicing->mTOR PI3K->Akt Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation HeLa Nuclear Extract HeLa Nuclear Extract Reaction Reaction HeLa Nuclear Extract->Reaction Radiolabeled pre-mRNA Radiolabeled pre-mRNA Radiolabeled pre-mRNA->Reaction This compound This compound This compound->Reaction Denaturing PAGE Denaturing PAGE Reaction->Denaturing PAGE RNA extraction Autoradiography Autoradiography Denaturing PAGE->Autoradiography Visualization

References

The Structural Elucidation and Stereochemistry of Herboxidiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene, a polyketide natural product first isolated from Streptomyces sp. A7847, has garnered significant attention in the scientific community due to its potent and selective herbicidal activity, as well as its promising antitumor properties.[1] Its complex molecular architecture, featuring a tetrahydropyran (B127337) core, a conjugated diene system, and a densely functionalized side chain with nine stereocenters, has made it a challenging target for total synthesis and a fascinating subject for stereochemical investigation. This technical guide provides a comprehensive overview of the key experimental data and methodologies employed in the elucidation of this compound's structure and the definitive assignment of its stereochemistry.

Structure Elucidation: A Multifaceted Approach

The determination of this compound's planar structure and relative stereochemistry was a complex undertaking that relied on a combination of spectroscopic analysis, chemical degradation, and ultimately, total synthesis.

Spectroscopic Analysis

Initial structural insights were gleaned from extensive spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). High-resolution mass spectrometry established the molecular formula of this compound as C₂₅H₄₂O₆.

Table 1: ¹H NMR Spectroscopic Data of Key this compound Intermediates and Derivatives

Compound/FragmentProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinyl Iodide 16a H-1'6.27s-
H-34.83s-
H-54.57d1.1
H-64.41s-
-OCH₃3.68s-
-CH₃1.81d1.0
Vinyl Iodide 16b H-1'6.14-6.12m-
H-23.92s-
-OCH₃3.67s-
-CH₃1.71s-
-CH₃0.75d7.0
Methyl Ketone 24 H-34.89s-
H-54.62s-
H-64.35s-
-OCH₃3.69s-
-COCH₃2.20s-
Dichloro Cyclopropane 27 H-15.02t4.9
H-8a3.55dd11.4, 7.6

Table 2: ¹³C NMR Spectroscopic Data of Key this compound Intermediates and Derivatives

Compound/FragmentCarbonChemical Shift (δ, ppm)
Vinyl Iodide 16a C-1171.5
C-1'145.7
C-2'80.2
C-2143.8
C-4110.0
C-783.5
C-673.9
-OCH₃51.7
Vinyl Iodide 16b C-1171.7
C-1'145.7
C-2'77.0
C-283.1
C-475.0
-OCH₃51.7
Methyl Ketone 24 C=O207.5
C-1171.4
C-2140.8
C-4109.8
C-784.7
C-673.4
-OCH₃51.8
Dichloro Cyclopropane 27 C-2102.4
C-771.4
C-365.6
C-565.0
C-464.8
C-663.4

Note: The numbering of atoms in the intermediates may not correspond directly to the numbering in the final this compound structure.

Chemical Degradation

Chemical degradation studies were crucial in the initial stages to break down the complex molecule into smaller, more easily identifiable fragments. While specific detailed protocols for this compound are not extensively published, typical forced degradation studies involve subjecting the compound to a range of stress conditions to understand its stability and degradation pathways.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with aqueous acids (e.g., 0.1 M to 1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with aqueous bases (e.g., 0.1 M to 1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂).

  • Photolytic Degradation: Exposure to UV and visible light.

  • Thermal Degradation: Heating the solid or a solution of the compound.

The resulting degradation products are then isolated and their structures determined by spectroscopic methods, providing valuable clues about the connectivity of the parent molecule.

Stereochemistry Determination

The absolute and relative stereochemistry of the nine stereocenters in this compound was a significant challenge, addressed through a combination of chiroptical measurements, chemical correlation, and ultimately confirmed by total synthesis and crystallographic analysis of synthetic intermediates.

Optical Rotation

The optical activity of this compound and its synthetic intermediates provided essential information about their chirality. The specific rotation is a fundamental property used to characterize chiral molecules.

Table 3: Specific Rotation Values of Key this compound Intermediates and Derivatives

CompoundSpecific Rotation [α]D²⁰Concentration (c)Solvent
Dichloro Cyclopropane 27+32.170.23CHCl₃
Vinyl Iodide 16a-14.00.1CHCl₃
Vinyl Iodide 16b-49.11.0CHCl₃
Methyl Ketone 24-42.30.13CHCl₃
Di-O-acetyl-D-glucal derivative-6.10.13CHCl₃
Methyl ketone derivative 26-36.21.0CHCl₃
Mosher's Ester Analysis

Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of chiral secondary alcohols. This technique involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration can be deduced. This method was instrumental in assigning the stereochemistry of key alcohol functionalities within the this compound structure during its total synthesis.

X-ray Crystallography

Key Experimental Protocols

The successful elucidation and confirmation of this compound's structure were underpinned by a variety of sophisticated experimental techniques.

General Chromatographic and Spectroscopic Methods
  • Flash Column Chromatography: Performed on silica (B1680970) gel (60 Å, 230-400 mesh) to purify synthetic intermediates.

  • Thin-Layer Chromatography (TLC): Carried out on silica gel 60 F254 plates to monitor reaction progress.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were typically recorded on 400 or 500 MHz spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) was commonly used to determine the exact mass and molecular formula of compounds.

Suzuki-Miyaura Cross-Coupling

A key reaction in several total syntheses of this compound was the Suzuki-Miyaura coupling to form the C9-C10 bond, connecting the tetrahydropyran core to the side chain.

  • Typical Protocol: To a solution of the vinyl iodide and the boronic acid or ester in a suitable solvent (e.g., THF), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃ or K₂CO₃) are added. The reaction mixture is then heated until the starting materials are consumed.

Mosher's Ester Analysis Protocol
  • Esterification: The chiral alcohol is treated with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions, typically in the presence of a base like pyridine (B92270) or DMAP, to form the two diastereomeric Mosher esters.

  • Purification: The resulting esters are purified by chromatography.

  • NMR Analysis: ¹H NMR spectra of both diastereomers are recorded.

  • Data Analysis: The chemical shifts of protons on both sides of the carbinol carbon are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent positive or negative sign for Δδ on one side of the carbinol and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's model.

Visualizing the Logic: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and a key synthetic strategy.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_synthesis Total Synthesis & Stereochemistry MS Mass Spectrometry (Molecular Formula) Planar_Structure Proposed Planar Structure MS->Planar_Structure NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Planar_Structure NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_2D->Planar_Structure Degradation Forced Degradation (Acid, Base, Oxidation) Fragment_Analysis Fragment Structure Elucidation Degradation->Fragment_Analysis Fragment_Analysis->Planar_Structure Total_Synthesis Total Synthesis X_Ray X-ray Crystallography (of Intermediates) Total_Synthesis->X_Ray Mosher Mosher's Ester Analysis Total_Synthesis->Mosher Optical_Rotation Optical Rotation Total_Synthesis->Optical_Rotation Final_Structure Confirmed Structure & Absolute Stereochemistry X_Ray->Final_Structure Mosher->Final_Structure Optical_Rotation->Final_Structure Planar_Structure->Total_Synthesis suzuki_coupling_workflow Vinyl_Iodide Vinyl Iodide (Side Chain Precursor) Coupling Suzuki-Miyaura Coupling Vinyl_Iodide->Coupling Boronate Pinacol Boronate (Tetrahydropyran Core) Boronate->Coupling Catalyst Pd(PPh₃)₄ Cs₂CO₃, THF Catalyst->Coupling Coupled_Product Coupled Product (this compound Backbone) Coupling->Coupled_Product

References

Herboxidiene: A Technical Whitepaper on its Initial Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene, a novel polyketide discovered from the fermentation broth of Streptomyces chromofuscus strain A7847, has demonstrated significant potential as a selective herbicide.[1] This document provides a comprehensive overview of the initial herbicidal properties of this compound, detailing its mechanism of action, selective phytotoxicity, and the experimental methodologies used in its preliminary evaluation.

Core Properties and Mechanism of Action

This compound is a potent phytotoxic compound that exhibits selective herbicidal activity, particularly against broadleaf weeds, while demonstrating a high degree of safety for monocotyledonous crops such as wheat.[1] Its molecular formula has been determined as C25H42O6. The primary mode of action of this compound is the inhibition of the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.

This compound targets the SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[2][3] By binding to this complex, this compound interferes with the early stages of spliceosome assembly, leading to the inhibition of both constitutive and alternative splicing.[4][5] This disruption of mRNA processing results in the accumulation of unspliced pre-mRNAs and ultimately triggers a cascade of cellular stress responses, including cell cycle arrest at the G1 and G2/M phases, leading to plant growth inhibition and death.[2][4] In plants, this splicing inhibition has been shown to activate transcriptional patterns associated with abiotic stress responses.[4][6]

Quantitative Data on Herbicidal Activity

Initial studies highlighted this compound's potent and selective herbicidal effects. While the complete quantitative data from the original discovery is not fully available, subsequent research has provided specific inhibitory concentrations for model plant species.

Plant SpeciesAssayParameterValueReference
Arabidopsis thalianaDose-responseIC500.37 µM[7]
Arabidopsis thalianaDose-responseIC801.72 µM[7]

IC50: The concentration of this compound that causes 50% inhibition of growth. IC80: The concentration of this compound that causes 80% inhibition of growth.

Experimental Protocols

The following protocols are based on established methodologies for herbicide evaluation and specific details available from studies on this compound.

Initial Screening of Herbicidal Activity

This protocol outlines a general method for the initial discovery of herbicidal compounds from microbial fermentation, similar to the process that led to the discovery of this compound.

  • Microorganism Cultivation: Streptomyces chromofuscus is cultured in a suitable fermentation medium to encourage the production of secondary metabolites.

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

  • Bioassay with Indicator Species: A simple and rapid bioassay is performed using a sensitive indicator plant species, such as duckweed (Lemna minor) or Arabidopsis thaliana, to detect phytotoxic activity.

    • A dilution series of the crude extract is prepared.

    • The indicator plants are grown in a liquid medium or on agar (B569324) plates containing the different concentrations of the extract.

    • Phytotoxicity is assessed visually after a set incubation period by observing signs of growth inhibition, chlorosis (yellowing), or necrosis (tissue death).

Post-emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol is designed to evaluate the herbicidal activity of this compound on weeds after they have germinated and emerged from the soil.

  • Plant Material: A variety of broadleaf and grass weed species are grown in individual pots containing a standard potting mix. A crop species, such as wheat, is also included to assess selectivity.

  • Growth Conditions: Plants are grown in a controlled greenhouse environment with standardized temperature, humidity, and photoperiod.

  • Herbicide Application: this compound is formulated in a suitable solvent and applied as a foliar spray to the plants at a specific growth stage (e.g., 2-4 leaf stage). A range of application rates is used to determine the dose-response relationship.

  • Evaluation:

    • Visual Injury Assessment: Plants are visually assessed for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

    • Biomass Reduction: At the end of the experiment, the above-ground biomass of the treated plants is harvested, dried, and weighed. The percent reduction in biomass compared to untreated control plants is calculated to determine the Growth Reduction (GR50) value, which is the herbicide rate required to reduce plant biomass by 50%.

Pre-emergence Herbicidal Efficacy Assay (Greenhouse)

This protocol assesses the ability of this compound to control weeds before they emerge from the soil.

  • Experimental Setup: Pots are filled with soil, and seeds of various weed species are sown at a uniform depth.

  • Herbicide Application: this compound is applied to the soil surface as a spray immediately after seeding.

  • Evaluation:

    • Emergence Count: The number of emerged seedlings is counted at regular intervals.

    • Biomass Assessment: After a predetermined period, the emerged seedlings are harvested, dried, and weighed to determine the effect on early growth.

Crop Selectivity and Phytotoxicity Assay (Wheat)

This protocol is specifically designed to evaluate the safety of this compound on a crop species.

  • Plant Material: Wheat plants are grown under controlled greenhouse conditions.

  • Herbicide Application: this compound is applied at various rates, including rates significantly higher than those required for weed control (e.g., up to 5.6 kg/hectare as mentioned in the initial study), to determine the margin of safety.[1]

  • Evaluation: Wheat plants are monitored for any signs of phytotoxicity, such as stunting, chlorosis, or malformation. At maturity, yield components (e.g., grain yield, plant height) are measured and compared to untreated control plants.

Visualizations

Herboxidiene_Mechanism_of_Action cluster_nucleus Plant Cell Nucleus cluster_spliceosome Spliceosome Assembly cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA U2_snRNP U2 snRNP pre_mRNA->U2_snRNP Binding SF3b SF3b Complex Spliceosome Assembled Spliceosome U2_snRNP->Spliceosome SF3b->Spliceosome Incorporation Plant Growth & Development Plant Growth & Development mRNA Mature mRNA Spliceosome->mRNA Splicing Translation Translation mRNA->Translation This compound This compound This compound->SF3b Inhibits Proteins Functional Proteins Translation->Proteins Proteins->Plant Growth & Development

Caption: Mechanism of this compound's herbicidal action.

Herbicide_Screening_Workflow start Start: Microbial Fermentation extraction Metabolite Extraction start->extraction primary_screen Primary Screening (e.g., Duckweed Assay) extraction->primary_screen active_hits Active Hits Identified primary_screen->active_hits active_hits->start No purification Purification & Structure Elucidation (e.g., this compound) active_hits->purification Yes secondary_screen Secondary Screening (Greenhouse) purification->secondary_screen post_emergence Post-emergence Assay (Weed Spectrum) secondary_screen->post_emergence pre_emergence Pre-emergence Assay (Soil Activity) secondary_screen->pre_emergence crop_selectivity Crop Selectivity Assay (e.g., Wheat) secondary_screen->crop_selectivity data_analysis Data Analysis (GR50, IC50) post_emergence->data_analysis pre_emergence->data_analysis crop_selectivity->data_analysis end Lead Compound Identified data_analysis->end

References

The Role of Herboxidiene in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a polyketide natural product, has emerged as a potent antitumor agent due to its highly specific mechanism of action targeting the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By inhibiting a critical component of this machinery, this compound triggers a cascade of events culminating in cell cycle arrest and apoptosis, making it a valuable lead compound in oncology research. This technical guide provides an in-depth examination of this compound's molecular interactions, its impact on cell cycle progression, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Inhibition of the SF3B1 Subunit

This compound exerts its potent cytotoxic effects by directly targeting the Splicing Factor 3b (SF3B) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][2] The largest subunit of this complex, SF3B1, is the specific molecular target.[1][3]

The process of pre-mRNA splicing involves the precise removal of non-coding introns and the ligation of coding exons. The SF3B complex plays a crucial role in the early stages of spliceosome assembly, specifically in recognizing and binding to the branch point sequence (BPS) of the intron.[4] this compound and other related small molecules, such as Pladienolide B and Spliceostatin A, bind to a channel within the SF3B1 protein.[5][6] This binding event physically obstructs a necessary conformational change, preventing the SF3B1 "clamp" from closing over the intron's branch helix.[5][6]

The consequence of this inhibition is a stall in the spliceosome assembly pathway, specifically disrupting the transition from the A complex to the B complex.[1] This leads to an accumulation of unspliced or aberrantly spliced pre-mRNAs, which can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA transcripts.[7] It is this widespread disruption of normal gene expression that ultimately leads to cell cycle arrest and apoptosis.[3]

G1 cluster_0 Spliceosome Assembly cluster_1 This compound Action U2_snRNP U2 snRNP (contains SF3B1) Complex_A A Complex U2_snRNP->Complex_A Binds to Branch Point pre_mRNA pre-mRNA pre_mRNA->Complex_A Complex_B B Complex Complex_A->Complex_B Conformational Change Spliced_mRNA Mature Spliced mRNA Complex_B->Spliced_mRNA Splicing Catalysis This compound This compound This compound->U2_snRNP Binds to SF3B1 subunit block Inhibition of Conformational Change block->Complex_A Stalls Assembly

Figure 1: this compound inhibits the transition from A to B complex in spliceosome assembly.

Induction of G1 and G2/M Cell Cycle Arrest

The widespread disruption of splicing caused by this compound prevents the proper synthesis of key regulatory proteins essential for cell cycle progression. This results in a robust cell cycle arrest, primarily at the G1 and G2/M checkpoints.[1]

G1 Phase Arrest: The transition from G1 to S phase is a critical control point, governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK2. The activity of these kinases is, in turn, regulated by cyclins (e.g., Cyclin D, Cyclin E) and CDK inhibitors (e.g., p21/Cip1, p27/Kip1).[8][9] By inhibiting the splicing of pre-mRNAs for these and other crucial regulatory proteins, this compound effectively halts the cell's progression into the DNA synthesis (S) phase. For example, mis-splicing of Cyclin D1 mRNA would lead to reduced protein levels, preventing the formation of active Cyclin D1/CDK4/6 complexes, which are necessary to phosphorylate the retinoblastoma protein (Rb) and initiate the G1/S transition.

Apoptosis: The accumulation of mis-spliced mRNA and non-functional proteins, coupled with the cell cycle blockade, can trigger cellular stress pathways that lead to programmed cell death, or apoptosis.[3] This is a common outcome for cells with irreparable damage, preventing the proliferation of dysfunctional cells.

G2 This compound This compound Spliceosome Spliceosome (SF3B1) This compound->Spliceosome Inhibits Splicing pre-mRNA Splicing Spliceosome->Splicing mRNA Aberrant mRNA Splicing Splicing->mRNA Disruption Proteins Loss of Key Cell Cycle Proteins mRNA->Proteins G1_Arrest G1 Phase Arrest Proteins->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Can lead to

Figure 2: Logical flow from spliceosome inhibition to cell cycle arrest and apoptosis.

Quantitative Data on this compound Activity

The potency of this compound and its synthetic derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays.

Table 1: In Vitro Splicing Inhibition IC50 Values

This table summarizes the concentration of this compound and its analogs required to inhibit 50% of splicing activity in a cell-free nuclear extract assay.

CompoundModificationSplicing IC50 (µM)Reference
This compound (1) Parent Compound0.3[5]
Analog (3) C6 desmethyl~0.3[5]
Analog (4) C6 methylene~0.3[5]
C-6 alkene derivative (12) C6 alkene substitution0.4[1]
C-6 (R)-methyl derivative (13) C6 (R)-methyl substitution2.5[1]
C-6 cyclopropyl (B3062369) derivative (14) C6 cyclopropyl substitution5.2[1]

Data indicates that modifications at the C6 position can significantly impact inhibitory potency, though some changes are well-tolerated.[1][5]

Table 2: Cytotoxicity IC50 Values in Human Cancer Cell Lines

This table shows the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

Cell LineCancer TypeCytotoxicity IC50 (nM)Reference
HeLa Cervical Cancer30[10]
4T-1 Breast Cancer40[10]
B16F10 Murine MelanomaEffective Cytotoxicity[11]

Note: this compound demonstrates potent cytotoxic activity against a range of cancer cell types.[10][11]

Key Experimental Protocols

In Vitro Splicing Assay

This assay measures the ability of a compound to inhibit the splicing of a radiolabeled pre-mRNA substrate in a nuclear extract.

Methodology:

  • Prepare Nuclear Extract: Isolate nuclear extracts from a suitable cell line (e.g., HeLa cells) that are active for splicing.

  • Synthesize Radiolabeled Pre-mRNA: In vitro transcribe a pre-mRNA substrate (e.g., from an adenovirus major late promoter) incorporating a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Splicing Reaction:

    • Set up reaction tubes containing HeLa nuclear extract, ATP, and buffer solution.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate at 30°C for a specified time (e.g., 10 minutes) to allow inhibitor binding.[5]

    • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

    • Continue incubation at 30°C for a defined period (e.g., 30-90 minutes).[5]

  • RNA Extraction and Analysis:

    • Stop the reaction and extract the RNA using a phenol/chloroform procedure.

    • Analyze the RNA products via denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Interpretation:

    • Visualize the radiolabeled RNA bands (pre-mRNA, splicing intermediates, and mature mRNA) using autoradiography.

    • Quantify the band intensities to determine the percentage of splicing inhibition relative to the control.

    • Calculate the IC50 value by plotting inhibition versus compound concentration.

G3 A Prepare HeLa Nuclear Extract C Incubate Extract with This compound A->C B Synthesize ³²P-labeled pre-mRNA D Add pre-mRNA to start reaction B->D C->D E Incubate at 30°C D->E F Extract RNA E->F G Denaturing PAGE F->G H Autoradiography & Quantification G->H

Figure 3: Workflow for a typical in vitro splicing inhibition assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population across the different phases of the cell cycle after treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, WI-38) at an appropriate density.

    • Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with Phosphate-Buffered Saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[12]

    • Incubate on ice or at -20°C for at least 30 minutes.[13]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent.

    • Crucially, the solution must also contain RNase A to digest cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.

    • Incubate at room temperature in the dark for at least 30 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission fluorescence.[13]

    • Collect data from at least 10,000-20,000 cells per sample.

  • Data Interpretation:

    • Generate a histogram of fluorescence intensity versus cell count.

    • Cells in G0/G1 phase will have a 2N DNA content and show a distinct peak at a lower fluorescence intensity.

    • Cells in G2/M phase will have a 4N DNA content and form a second peak at approximately double the fluorescence intensity of the G1 peak.

    • Cells in the S phase (DNA synthesis) will have a DNA content between 2N and 4N and will appear between the G1 and G2/M peaks.

    • Specialized software is used to quantify the percentage of cells in each phase of the cell cycle.

G4 A Treat cells with This compound B Harvest and wash cells A->B C Fix in ice-cold 70% Ethanol B->C D Wash to remove ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Analyze on Flow Cytometer E->F G Generate DNA content histogram F->G H Quantify % of cells in G1, S, and G2/M phases G->H

Figure 4: Workflow for cell cycle analysis using Propidium Iodide staining.
Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader at the appropriate wavelength (e.g., ~570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a powerful tool for studying the fundamental process of pre-mRNA splicing and a promising scaffold for the development of novel anticancer therapeutics. Its well-defined mechanism of action—the inhibition of the SF3B1 spliceosome subunit—leads directly to the disruption of gene expression and subsequent G1/G2/M cell cycle arrest.[1] The frequent mutation of spliceosome components, including SF3B1, in various cancers such as myelodysplastic syndromes and chronic lymphocytic leukemia, suggests a potential therapeutic window for SF3B1 inhibitors.[14][15] Future research will likely focus on designing this compound analogs with improved pharmacological properties and exploring synergistic combinations with other anticancer agents to enhance therapeutic efficacy.[1][16]

References

Exploring the Polyketide Biosynthesis of Herboxidiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene, a potent polyketide natural product isolated from Streptomyces chromofuscus, has garnered significant interest within the scientific community due to its diverse biological activities, including herbicidal, anti-cholesterol, and antitumor properties.[1][2] Its complex chemical architecture, featuring a tetrahydropyran (B127337) ring and a conjugated diene side chain, arises from a fascinating modular polyketide synthase (PKS) assembly line and a series of post-PKS modifications. This technical guide provides an in-depth exploration of the polyketide biosynthesis of this compound, detailing the genetic organization of the biosynthetic gene cluster, the enzymatic machinery involved, and the proposed biosynthetic pathway. Furthermore, this guide presents available quantitative data on this compound production, generalized experimental protocols for key analytical techniques, and visual diagrams of the core biosynthetic processes to serve as a comprehensive resource for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a 53-kb contiguous DNA region in Streptomyces chromofuscus ATCC 49982.[1][3][4] This biosynthetic gene cluster (BGC) orchestrates the assembly and tailoring of the this compound molecule. The organization of the genes within this cluster is crucial for understanding the programmed biosynthesis of this complex polyketide.

Genetic Organization

The this compound BGC comprises a set of genes designated herA through herG. These genes encode the polyketide synthase (PKS) enzymes, tailoring enzymes responsible for post-PKS modifications, and a putative regulatory protein. The organization of these genes is depicted in the diagram below.

Herboxidiene_Gene_Cluster cluster_her This compound Biosynthetic Gene Cluster (53 kb) herA herA (regulator) herB herB (PKS) herC herC (PKS) herD herD (PKS) herE herE (epoxidase) herF herF (methyltransferase) herG herG (hydroxylase)

Figure 1: Organization of the this compound biosynthetic gene cluster.
Gene Functions

The functions of the individual genes within the this compound BGC have been assigned based on sequence homology and gene inactivation studies.[1][3]

  • herA : Located upstream of the biosynthetic genes, herA is proposed to be a pathway-specific regulatory gene.[3] The protein HerA belongs to the LacI family of transcriptional regulators and contains a ligand-binding domain, suggesting its role in controlling the expression of the other her genes.[1][3]

  • herB, herC, herD : These three genes encode the large, modular Type I polyketide synthase responsible for the assembly of the nonaketide backbone of this compound.[3]

  • herE : This gene encodes a putative epoxidase, which is believed to be responsible for the epoxidation of the C-14/C-15 double bond in a late-stage biosynthetic step.[1]

  • herF : herF is predicted to encode an O-methyltransferase that catalyzes the methylation of the hydroxyl group at C-17.[1]

  • herG : This gene is homologous to cytochrome P450 monooxygenases and is proposed to catalyze the hydroxylation at C-18 of the polyketide chain.[1][3]

The this compound Polyketide Synthase

The core of this compound biosynthesis is the multi-enzyme complex known as a Type I polyketide synthase (PKS). This molecular assembly line is responsible for the iterative condensation of small carboxylic acid units to form the polyketide chain.

PKS Module and Domain Organization

The this compound PKS is composed of a loading module and eight extension modules distributed across the three proteins HerB, HerC, and HerD.[3] Each module contains a specific set of enzymatic domains that catalyze one round of chain elongation and modification. The minimal domains in each module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to modify the β-keto group of the growing chain.[3]

The loading module is unique in that it contains a ketosynthase domain with a glutamine residue in place of the active site cysteine (KSQ). This domain is responsible for decarboxylating methylmalonyl-ACP to generate the propionyl-ACP starter unit for polyketide synthesis.[5]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of the polyketide chain by the PKS, followed by a series of tailoring reactions to yield the final natural product. An intermediate in this pathway, 18-deoxy-herboxidiene, has been isolated from the fermentation broth of S. chromofuscus.[1][4]

Herboxidiene_Biosynthesis Starter Propionyl-CoA (Starter Unit) PKS HerB, HerC, HerD (PKS Assembly Line) Starter->PKS Extender Malonyl-CoA & Methylmalonyl-CoA (Extender Units) Extender->PKS Linear_Polyketide Linear Nonaketide Intermediate PKS->Linear_Polyketide Polyketide Chain Elongation Cyclization Spontaneous Cyclization Linear_Polyketide->Cyclization Intermediate1 Tetrahydropyran Ring Intermediate Cyclization->Intermediate1 HerE HerE (Epoxidase) Intermediate1->HerE Epoxidation (C14-C15) Intermediate2 Epoxidized Intermediate HerE->Intermediate2 HerF HerF (O-Methyltransferase) Intermediate2->HerF O-Methylation (17-OH) Intermediate3 18-deoxy-herboxidiene HerF->Intermediate3 HerG HerG (Cytochrome P450 Hydroxylase) Intermediate3->HerG Hydroxylation (C-18) This compound This compound HerG->this compound

Figure 2: Proposed biosynthetic pathway of this compound.

The proposed steps are as follows:

  • Initiation : The PKS is primed with a propionyl-CoA starter unit.

  • Elongation : The polyketide chain is iteratively elongated through the condensation of malonyl-CoA and methylmalonyl-CoA extender units by the eight extension modules of the PKS. The β-keto groups are selectively modified by the KR, DH, and ER domains within each module.

  • Release and Cyclization : The completed nonaketide chain is released from the PKS. A spontaneous intramolecular cyclization is thought to form the characteristic tetrahydropyran ring.[3]

  • Post-PKS Modifications : The cyclized intermediate undergoes a series of tailoring reactions:

    • Epoxidation : HerE catalyzes the epoxidation at the C-14/C-15 double bond.[1]

    • O-Methylation : HerF methylates the hydroxyl group at C-17.[1]

    • Hydroxylation : HerG, a cytochrome P450 monooxygenase, hydroxylates the C-18 position to yield the final product, this compound.[1][3] The isolation of 18-deoxy-herboxidiene supports this final hydroxylation step.[1]

Quantitative Data on this compound Production

The production of this compound can be influenced by fermentation conditions. The following table summarizes reported yields of this compound from Streptomyces chromofuscus ATCC 49982 under different fermentation strategies.

Fermentation StrategyKey ParametersThis compound Yield (g/L)Reference
Batch FermentationMedium supplemented with glycerol0.74[2]
Fed-batch FermentationFeeding at 36 hours in glycerol-supplemented medium1.08[2]
Metabolic EngineeringOverexpression of afsR-sp in glycerol-supplemented medium2.849[6]

Note on Enzyme Kinetics: As of the compilation of this guide, specific enzyme kinetic parameters (Km, kcat, Vmax) for the this compound biosynthetic enzymes (HerB-G) are not publicly available. The following table provides a template for such data, which would be invaluable for quantitative modeling and metabolic engineering efforts.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/min/mg)
HerE (Epoxidase)Precursor IntermediateData not availableData not availableData not available
HerF (O-Methyltransferase)Precursor Intermediate, SAMData not availableData not availableData not available
HerG (Hydroxylase)18-deoxy-herboxidiene, NADPHData not availableData not availableData not available

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of this compound biosynthesis. These are intended as a starting point and may require optimization for specific laboratory conditions.

Fermentation of Streptomyces chromofuscus for this compound Production

This protocol describes a typical batch fermentation process for producing this compound.

Fermentation_Workflow Start Inoculate seed culture of S. chromofuscus Incubate_Seed Incubate seed culture (e.g., 28°C, 235 rpm, 36h) Start->Incubate_Seed Inoculate_Production Inoculate production medium with seed culture Incubate_Seed->Inoculate_Production Incubate_Production Incubate production culture (e.g., 28°C, 235 rpm, 8 days) Inoculate_Production->Incubate_Production Harvest Harvest culture broth Incubate_Production->Harvest Extraction Extract with ethyl acetate Harvest->Extraction Concentrate Concentrate the organic extract Extraction->Concentrate Analysis Analyze by HPLC Concentrate->Analysis

Figure 3: General workflow for this compound production and analysis.

Materials:

  • Streptomyces chromofuscus ATCC 49982

  • Seed medium (e.g., ISP Medium 2)

  • Production medium (e.g., Medium No. 6A6 supplemented with glycerol)[6]

  • Baffled flasks

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Inoculate a suitable seed medium with a stock culture of S. chromofuscus.

  • Incubate the seed culture at 28°C with shaking (e.g., 235 rpm) for 36-48 hours.

  • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • Incubate the production culture at 28°C with shaking for 7-8 days.

  • Harvest the culture broth by centrifugation to separate the mycelia from the supernatant.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis.

HPLC Analysis of this compound

This protocol provides a general method for the detection and quantification of this compound from fermentation extracts.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid)

  • This compound standard

  • Methanol

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the C18 column with the mobile phase.

  • Prepare a standard curve using known concentrations of the this compound standard.

  • Dissolve the crude extract from the fermentation in methanol.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Elute the compounds using an appropriate gradient of acetonitrile in water.

  • Monitor the absorbance at a suitable wavelength (e.g., 236 nm).

  • Identify the this compound peak by comparing the retention time with the standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

In Vitro Enzyme Assay for Tailoring Enzymes (General Protocol)

This generalized protocol can be adapted for the in vitro characterization of the this compound tailoring enzymes (HerE, HerF, and HerG).

Materials:

  • Purified recombinant enzyme (HerE, HerF, or HerG)

  • Substrate (the appropriate biosynthetic intermediate)

  • Cofactors (e.g., NADPH for P450s, S-adenosylmethionine for methyltransferases)

  • Reaction buffer

  • Quenching solution (e.g., acid or organic solvent)

  • Analytical instrument (e.g., HPLC-MS)

Procedure:

  • Set up the reaction mixture containing the reaction buffer, purified enzyme, and the appropriate substrate.

  • Initiate the reaction by adding the required cofactor.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Extract the product with an organic solvent.

  • Analyze the reaction mixture by HPLC-MS to detect the formation of the product. The product can be identified by its mass and comparison to known standards or by structural elucidation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a solid foundation for understanding the enzymatic logic behind the construction of this complex and biologically important molecule. The identification of the gene cluster and the characterization of the PKS and tailoring enzymes open up exciting avenues for future research. Metabolic engineering of the S. chromofuscus host strain has already shown promise for significantly increasing this compound titers.[6] Further exploration of combinatorial biosynthesis approaches, by swapping PKS modules or introducing heterologous tailoring enzymes, could lead to the generation of novel this compound analogs with improved therapeutic properties.[2] A deeper understanding of the regulatory mechanisms governed by HerA will be crucial for optimizing this compound production. Moreover, detailed biochemical and structural studies of the individual biosynthetic enzymes will provide valuable insights into their catalytic mechanisms and substrate specificities, paving the way for rational engineering and chemoenzymatic synthesis of this promising natural product.

References

Physicochemical Properties of Herboxidiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxidiene is a polyketide natural product first isolated from Streptomyces chromofuscus.[1] It has garnered significant attention in the scientific community due to its potent and selective herbicidal activity, as well as its promising anti-tumor properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action as a spliceosome inhibitor, and detailed protocols for key biological assays. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound and its analogs for therapeutic applications.

Physicochemical Properties

This compound is a structurally complex molecule with a unique chemical profile that dictates its biological activity and formulation considerations. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₅H₄₂O₆[1]
Molecular Weight 438.605 g/mol [1][2]
Melting Point Not experimentally determined (Computed values may be available)N/A
Boiling Point Not experimentally determined (Computed values may be available)N/A
Solubility Soluble in polar solvents such as water, ethanol, n-butanol, acetone, and DMSO. Insoluble in non-polar solvents like hexane.[2][2]
pKa Not experimentally determined (Computed values may be available)N/A
Appearance White solid (typical for purified polyketides)General Knowledge
CAS Number 142861-00-5[1]

Note: Many of the physical properties such as melting and boiling points have been computationally predicted rather than experimentally determined in the available literature.

Mechanism of Action: Spliceosome Inhibition

This compound exerts its potent anti-tumor effects by targeting the spliceosome, a large and dynamic ribonucleoprotein complex essential for the splicing of pre-messenger RNA (pre-mRNA) in eukaryotic cells.

Targeting the SF3b Complex

The primary molecular target of this compound is the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[3] Specifically, this compound binds to a subunit of SF3b, interfering with its function during the early stages of spliceosome assembly. This binding event prevents the proper recognition of the branch point sequence within the intron, a critical step for the initiation of splicing.[4]

Inhibition of Pre-mRNA Splicing

By disrupting the function of the SF3b complex, this compound effectively stalls the splicing process. This leads to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts. The inhibition of splicing is a critical event that triggers downstream cellular responses.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of normal splicing patterns has profound consequences for the cell, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). This compound has been shown to induce cell cycle arrest at both the G1 and G2/M phases.[3] This is likely a consequence of the mis-splicing of critical cell cycle regulatory genes. For instance, the accumulation of the cell cycle inhibitor p27 has been observed following this compound treatment.[2] The sustained cell cycle arrest and accumulation of aberrant proteins trigger the intrinsic apoptotic pathway, leading to the elimination of the cancer cells.

Signaling Pathway of this compound's Anti-Tumor Activity

Herboxidiene_Mechanism This compound's Mechanism of Action This compound This compound Spliceosome Spliceosome (SF3b Complex) This compound->Spliceosome Binds to Splicing_Inhibition Inhibition of Splicing Spliceosome->Splicing_Inhibition Leads to Pre_mRNA Pre-mRNA Pre_mRNA->Spliceosome Processed by Aberrant_mRNA Aberrant mRNA Splicing_Inhibition->Aberrant_mRNA Results in Cell_Cycle_Arrest G1 and G2/M Phase Cell Cycle Arrest Aberrant_mRNA->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Triggers Splicing_Assay_Workflow In Vitro Splicing Assay Workflow Start Start Prepare_Reaction Prepare Splicing Reaction Mix (Nuclear Extract, pre-mRNA, Buffer) Start->Prepare_Reaction Add_this compound Add this compound (or DMSO control) Prepare_Reaction->Add_this compound Incubate Incubate at 30°C Add_this compound->Incubate Extract_RNA RNA Extraction Incubate->Extract_RNA Gel_Electrophoresis Urea-PAGE Extract_RNA->Gel_Electrophoresis Analyze Phosphorimaging and Quantification Gel_Electrophoresis->Analyze End End Analyze->End

References

Methodological & Application

Total Synthesis of Herboxidiene: A Methodological Overview with Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Herboxidiene, a potent polyketide natural product isolated from Streptomyces chromofuscus, has garnered significant attention in the scientific community for its selective phytotoxicity and, more importantly, its antitumor activity.[1] This activity stems from its function as a spliceosome inhibitor, specifically targeting the SF3B subunit.[2][3][4] Its complex molecular architecture, featuring a stereochemically rich tetrahydropyran (B127337) core and a conjugated diene side chain, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the key methodologies developed for the total synthesis of this compound, complete with experimental protocols for pivotal reactions and a summary of quantitative data from various synthetic campaigns.

Retrosynthetic Analysis and Key Strategies

The total synthesis of this compound has been approached by several research groups, each employing unique strategies to tackle its structural complexity. A common theme in many syntheses is a convergent approach, disconnecting the molecule into two main fragments: the tetrahydropyran core and the polyketide side chain. The crucial C9-C10 diene linkage is typically forged in the later stages of the synthesis.

A representative retrosynthetic analysis is depicted below, highlighting the major bond disconnections that lead to key building blocks.

G This compound This compound DieneFormation Diene Formation (e.g., Suzuki, Stille, or Silicon-based Cross-Coupling) This compound->DieneFormation FragmentA Tetrahydropyran Core (C1-C9 Fragment) DieneFormation->FragmentA FragmentB Side Chain (C10-C19 Fragment) DieneFormation->FragmentB PyranFormation Pyran Formation ([4+2] Annulation, Oxa-Michael, etc.) FragmentA->PyranFormation SideChainSynth Side Chain Synthesis (Aldol, Crotylation, etc.) FragmentB->SideChainSynth SimplerPrecursorsA Acyclic Precursors PyranFormation->SimplerPrecursorsA SimplerPrecursorsB Chiral Building Blocks (e.g., from Lactic Acid) SideChainSynth->SimplerPrecursorsB

Caption: General Retrosynthetic Strategy for this compound.

Key strategic bond disconnections often focus on:

  • C9-C10 Bond: Formation of the conjugated diene via cross-coupling reactions is a widely adopted strategy.[1][5]

  • Tetrahydropyran Ring: Various methods have been developed for the construction of this core unit, including [5+1] annulation, oxa-Michael cyclization, and inverse electron-demand Diels-Alder reactions.[1][6][7]

  • Stereocenter Installation: The numerous stereocenters are typically installed using substrate-controlled or reagent-controlled reactions such as asymmetric crotylations, aldol (B89426) reactions, and directed epoxidations.[1][5]

Comparative Data of Selected Total Syntheses

The efficiency of different synthetic routes can be compared by examining key metrics such as the number of steps and the overall yield. Below is a summary of these parameters for some of the reported total syntheses of this compound.

Research Group Longest Linear Sequence (Steps) Overall Yield (%) Key C9-C10 Coupling Key Pyran Formation Reference
Panek (2007)16Not explicitly stated, but convergentSilicon-based sp2-sp2 cross-coupling[4+2]-annulation[5]
Forsyth (2008)Not explicitly statedImproved yields reportedSuzuki cross-couplingLactonization[1]
Pellicena et al. (2011)Not explicitly statedNot explicitly statedSuzuki couplingOxa-Michael cyclization[7]
Mohapatra & Thirupathi (2016)Not explicitly statedNot explicitly statedGold-catalyzed Hosomi-Sakurai type reactionNot explicitly stated[8]

Detailed Experimental Protocols

The following protocols are representative of the key transformations employed in the total synthesis of this compound and its analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C9-C10 Diene Formation

This protocol describes the coupling of a vinyl iodide (representing the tetrahydropyran fragment) with a vinyl boronate (representing the side chain) to construct the characteristic (E,E)-diene of this compound.[2][3][4]

Materials:

  • Vinyl iodide fragment (1.0 equiv)

  • Pinacol (B44631) boronate fragment (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the vinyl iodide fragment, the pinacol boronate fragment, and Cs₂CO₃.

  • Add anhydrous THF to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 55 °C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.

Yields: Reported yields for this type of coupling in the synthesis of this compound derivatives are typically in the range of 44-51%.[3][4]

Protocol 2: Silicon-Based Cross-Coupling (Panek Synthesis)

This protocol outlines a silicon-based cross-coupling reaction as an alternative to the Suzuki-Miyaura reaction for the formation of the C9-C10 diene.[5]

Materials:

  • Vinylsilane fragment (1.0 equiv)

  • Vinyl iodide fragment (1.2 equiv)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (2.2 equiv)

  • Allylpalladium chloride dimer [[AllylPdCl]₂] (catalytic amount)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the vinylsilane fragment in the anhydrous solvent.

  • Add TBAF to activate the vinylsilane and stir for a short period.

  • In a separate flask, add the vinyl iodide fragment and the palladium catalyst.

  • Transfer the activated vinylsilane solution to the flask containing the vinyl iodide and catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by quenching with water and extracting with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired diene product.

Protocol 3: Hydroxyl-Directed Epoxidation of the Side Chain

This protocol describes the stereoselective epoxidation of a bishomoallylic alcohol on the side chain, a key step in establishing the correct stereochemistry of the final product.[5][8]

Materials:

  • Bishomoallylic alcohol precursor (1.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH) (1.5 equiv)

  • Vanadyl acetylacetonate (B107027) [VO(acac)₂] (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the bishomoallylic alcohol in anhydrous CH₂Cl₂ at -15 °C, add powdered 4 Å molecular sieves.

  • Add VO(acac)₂ to the suspension.

  • Add t-BuOOH dropwise while maintaining the temperature at -15 °C.

  • Stir the reaction mixture at this temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature and stir until the color of the organic layer becomes pale yellow.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude epoxide by flash column chromatography.

Yields: This directed epoxidation is reported to proceed with high diastereoselectivity, providing a single diastereomer in yields around 38-48%.[5][9]

Mechanism of Action: Spliceosome Inhibition

This compound exerts its potent antitumor effects by targeting the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[4][6] Specifically, it binds to the SF3B subunit of the U2 small nuclear ribonucleoprotein (snRNP).[2][10] This interaction inhibits the splicing process at an early stage, preventing the formation of the A-complex spliceosome.[10] The disruption of pre-mRNA splicing leads to cell cycle arrest and ultimately apoptosis in cancer cells.[3][4]

G This compound This compound SF3B SF3B Subunit (of U2 snRNP) This compound->SF3B Binds to SpliceosomeAssembly Spliceosome Assembly (A-Complex Formation) SF3B->SpliceosomeAssembly Inhibits CellCycleArrest Cell Cycle Arrest (G1 and G2/M) SF3B->CellCycleArrest Leads to Pre_mRNA_Splicing Pre-mRNA Splicing SpliceosomeAssembly->Pre_mRNA_Splicing mRNA Mature mRNA Pre_mRNA_Splicing->mRNA Protein Protein Translation mRNA->Protein Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's Mechanism of Action via Spliceosome Inhibition.

The continued exploration of this compound's total synthesis and the development of its analogs remain a significant area of research. These efforts not only push the boundaries of modern synthetic organic chemistry but also provide valuable molecular probes to study the intricate process of pre-mRNA splicing and develop novel anticancer therapeutics.[6]

References

Application Notes and Protocols for the Synthesis of Herboxidiene Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Herboxidiene and its derivatives. This compound is a potent natural product that exhibits significant antitumor activity by targeting the SF3B subunit of the spliceosome, a critical component of the pre-mRNA splicing machinery.[1][2][3] The modulation of pre-mRNA splicing is a promising therapeutic strategy in oncology, making this compound and its analogs attractive candidates for drug discovery and development.[3]

This document offers detailed protocols for the chemical synthesis of this compound derivatives, focusing on key chemical transformations. Furthermore, it outlines standard procedures for evaluating the biological activity of these compounds, including in vitro splicing inhibition and cytotoxicity assays.

Chemical Synthesis of this compound Derivatives

The total synthesis of this compound and its analogs is a complex undertaking that has been achieved by several research groups.[1][4] A common strategy for creating derivatives involves the modification of the C-6 position of the this compound core. This approach allows for the exploration of the structure-activity relationship (SAR) and the development of analogs with improved potency and drug-like properties.[1] A key reaction in many of these synthetic routes is the Suzuki-Miyaura cross-coupling, which facilitates the connection of the two main fragments of the molecule.[1][5]

Experimental Protocols

General Laboratory Procedures: All reactions should be carried out under an inert atmosphere, such as nitrogen or argon, using oven-dried glassware and anhydrous solvents. Magnetic stirring is typically used for all reactions. Solvents like dichloromethane (B109758) and triethylamine (B128534) should be distilled from calcium hydride, while tetrahydrofuran, diethyl ether, and benzene (B151609) should be distilled from sodium/benzophenone. All other solvents should be of HPLC grade. Flash column chromatography is performed using silica (B1680970) gel (60–200 mesh), and thin-layer chromatography is carried out on silica gel plates (60 F-254).[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction [1]

This protocol describes the coupling of a vinyl iodide fragment with a pinacol (B44631) boronate fragment, a key step in the assembly of the this compound backbone.

  • Reagents and Materials:

    • Vinyl iodide (e.g., 16a)

    • Pinacol boronate (e.g., 17)

    • Pd(PPh₃)₄ (5 mol%)

    • Cs₂CO₃

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of vinyl iodide (1 equivalent) and pinacol boronate (1.2 equivalents) in anhydrous THF, add Cs₂CO₃ (2 equivalents).

    • Purge the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

    • Heat the reaction mixture at a temperature ranging from 23 °C to 55 °C for 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the coupled product.

Protocol 2: Directed Epoxidation [1][2]

This protocol details the stereoselective epoxidation of a homoallylic alcohol, a crucial step for installing the epoxide functionality.

  • Reagents and Materials:

    • Homoallylic alcohol (resulting from the deprotection of a silyl (B83357) ether)

    • Vanadyl acetylacetonate (B107027) (VO(acac)₂) (catalytic amount)

    • tert-Butyl hydroperoxide (t-BuOOH)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the homoallylic alcohol (1 equivalent) in anhydrous CH₂Cl₂ and cool the solution to -20 °C.

    • Add a catalytic amount of VO(acac)₂ to the solution.

    • Slowly add t-BuOOH (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at -20 °C for 36 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Methyl Ester Hydrolysis [1]

This protocol describes the final deprotection step to yield the carboxylic acid, which is crucial for the biological activity of this compound.[6]

  • Reagents and Materials:

    • Methyl ester precursor

    • Trimethyltin hydroxide (B78521) (Me₃SnOH)

    • Anhydrous Dichloroethane (DCE)

  • Procedure:

    • Dissolve the methyl ester (1 equivalent) in anhydrous DCE.

    • Add Me₃SnOH (3 equivalents) to the solution.

    • Heat the reaction mixture at 80 °C for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final this compound derivative.

Biological Evaluation of this compound Derivatives

The biological activity of synthesized this compound derivatives is primarily assessed through in vitro splicing inhibition assays and cytotoxicity assays against various cancer cell lines.

Experimental Protocols

Protocol 4: In Vitro Splicing Inhibition Assay [1][2]

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in nuclear extracts.

  • Reagents and Materials:

    • HeLa cell nuclear extract

    • Radiolabeled pre-mRNA substrate

    • This compound derivative (dissolved in DMSO)

    • Splicing reaction buffer (containing ATP, MgCl₂, etc.)

    • Denaturing polyacrylamide gel

  • Procedure:

    • Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the radiolabeled pre-mRNA substrate.

    • Add the this compound derivative at various concentrations (or DMSO as a control) to the reactions.

    • Incubate the reactions at 30 °C for a specified time (e.g., 30 minutes).

    • Stop the reactions and isolate the RNA.

    • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the results by autoradiography and quantify the levels of pre-mRNA, mRNA, and splicing intermediates.

    • Calculate the splicing efficiency and determine the IC₅₀ value, which is the concentration of the compound that reduces splicing efficiency by 50%.[2]

Protocol 5: Cytotoxicity (MTT) Assay [3][4]

This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HeLa, 4T-1, and others)[3][4]

    • Cell culture medium and supplements

    • This compound derivative (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.

Data Presentation

The biological activities of various this compound derivatives are summarized in the tables below.

Table 1: In Vitro Splicing Inhibitory Activity of this compound and C-6 Modified Derivatives

CompoundDescriptionSplicing Inhibition IC₅₀ (µM)Reference
This compoundNatural Product0.3[1]
12 C-6 Methylene Derivative0.4[1]
13 C-6 (R)-Methyl Derivative2.5[1]
14 C-6 Cyclopropyl Derivative-[1]
15 C-6 gem-Dimethyl DerivativePotent, comparable to this compound[1]
8 C-6 Desmethyl this compoundSlightly lower than this compound[1]
6 5(R)-Hydroxy this compoundSlightly lower than this compound[1]
7 C-5 Epimer of 5(R)-Hydroxy this compoundComparable to 5(R)-Hydroxy this compound[1]
9 Carba AnalogSubstantial reduction in activity[1]
10 Pladienolide-Herboxidiene HybridSignificantly less potent[1]
11 Carbohydrate-based Hybrid-[1]
6-desmethyl this compound 5 6-desmethyl derivative0.35[2]
Carba-derivative 6 Carba-derivative6[2]
Diastereomeric derivative 27 Diastereomer of carba-derivative 6>100[2]

Table 2: Cytotoxicity of this compound and a 12-Desmethyl Analog

CompoundCell LineCytotoxicity IC₅₀ (nM)Reference
This compound (22)HeLa (cervical cancer)30[4]
This compound (22)4T-1 (breast cancer)40[4]
12-Desmethyl this compound-Not specified[4]

Table 3: Cytotoxicity of Synthetic this compound and Analogs in Human Cancer Cell Lines [3]

CompoundHCT-116 (Colon) IC₅₀ (nM)SF-268 (CNS) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)NCI-H460 (Lung) IC₅₀ (nM)A498 (Kidney) IC₅₀ (nM)PC-3 (Prostate) IC₅₀ (nM)
Natural this compound (1)4.346.311.210.710.613.9
Synthetic this compound (1)4.522.411.410.510.213.5
Pladienolide-Herboxidiene Hybrid (3)> 20,000> 20,000> 20,000> 20,000> 20,000> 20,000

Visualizations

Signaling Pathway and Experimental Workflows

Herboxidiene_Mechanism_of_Action cluster_splicing Pre-mRNA Splicing Pathway cluster_inhibition Inhibition by this compound pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly (U1, U2, U4/U5/U6 snRNPs) pre_mRNA->Spliceosome SF3B_complex SF3B Complex Spliceosome->SF3B_complex U2 snRNP binding to branch point mRNA Mature mRNA SF3B_complex->mRNA Splicing catalysis Protein Protein mRNA->Protein Translation This compound This compound/Analogs This compound->SF3B_complex Inhibition

Caption: Mechanism of action of this compound in pre-mRNA splicing.

Herboxidiene_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Key Coupling Step cluster_modification Post-Coupling Modifications Vinyl_Iodide Vinyl Iodide Fragment Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Vinyl_Iodide->Suzuki_Coupling Pinacol_Boronate Pinacol Boronate Fragment Pinacol_Boronate->Suzuki_Coupling Deprotection Silyl Ether Deprotection Suzuki_Coupling->Deprotection Epoxidation Directed Epoxidation Deprotection->Epoxidation Hydrolysis Methyl Ester Hydrolysis Epoxidation->Hydrolysis Final_Product This compound Derivative Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

References

Using Herboxidiene to Study SF3b1 Function in Splicing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, catalyzed by the spliceosome, a large and dynamic ribonucleoprotein complex. The splicing factor 3b subunit 1 (SF3b1) is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for the recognition of the branch point sequence (BPS) during the early stages of spliceosome assembly.[1][2] Given its critical role, SF3b1 has emerged as a significant target for cancer therapy, with mutations in SF3B1 being frequently observed in various malignancies.[3]

Herboxidiene is a natural product that has been identified as a potent inhibitor of the spliceosome.[4][5] It exerts its activity by binding to the SF3b complex, specifically targeting the SF3B1 subunit.[6] This interaction locks SF3b1 in an open conformation, which prevents the conformational changes required for stable U2 snRNP interaction with the intron, thereby inhibiting splicing.[7][8] This specific mechanism of action makes this compound a valuable chemical probe for elucidating the intricate functions of SF3b1 in both normal and pathological splicing. These application notes provide detailed protocols for utilizing this compound to investigate SF3b1 function, including its impact on splicing activity, cell viability, and gene expression.

Mechanism of Action of this compound

This compound targets the SF3b complex, a core component of the spliceosome's U2 snRNP. Its binding to the SF3B1 subunit interferes with the early stages of spliceosome assembly.[7][9] Specifically, this compound and other SF3b1 modulators are proposed to block the transition of SF3b1 from an "open" to a "closed" conformation, a critical step for the stable association of the U2 snRNP with the pre-mRNA's branch point sequence.[7][8] This inhibition of spliceosome assembly leads to a global disruption of pre-mRNA splicing, which can induce cell cycle arrest and apoptosis in cancer cells.[6] The interaction is specific, and mutations in the this compound binding pocket on SF3B1 can confer resistance to the compound.

cluster_0 Spliceosome Assembly (Early Stages) cluster_1 This compound Inhibition U2_snRNP U2 snRNP SF3b1_Open SF3b1 (Open) U2_snRNP->SF3b1_Open contains Pre_mRNA Pre-mRNA SF3b1_Open->Pre_mRNA Binds to Branch Point SF3b1_Closed SF3b1 (Closed) SF3b1_Open->SF3b1_Closed Conformational Change Splicing_Inhibition Splicing Inhibition SF3b1_Open->Splicing_Inhibition Leads to A_Complex Complex A SF3b1_Closed->A_Complex Forms This compound This compound This compound->SF3b1_Open Binds and Stabilizes

Figure 1: Mechanism of this compound Action.

Data Presentation

Table 1: In Vitro Splicing Inhibition by this compound and Analogs

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several of its analogs in an in vitro splicing assay using HeLa cell nuclear extract. The data highlights the structure-activity relationship of these compounds.

CompoundModificationIn Vitro Splicing IC50 (µM)Reference
This compound (1)Parent Compound0.3[7][10]
Analog (2)C5-hydroxyl groupMinimal effect on activity[7]
Analog (3)C6-desmethyl~6-fold less potent[11]
Analog (4)C6-methylene0.4[11]
Analog (7)C6-methyl (epimer)>4-fold decreased activity[7]
Analog (13)C6-(R)-methyl2.5[11]
Analog (14) (iHB)C1-methyl ester, C5-hydroxylInactive (>100)[7]
Analog (15)C6-gem-dimethyl~3-fold less potent[11]
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its cytotoxic effects across a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
JeKo-1Mantle cell lymphoma4.3 - 4.5[4]
HeLaCervical adenocarcinoma4.5 - 7.2[4]
PC-3Prostate adenocarcinoma22.4 - 46.3[4]
SK-MEL-2Malignant melanoma14.0 - 34.0[4]
SK-N-ASNeuroblastoma6.5 - 12.7[4]
WiDrColorectal adenocarcinoma7.2 - 12.0[4]
A431Epidermoid carcinoma3.7
A549Lung carcinoma21
DLD-1Colorectal adenocarcinoma51

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This protocol details an in vitro splicing assay using HeLa cell nuclear extract to assess the inhibitory effect of this compound on pre-mRNA splicing.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., from adenovirus major late (AdML) transcript)

  • This compound (and analogs) dissolved in DMSO

  • Splicing reaction buffer (60 mM potassium glutamate, 2 mM magnesium acetate, 2 mM ATP, 5 mM creatine (B1669601) phosphate, 0.05 mg/ml tRNA)

  • Proteinase K

  • Urea (B33335) loading dye

  • Denaturing polyacrylamide gel (15%)

  • Phosphorimager system

Procedure:

  • Thaw HeLa nuclear extract and other reagents on ice.

  • Prepare splicing reactions by combining 50% (v/v) HeLa nuclear extract with the splicing reaction buffer.

  • Add this compound or DMSO (vehicle control) to the reactions at the desired final concentrations.

  • Pre-incubate the reactions for 10 minutes at 30°C.

  • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate (final concentration ~10 nM).

  • Incubate the reactions at 30°C for 30-60 minutes.[7]

  • Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.

  • Extract the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the RNA pellet in urea loading dye.

  • Denature the samples by heating at 95°C for 3-5 minutes.

  • Separate the RNA products on a 15% denaturing polyacrylamide gel.[7]

  • Dry the gel and visualize the radiolabeled RNA species using a phosphorimager.

  • Quantify the bands corresponding to the pre-mRNA, mRNA, and splicing intermediates. Splicing efficiency is typically calculated as the ratio of mRNA to the total of mRNA and pre-mRNA.

Start Start Prepare_Reaction Prepare Splicing Reaction Mix (HeLa Extract, Buffer) Start->Prepare_Reaction Add_Compound Add this compound or DMSO Prepare_Reaction->Add_Compound Pre_Incubate Pre-incubate at 30°C for 10 min Add_Compound->Pre_Incubate Add_Substrate Add Radiolabeled pre-mRNA Pre_Incubate->Add_Substrate Incubate_Splicing Incubate at 30°C for 30-60 min Add_Substrate->Incubate_Splicing Stop_Reaction Stop Reaction (Proteinase K) Incubate_Splicing->Stop_Reaction RNA_Extraction RNA Extraction Stop_Reaction->RNA_Extraction Gel_Electrophoresis Denaturing PAGE RNA_Extraction->Gel_Electrophoresis Visualize_Quantify Visualize and Quantify Results Gel_Electrophoresis->Visualize_Quantify End End Visualize_Quantify->End

Figure 2: In Vitro Splicing Assay Workflow.
Protocol 2: Cell-Based Splicing Reporter Assay

This protocol describes a cell-based assay to monitor the effect of this compound on splicing using a minigene reporter system.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Splicing reporter plasmid (e.g., a 3-exon/2-intron minigene expressing a reporter like luciferase)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • RNA extraction kit

  • RT-PCR reagents and primers specific to the reporter transcript

Procedure:

  • Seed cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow the cells to express the reporter for 24 hours.

  • Treat the transfected cells with various concentrations of this compound or DMSO for a defined period (e.g., 6-24 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternatively spliced exon in the reporter transcript.

  • Analyze the PCR products on an agarose (B213101) gel to visualize the different spliced isoforms.

  • Quantify the band intensities to determine the ratio of different splice variants.

Protocol 3: Analysis of Alternative Splicing by RNA-Seq

This protocol provides a workflow for investigating the global effects of this compound on alternative splicing using RNA sequencing.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture reagents

  • RNA extraction kit (high quality)

  • Library preparation kit for RNA-seq

  • High-throughput sequencer

  • Bioinformatics software for alignment and differential splicing analysis

Procedure:

  • Cell Treatment and RNA Extraction:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound (at a concentration around the IC50) or DMSO for a specified time (e.g., 24 hours).

    • Harvest cells and extract total RNA using a high-quality RNA extraction kit. Ensure high RNA integrity (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol. This typically involves poly(A) selection or ribosomal RNA depletion.

    • Sequence the libraries on a high-throughput sequencing platform to generate a sufficient number of reads for splicing analysis (e.g., >30 million paired-end reads per sample).

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Differential Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, or MAJIQ) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 3'/5' splice sites) that are significantly different between this compound-treated and control samples.

    • Functional Annotation: Perform functional annotation of genes with significant alternative splicing changes to identify affected biological pathways.

Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Splicing_Analysis Differential Splicing Analysis Alignment->Splicing_Analysis Functional_Annotation Functional Annotation Splicing_Analysis->Functional_Annotation Results Results Functional_Annotation->Results

Figure 3: RNA-Seq Workflow for Alternative Splicing Analysis.
Protocol 4: Generation of this compound-Resistant Cell Lines

This protocol outlines a method for generating cell lines with acquired resistance to this compound, which can be used to study mechanisms of resistance to SF3b1 inhibitors.

Materials:

  • Parental cancer cell line

  • This compound

  • Cell culture medium and supplements

  • 96-well plates for clonal selection

Procedure:

  • Determine the IC20: Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.

  • Initial Treatment: Culture the parental cells in the presence of this compound at the IC20 concentration.

  • Dose Escalation: Once the cells adapt and resume steady growth, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before the next increase. This process can take several months.

  • Selection of Resistant Population: Continue the dose escalation until a cell population that can tolerate significantly higher concentrations of this compound compared to the parental line is established.

  • Clonal Isolation: Isolate single-cell clones from the resistant population using limiting dilution in 96-well plates.

  • Validation of Resistance: Expand the isolated clones and confirm their resistant phenotype by performing a dose-response assay and comparing their IC50 values to that of the parental cell line.

  • Mechanism of Resistance Studies: The resistant clones can then be used for further studies, such as sequencing the SF3B1 gene to identify potential resistance-conferring mutations.

Conclusion

This compound is a powerful tool for investigating the function of SF3b1 in pre-mRNA splicing. Its specific mechanism of action allows for detailed studies into the consequences of splicing inhibition on cellular processes. The protocols provided in these application notes offer a framework for researchers to utilize this compound to explore the role of SF3b1 in health and disease, and to aid in the development of novel therapeutic strategies targeting the spliceosome.

References

Herboxidiene: A Chemical Probe for Interrogating Spliceosome Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene is a potent natural product that has emerged as a valuable chemical probe for studying the intricate process of pre-mRNA splicing.[1][2] It exerts its biological activity by targeting the SF3b subunit of the spliceosome, a large and dynamic ribonucleoprotein complex responsible for excising introns from pre-mRNA transcripts.[1][3] By inhibiting the function of the SF3b complex, this compound effectively stalls spliceosome assembly at an early stage, making it an invaluable tool for dissecting the molecular mechanisms of splicing and for developing potential anti-cancer therapeutics.[1][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe in splicing research.

Mechanism of Action

This compound, along with other SF3b modulators like Pladienolide B and Spliceostatin A, binds to a pocket within the SF3B1 protein, the largest component of the SF3b complex.[1][6] This binding event is thought to prevent a critical conformational change in SF3B1, specifically the transition from an "open" to a "closed" state, which is necessary for stable association of the U2 snRNP with the branch point sequence (BPS) of the intron.[6][7] Consequently, this compound treatment leads to the disruption of the transition from the A complex to the B complex during spliceosome assembly.[1][8] This specific blockade of spliceosome formation allows researchers to study the dynamics and regulation of these early splicing events.

Applications in Research

  • Dissecting Spliceosome Assembly: this compound's ability to halt spliceosome assembly at a defined stage makes it an excellent tool to study the composition and dynamics of early spliceosomal complexes.

  • Investigating Splicing Regulation: Researchers can use this compound to investigate how various factors, including regulatory proteins and RNA sequences, influence the efficiency and fidelity of spliceosome assembly.

  • Structure-Activity Relationship (SAR) Studies: The availability of various this compound analogs allows for detailed SAR studies to understand the chemical features crucial for binding to SF3B1 and inhibiting its function.[1][9]

  • High-Throughput Screening: this compound can serve as a positive control in high-throughput screens aimed at identifying novel small molecule modulators of the spliceosome.

  • Cancer Biology: Given that mutations in splicing factors, including SF3B1, are frequently observed in various cancers, this compound is a valuable tool for studying the consequences of splicing dysregulation in cancer and for exploring the spliceosome as a therapeutic target.[1]

Quantitative Data: In Vitro Splicing Inhibition

The following table summarizes the in vitro splicing inhibitory activities of this compound and several of its derivatives, as measured by the concentration required to reduce splicing efficiency by 50% (IC50).

CompoundModificationIC50 (µM)Reference
This compound -0.3 [1]
Derivative 12C-6 alkene0.4[1]
Derivative 13C-6 (R)-methyl2.5[1]
Derivative 14C-6 cyclopropyl5.2[1]
Derivative 15C-6 gem-dimethyl~0.9 (3-fold less potent than this compound)[1][10]
5(R)-hydroxy this compound (6)C-5 hydroxylSlightly lower than this compound[1]
C5 epimer (7)C-5 epimerComparable to this compound[1]
C6 desmethyl this compound (8)C-6 desmethylSlightly lower than this compound[1]
Carba analog (9)Carba analogSubstantial reduction in activity[1]
Pladienolide-herboxidiene hybrid (10)HybridSignificantly less potent[1]

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This protocol describes a standard in vitro splicing assay using HeLa cell nuclear extracts to assess the inhibitory effect of this compound on pre-mRNA splicing.

Materials:

  • HeLa cell nuclear extract

  • 32P-UTP radiolabeled pre-mRNA substrate (e.g., from adenovirus major late (AdML) transcript)[9]

  • This compound (or analogs) dissolved in DMSO

  • Splicing reaction buffer (containing ATP, MgCl2, and other necessary components)

  • Proteinase K

  • Urea (B33335) loading buffer

  • Denaturing polyacrylamide gel (e.g., 15%)[6]

  • Phosphorimager system

Procedure:

  • Prepare Splicing Reactions: In a microcentrifuge tube, assemble the splicing reaction mixture on ice. A typical 25 µL reaction includes:

    • 12.5 µL HeLa nuclear extract

    • Splicing reaction buffer

    • ATP and ATP regeneration system (creatine phosphate)

    • This compound at various concentrations (or DMSO as a control).

  • Pre-incubation (optional): Pre-incubate the nuclear extract with this compound for a defined period (e.g., 10-30 minutes) at 30°C to allow for binding to the SF3b complex.[6]

  • Initiate Splicing: Add the 32P-labeled pre-mRNA substrate to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).[6]

  • Stop Reaction: Terminate the reaction by adding a stop solution containing proteinase K and incubating at 37°C for 15-30 minutes to digest proteins.

  • RNA Extraction: Extract the RNA from the reaction mixture using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in urea loading buffer and resolve the splicing products (pre-mRNA, mRNA, lariat (B8276320) intron, and splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Visualize the radiolabeled RNA species using a phosphorimager and quantify the band intensities to determine the splicing efficiency (mRNA / (pre-mRNA + mRNA)).[6]

  • Data Analysis: Plot the splicing efficiency as a function of this compound concentration to determine the IC50 value.

Protocol 2: Spliceosome Assembly Assay (Native Gel Analysis)

This protocol allows for the visualization of spliceosome assembly intermediates and the effect of this compound on their formation.

Materials:

  • Same as for the in vitro splicing assay, but without the stop solution containing proteinase K.

  • Native agarose (B213101) or polyacrylamide gel

  • Heparin solution

  • Gel loading buffer (non-denaturing)

Procedure:

  • Set up Splicing Reactions: Assemble the splicing reactions as described in Protocol 1.

  • Incubation: Incubate the reactions at 30°C for a shorter time course (e.g., 0, 5, 10, 20, 30 minutes) to capture the formation of different spliceosomal complexes.

  • Stop Assembly: Stop the reactions by adding heparin to a final concentration that disrupts non-specific RNA-protein interactions but leaves stable spliceosomal complexes intact.

  • Native Gel Electrophoresis: Add a non-denaturing loading buffer and resolve the spliceosomal complexes (H, E, A, B, and C complexes) on a native agarose or polyacrylamide gel at 4°C.

  • Visualization: Dry the gel and visualize the radiolabeled complexes using a phosphorimager.

  • Analysis: Observe the accumulation of the A complex and the reduction or absence of the B complex in the presence of this compound, confirming its role in blocking the A-to-B transition.[1][8]

Visualizations

spliceosome_assembly_pathway cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_spliceosome_core Spliceosome Core Assembly pre_mRNA pre-mRNA E_complex E Complex pre_mRNA->E_complex U1, U2AF binding U1 U1 snRNP U2AF U2AF A_complex A Complex E_complex->A_complex U2 snRNP recruitment (ATP-dependent) U2 U2 snRNP B_complex B Complex A_complex->B_complex tri-snRNP recruitment tri_snRNP U4/U6.U5 tri-snRNP C_complex C Complex (Catalytically Active) B_complex->C_complex Activation Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Splicing Reaction This compound This compound This compound->A_complex Inhibits SF3b Prevents stable U2 binding

Caption: this compound's impact on the spliceosome assembly pathway.

experimental_workflow cluster_invitro In Vitro Splicing Assay cluster_assembly Spliceosome Assembly Assay start Prepare HeLa Nuclear Extract and Radiolabeled pre-mRNA reaction Assemble Splicing Reaction: - Nuclear Extract - pre-mRNA - ATP - this compound (or DMSO) start->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction & Proteinase K Digestion incubation->stop_reaction extraction RNA Extraction stop_reaction->extraction gel Denaturing PAGE extraction->gel quant Phosphorimaging & Quantification gel->quant ic50 Determine IC50 quant->ic50 start_assembly Prepare Splicing Reaction (as above) incubation_assembly Incubate at 30°C (Time Course) start_assembly->incubation_assembly stop_assembly Stop with Heparin incubation_assembly->stop_assembly native_gel Native Gel Electrophoresis stop_assembly->native_gel visualize Phosphorimaging native_gel->visualize analyze Analyze Complex Formation (A vs. B complex) visualize->analyze

References

Application Notes and Protocols for Cell Viability Assays with Herboxidiene Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene, a polyketide natural product isolated from Streptomyces sp., has emerged as a potent antitumor agent with a unique mechanism of action. It functions as a spliceosome inhibitor, specifically targeting the SF3b complex, a key component of the U2 snRNP.[1] By binding to the SAP155 subunit of SF3b, this compound interferes with the pre-mRNA splicing process.[1][2] This disruption of mRNA maturation leads to the accumulation of unspliced pre-mRNAs, triggering cell cycle arrest, typically at the G1 and G2/M phases, and ultimately inducing cytotoxicity in a variety of cancer cell lines.[1] These application notes provide detailed protocols for assessing the impact of this compound on cell viability using common colorimetric assays.

Data Presentation

The cytotoxic effects of this compound have been quantified across various human and murine cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below for easy comparison.

Cell LineCell TypeOrganismIncubation Time (hours)IC50 (nM)
A431Epidermoid carcinomaHumanNot Specified3.7[1]
A549Lung carcinomaHumanNot Specified21[1]
DLD-1Colorectal adenocarcinomaHumanNot Specified51[1]
WI-38Normal lung fibroblastHuman247.6[1]
B16F10MelanomaMurineNot SpecifiedNot Specified
HeLaCervical adenocarcinomaHumanNot SpecifiedNot Specified

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.

Herboxidiene_Signaling_Pathway This compound Signaling Pathway cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U1_snRNP U1_snRNP Pre-mRNA->U1_snRNP Binding U2_snRNP U2_snRNP U1_snRNP->U2_snRNP Recruitment SF3b_Complex SF3b_Complex U2_snRNP->SF3b_Complex Spliceosome_A_Complex Spliceosome_A_Complex SF3b_Complex->Spliceosome_A_Complex Formation Mature_mRNA Mature_mRNA Spliceosome_A_Complex->Mature_mRNA Splicing Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis Spliceosome_A_Complex->Cell_Cycle_Arrest_Apoptosis Disruption Protein_Translation Protein_Translation Mature_mRNA->Protein_Translation Normal_Cell_Function Normal_Cell_Function Protein_Translation->Normal_Cell_Function This compound This compound This compound->SF3b_Complex Inhibition

Caption: this compound inhibits the SF3b complex, disrupting spliceosome assembly and leading to cell cycle arrest.

Experimental_Workflow Cell Viability Assay Workflow Cell_Seeding Cell Seeding Seed cells in 96-well plates and allow to adhere overnight Herboxidiene_Treatment This compound Treatment Treat cells with a serial dilution of this compound for 24-72 hours Cell_Seeding->Herboxidiene_Treatment Viability_Reagent_Addition Viability Reagent Addition Add MTT, XTT, or Neutral Red reagent to each well Herboxidiene_Treatment->Viability_Reagent_Addition Incubation Incubation Incubate plates for the recommended time to allow for color development Viability_Reagent_Addition->Incubation Data_Acquisition Data Acquisition Measure absorbance at the appropriate wavelength using a plate reader Incubation->Data_Acquisition Data_Analysis Data Analysis Calculate cell viability and determine the IC50 value Data_Acquisition->Data_Analysis

Caption: General workflow for assessing cell viability after this compound treatment.

Experimental Protocols

The following are detailed protocols for three common colorimetric cell viability assays, adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range that brackets the expected IC50 value (e.g., 1 nM to 1 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Protocol:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

  • Incubation and Data Acquisition:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

  • Data Analysis: Follow step 5 from the MTT assay protocol.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in pre-warmed, serum-free medium)

  • Wash solution (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Protocol:

  • Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Neutral Red Staining:

    • After the treatment period, remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C.

  • Washing and Destaining:

    • Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

    • Add 150 µL of destain solution to each well.

    • Shake the plate for 10 minutes to extract the dye from the cells.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Follow step 5 from the MTT assay protocol.

References

Application Notes and Protocols: Suzuki–Miyaura Cross-Coupling in the Synthesis of Herboxidiene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of the Suzuki–Miyaura cross-coupling reaction in the total synthesis of Herboxidiene and its structural analogs. This compound is a potent natural product that exhibits significant antitumor activity by targeting the SF3B subunit of the spliceosome, making it a valuable lead compound in cancer drug discovery.[1][2][3] The Suzuki–Miyaura coupling has proven to be a pivotal carbon-carbon bond-forming reaction in several synthetic routes, enabling the convergent assembly of the complex this compound scaffold.[4][5][6][7]

Strategic Importance of Suzuki–Miyaura Coupling in this compound Synthesis

The total synthesis of this compound, a molecule with multiple stereocenters and sensitive functional groups, often employs a convergent strategy. This approach involves the independent synthesis of complex molecular fragments, which are then joined together in the later stages. The Suzuki–Miyaura reaction is exceptionally well-suited for this purpose due to its mild reaction conditions, high functional group tolerance, and predictable stereochemical outcome.[8]

In the synthesis of this compound and its derivatives, the Suzuki–Miyaura coupling is typically used to form the C9-C10 bond, connecting the tetrahydropyran (B127337) core with the polyketide side chain. This key disconnection simplifies the complex target into two more manageable synthetic targets: a vinyl iodide or halide corresponding to the tetrahydropyran moiety and a vinylboronic acid or ester representing the side chain.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the Suzuki–Miyaura cross-coupling reactions used in the synthesis of various this compound derivatives, as reported by Ghosh et al. The data highlights the reaction conditions and yields for the coupling of different vinyl iodides with a common pinacol (B44631) boronate partner.[8]

Table 1: Suzuki–Miyaura Coupling of Vinyl Iodides with Pinacol Boronate 17 [8]

EntryVinyl IodideProductYield (%)
116a3247
216b3451
316c3644
416d3847

Experimental Protocols

This section provides a detailed methodology for the key Suzuki–Miyaura cross-coupling experiments cited in the synthesis of this compound derivatives.

General Procedure for Suzuki–Miyaura Cross-Coupling in the Synthesis of this compound Derivatives[8]

This protocol is based on the synthesis of C-6 modified this compound derivatives as described by Ghosh et al.[8]

Materials:

  • Vinyl iodide (e.g., 16a, 16b, 16c, or 16d) (1.0 equiv)

  • Pinacol boronate (17) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the vinyl iodide, pinacol boronate, and cesium carbonate.

  • Add anhydrous THF to the flask.

  • To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction mixture at room temperature (23 °C) and then heat to 55 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Visualizations

Logical Relationship in this compound Synthesis via Suzuki-Miyaura Coupling

Herboxidiene_Synthesis_Strategy cluster_fragments Key Fragments Vinyl_Iodide Vinyl Iodide (Tetrahydropyran Core) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Vinyl_Iodide->Suzuki_Coupling Pd(PPh₃)₄, Cs₂CO₃ THF, 23-55 °C Pinacol_Boronate Pinacol Boronate (Side Chain) Pinacol_Boronate->Suzuki_Coupling Herboxidiene_Analog This compound Analog (Coupled Product) Suzuki_Coupling->Herboxidiene_Analog

Caption: Convergent synthesis of this compound analogs.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Assemble Reactants Add_Reagents 1. Add Vinyl Iodide, Pinacol Boronate, and Cs₂CO₃ to a flask under Argon Start->Add_Reagents Add_Solvent_Catalyst 2. Add anhydrous THF and Pd(PPh₃)₄ catalyst Add_Reagents->Add_Solvent_Catalyst Reaction_Conditions 3. Stir at 23 °C, then heat to 55 °C for 5h Add_Solvent_Catalyst->Reaction_Conditions Monitoring 4. Monitor by TLC Reaction_Conditions->Monitoring Workup 5. Quench with aq. NH₄Cl and extract with Ethyl Acetate Monitoring->Workup Reaction Complete Purification 6. Dry, concentrate, and purify by column chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

References

Measuring the Cytotoxicity of Herboxidiene: Application Notes and Protocols for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of Herboxidiene in various cancer cell lines using cytotoxicity assays. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate accurate and reproducible results.

Introduction

This compound is a polyketide natural product that has demonstrated potent antitumor properties.[1] Its primary mechanism of action involves the inhibition of the SF3B1 (Splicing Factor 3b Subunit 1), a core component of the spliceosome.[2][3] By binding to the SF3b complex, this compound interferes with pre-mRNA splicing, an essential step in gene expression.[2] This disruption of splicing ultimately leads to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis (programmed cell death), thereby inhibiting the proliferation of cancer cells.[1] This document outlines the materials and methods required to quantify the cytotoxic effects of this compound and determine its IC50 value.

Data Presentation

The cytotoxic activity of this compound has been evaluated against a range of human cancer cell lines. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (nM)
HeLa S3Cervical Cancer-
SK-MEL-2Melanoma-
PC3Prostate Cancer-
A549Lung Cancer21[4]
EBC-1Lung Cancer-
DLD-1Colorectal Cancer51[4]
A431Skin Cancer (Epidermoid Carcinoma)3.7[4]
WI-38Normal Human Fibroblast7.6[4]
B16F10Murine Melanoma-[5]

Note: Specific IC50 values for HeLa S3, SK-MEL-2, PC3, EBC-1, and B16F10 were not explicitly found in the search results, though it is stated that this compound inhibits their growth.[5][6]

Signaling Pathway of this compound

This compound exerts its cytotoxic effects by targeting the spliceosome, a critical machinery in protein synthesis. This inhibition triggers a cascade of events leading to cancer cell death.

Herboxidiene_Signaling_Pathway This compound Signaling Pathway This compound This compound SF3B1 SF3B1 (Spliceosome Subunit) This compound->SF3B1 Inhibits Pre_mRNA_Splicing Pre-mRNA Splicing This compound->Pre_mRNA_Splicing Disrupts SF3B1->Pre_mRNA_Splicing Regulates Aberrant_Splicing Aberrant Splicing Pre_mRNA_Splicing->Aberrant_Splicing Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M phases) Aberrant_Splicing->Cell_Cycle_Arrest Apoptosis Apoptosis Aberrant_Splicing->Apoptosis Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Caption: this compound inhibits the SF3B1 subunit of the spliceosome, leading to aberrant pre-mRNA splicing, which in turn induces cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Measuring IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, centrifuge, and resuspend in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot a dose-response curve with the log of this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis.

Experimental Workflow

The following diagram illustrates the key steps involved in determining the IC50 value of this compound.

Experimental_Workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Herboxidiene_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound Herboxidiene_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability Absorbance_Reading->Data_Analysis IC50_Determination 9. Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

Caption: A stepwise workflow for determining the IC50 of this compound using a cytotoxicity assay.

References

Unmasking Spliceosome Dynamics: The Use of Inactive Herboxidiene Analogs in Competition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in oncology, molecular biology, and medicinal chemistry.

Introduction:

The spliceosome, a complex molecular machine responsible for precursor messenger RNA (pre-mRNA) splicing, has emerged as a critical target for anti-cancer therapeutics.[1][2][3] Small molecules that modulate the function of the spliceosome, particularly the SF3B1 subunit of the SF3b complex, have shown potent anti-tumor activity.[3][4][5][6] Herboxidiene is a natural product that inhibits splicing by binding to the SF3B1 subunit.[4][5][7] Understanding the binding kinetics and mechanism of action of these splicing modulators is crucial for the development of more effective and specific drugs. Competition assays utilizing structurally related but inactive analogs of these inhibitors provide a powerful tool to probe these molecular interactions. This document outlines the application of inactive this compound analogs in competition assays to elucidate the binding characteristics of active splicing inhibitors.

The Target: SF3B1 and the Spliceosome

The splicing process, carried out by the spliceosome, involves the precise removal of non-coding introns and the ligation of coding exons to produce mature mRNA.[8] The SF3B1 protein is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence (BPS) during the early stages of spliceosome assembly.[8][9][10][11] Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes and chronic lymphocytic leukemia, making it an attractive therapeutic target.[8][9] this compound and other small molecule inhibitors bind to a pocket within SF3B1, interfering with its function and stalling the splicing process, ultimately leading to cancer cell death.[6][12][13][14]

Principle of the Competition Assay

Competition assays are employed to determine the binding properties of a ligand (in this case, an active splicing inhibitor) to its target protein (SF3B1) by measuring the displacement of a labeled or reference ligand. In this context, an inactive this compound analog, which is structurally similar to the active compound but does not inhibit splicing, is used as a competitor. The underlying principle is that both the active inhibitor and the inactive analog will compete for the same binding site on SF3B1.[12][15] By varying the concentrations of the active inhibitor and the inactive analog and observing the effect on splicing activity, one can infer the relative binding affinities and kinetics of the active compound.

An inactive this compound analog, often referred to as iHB, has been characterized and utilized in such assays.[12][15] The key structural modifications that render it inactive are the methylation of the C1 carboxylic acid and the addition of a hydroxyl group at the C5 position of the tetrahydropyran (B127337) ring.[12][15] The C1 methyl ester is thought to be the primary reason for the loss of inhibitory activity.[12][15]

Quantitative Data Summary

The following table summarizes the in vitro splicing inhibitory activity (IC50 values) of this compound and several of its analogs. This data is critical for selecting appropriate compounds for competition assays and for structure-activity relationship (SAR) studies.

Compound Name/NumberModification(s) from this compound (1)In Vitro Splicing IC50 (µM)Reference
This compound (1) -0.3[5][12]
iHB (14) C1-COOCH3, C5-OHInactive[12][15]
Analog (2) C5-OHMinimal effect[12]
Analog (3) C6-desmethyl~0.3 (sub-micromolar)[12]
Analog (4) C6-methylene~0.3 (sub-micromolar)[12]
C-6 Methylene Derivative (12) C6-methylene0.4[5]
C-6 (R)-methyl Derivative (13) C6-(R)-methyl2.5[5]
C-6 Cyclopropyl Derivative (14) C6-cyclopropyl5-fold less active than gem-dimethyl[16]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental setup, the following diagrams are provided.

Spliceosome_Assembly_and_Inhibition Spliceosome Assembly and this compound Inhibition cluster_assembly Spliceosome Assembly Pathway cluster_inhibition Mechanism of Inhibition E_complex E Complex (Early) A_complex A Complex E_complex->A_complex U2 snRNP binding B_complex B Complex A_complex->B_complex U4/U6.U5 tri-snRNP binding SF3B1 SF3B1 Subunit (in U2 snRNP) C_complex C Complex (Catalytic) B_complex->C_complex Activation This compound This compound / Active Analogs This compound->A_complex Inhibits transition to B Complex Binding_Site Binding Site This compound->Binding_Site Binds and inhibits SF3B1->Binding_Site Inactive_Analog Inactive this compound Analog (iHB) Inactive_Analog->Binding_Site Competes for binding

Caption: Spliceosome assembly pathway and the inhibitory action of this compound.

Competition_Assay_Workflow Competition Assay Experimental Workflow cluster_preincubation Pre-incubation Phase cluster_competition Competition Phase cluster_splicing Splicing Reaction cluster_analysis Analysis Nuclear_Extract Prepare HeLa Nuclear Extract Compound_1 Add Compound 1 (e.g., Inactive Analog 'iHB') Nuclear_Extract->Compound_1 Incubate_1 Incubate (e.g., 10 min at 4°C or 30°C) Compound_1->Incubate_1 Compound_2 Add Compound 2 (e.g., Active Inhibitor) Incubate_1->Compound_2 Incubate_2 Incubate (e.g., 10-90 min) Compound_2->Incubate_2 Pre_mRNA Add Pre-mRNA Substrate and ATP Incubate_2->Pre_mRNA Incubate_3 Incubate (e.g., 30 min at 30°C) Pre_mRNA->Incubate_3 RNA_Extraction RNA Extraction Incubate_3->RNA_Extraction Denaturing_PAGE Denaturing PAGE RNA_Extraction->Denaturing_PAGE Analysis Analyze Splicing Products (mRNA, lariat (B8276320) intron, etc.) Denaturing_PAGE->Analysis

Caption: A generalized workflow for an in vitro splicing competition assay.

Experimental Protocol: In Vitro Splicing Competition Assay

This protocol is a synthesized methodology based on described experiments.[12][15] Researchers should optimize conditions for their specific experimental setup.

Materials:

  • HeLa nuclear extract

  • Pre-mRNA substrate (e.g., adenovirus major late pre-mRNA)

  • Active this compound analog (dissolved in DMSO)

  • Inactive this compound analog (iHB) (dissolved in DMSO)

  • ATP

  • Splicing reaction buffer

  • Proteinase K

  • Urea (B33335) loading buffer

  • Reagents for denaturing polyacrylamide gel electrophoresis (PAGE)

  • Phosphorimager or equivalent detection system

Procedure:

  • Preparation of Reaction Mixtures:

    • Thaw HeLa nuclear extract and other reagents on ice.

    • Prepare reaction tubes for each condition (e.g., no inhibitor, active inhibitor alone, inactive analog alone, competition).

  • Pre-incubation/Binding Phase:

    • To the designated tubes, add the first compound (e.g., a 100-fold molar excess of the inactive this compound analog, iHB).

    • Add an equivalent volume of DMSO to control tubes.

    • Incubate the reactions for a specified time and temperature (e.g., 10 minutes at 4°C or 30°C) to allow the first compound to bind to SF3B1 in the nuclear extract. The effect of temperature on binding can be a key parameter to investigate.[6][12]

  • Competition Phase:

    • Add the second compound (e.g., the active this compound inhibitor at its approximate IC50 concentration) to the competition assay tubes.

    • Incubate for a defined period (e.g., 10, 30, or 90 minutes) to allow for competition and potential displacement of the pre-bound compound.[12]

  • Splicing Reaction:

    • Initiate the splicing reaction by adding the pre-mRNA substrate and ATP to all tubes.

    • Incubate the reactions at 30°C for a time sufficient for splicing to occur in the control reactions (e.g., 30 minutes).

  • Reaction Termination and RNA Extraction:

    • Stop the reactions by adding proteinase K and incubating to digest proteins.

    • Extract the RNA using a standard method such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis of Splicing Products:

    • Resuspend the RNA pellets in urea loading buffer.

    • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and lariat intron) on a denaturing polyacrylamide gel.

    • Visualize and quantify the radioactive bands using a phosphorimager.

  • Data Interpretation:

    • Compare the amount of spliced mRNA product across the different conditions.

    • If the pre-incubation with the inactive analog prevents the inhibition of splicing by the subsequently added active inhibitor, it indicates that both compounds compete for the same or overlapping binding sites on SF3B1.

    • The degree of "rescue" of splicing activity can provide insights into the relative binding affinities and the on/off rates of the inhibitors.[12] For instance, a very slow off-rate for the active inhibitor would result in less effective competition by the inactive analog when the active inhibitor is added first.[15]

Conclusion

The use of inactive this compound analogs in competition assays is an invaluable technique for the detailed characterization of spliceosome-modulating compounds. These experiments can reveal crucial information about the binding site, kinetics, and mechanism of action of potential anti-cancer drugs targeting SF3B1. The data generated from these assays is essential for guiding the rational design and optimization of next-generation splicing inhibitors.

References

Application Notes and Protocols for the Creation of Herboxidiene-Pladienolide Hybrid Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herboxidiene and Pladienolide are natural products known for their potent antitumor activities. Both compounds target the SF3b subunit of the spliceosome, a critical component of the machinery that processes pre-mRNA into mature mRNA.[1][2] By modulating the activity of the spliceosome, these molecules can induce cell cycle arrest and apoptosis in cancer cells, making them valuable leads for the development of novel anticancer therapeutics.[1][3] The creation of hybrid molecules that combine structural features from both this compound and Pladienolide represents a rational drug design strategy to explore new chemical space and potentially develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.[4]

This document provides detailed application notes and protocols for the conceptualization, synthesis, and biological evaluation of this compound-Pladienolide hybrid molecules.

Data Presentation: Cytotoxicity of Parent Compounds and Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of this compound, Pladienolide B, and some of their derivatives against various human cancer cell lines. This data provides a baseline for evaluating the potency of newly synthesized hybrid molecules. It is important to note that a previously synthesized this compound-Pladienolide hybrid, combining the tetrahydropyran (B127337) core of this compound with the side chain of Pladienolide B, was found to be inactive (IC50 > 20 µM).[1] However, the exploration of other hybrid architectures remains a promising avenue for drug discovery.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound (Natural) JeKo-1Mantle cell lymphoma4.3 ± 0.5[1]
HeLaCervical adenocarcinoma46.3 ± 5.8[1]
PC-3Prostate adenocarcinoma10.1 ± 1.2[1]
SK-MEL-2Malignant melanoma8.7 ± 0.9[1]
SK-N-ASNeuroblastoma20.5 ± 2.1[1]
WiDrColorectal adenocarcinoma15.2 ± 1.8[1]
This compound (Synthetic) JeKo-1Mantle cell lymphoma4.5 ± 0.6[1]
HeLaCervical adenocarcinoma22.4 ± 2.5[1]
PC-3Prostate adenocarcinoma8.9 ± 1.1[1]
SK-MEL-2Malignant melanoma6.2 ± 0.7[1]
SK-N-ASNeuroblastoma15.8 ± 1.9[1]
WiDrColorectal adenocarcinoma12.4 ± 1.5[1]
Pladienolide B VariousGastric Cancer1.6 ± 1.2[5]
Pladienolide B Derivative VariousGastric Cancer1.2 ± 1.1[5]
6-northis compound JeKo-1Mantle cell lymphoma10.2 ± 1.3[1]
HeLaCervical adenocarcinoma35.1 ± 4.2[1]
PC-3Prostate adenocarcinoma18.7 ± 2.2[1]
SK-MEL-2Malignant melanoma15.4 ± 1.8[1]
SK-N-ASNeuroblastoma28.9 ± 3.4[1]
WiDrColorectal adenocarcinoma21.3 ± 2.6[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Pladienolide Hybrid Molecule

This protocol describes the synthesis of a hybrid molecule possessing the tetrahydropyran core of this compound and the side chain of Pladienolide B, as reported by Webb et al.[1]

Materials:

  • Aldehyde intermediate of this compound synthesis (e.g., compound 16b in the referenced publication)

  • Julia-Kocienski reagent corresponding to the Pladienolide B side chain (e.g., compound 4 in the referenced publication)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Potassium trimethylsilanolate (KOSiMe3)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Julia-Kocienski Olefination:

    • Dissolve the Julia-Kocienski reagent in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of KHMDS in THF to the cooled solution.

    • After stirring for the appropriate time, add a solution of the this compound aldehyde intermediate in anhydrous THF.

    • Allow the reaction to proceed at -78 °C for 1.5 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to yield the coupled product.

  • Desilylation:

    • Dissolve the silyl-protected intermediate in THF.

    • Add a solution of TBAF in THF and stir the reaction at room temperature until complete consumption of the starting material (monitor by TLC).

    • Quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography.

  • Saponification:

    • Dissolve the methyl ester in THF.

    • Add KOSiMe3 and stir the reaction at room temperature until the reaction is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

    • Dry the combined organic extracts and concentrate to yield the final hybrid molecule.

    • Further purification can be performed by chromatography or recrystallization if necessary.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of the synthesized hybrid molecules on cancer cell lines.[5]

Materials:

  • Human cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized hybrid molecules dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hybrid molecules in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After 72 hours, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by the hybrid molecules.

Materials:

  • Human cancer cell lines

  • Synthesized hybrid molecules

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the hybrid molecules at their IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction by SF3b Inhibition

apoptosis_pathway cluster_inhibition SF3b Inhibition cluster_splicing Altered Splicing cluster_bcl2 Bcl-2 Family Modulation cluster_mitochondria Mitochondrial Pathway Hybrid_Molecule This compound-Pladienolide Hybrid Molecule SF3b SF3b Subunit of Spliceosome Hybrid_Molecule->SF3b Inhibits Aberrant_Splicing Aberrant Splicing of pre-mRNA SF3b->Aberrant_Splicing Bcl2_Family Modulation of Bcl-2 Family Proteins Aberrant_Splicing->Bcl2_Family Bax_Bak Activation of Bax/Bak Bcl2_Family->Bax_Bak Bcl2_BclxL Inhibition of Bcl-2/Bcl-xL Bcl2_Family->Bcl2_BclxL Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis akt_mtor_pathway Hybrid_Molecule This compound-Pladienolide Hybrid Molecule SF3b SF3b Subunit Hybrid_Molecule->SF3b Inhibits Aberrant_Splicing Aberrant Splicing SF3b->Aberrant_Splicing PI3K PI3K Aberrant_Splicing->PI3K Suppresses AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Beta_Catenin ß-catenin AKT->Beta_Catenin Cell_Survival Decreased Cell Survival & Proliferation mTOR->Cell_Survival Beta_Catenin->Cell_Survival experimental_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Design Hybrid Molecule Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Splicing_Assay In Vitro Splicing Assay Apoptosis->Splicing_Assay Western_Blot Western Blot (Signaling Proteins) Splicing_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Western_Blot->Cell_Cycle Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Herboxidiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of Herboxidiene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may arise during the enantioselective synthesis of this compound, with a focus on improving yield and enantioselectivity.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

  • Question: We are experiencing low yields in the Suzuki-Miyaura cross-coupling step to form the C9-C10 bond of the this compound backbone. What are the potential causes and solutions?

  • Answer: Low yields in this crucial step can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like PdCl₂(dppf) or those with Buchwald ligands might offer better results, especially for sterically hindered substrates.[1] It's advisable to screen a variety of catalysts and ligands.

    • Base and Solvent System: The base and solvent system play a significant role. While Cs₂CO₃ in THF is a common choice, other bases like K₃PO₄ or K₂CO₃, and solvent systems such as DMF/water or toluene (B28343)/water mixtures, can be explored.[2][3] The solubility of the reactants is crucial, and a solvent system that ensures homogeneity should be prioritized.[3]

    • Quality of Boronic Acid/Ester: The purity and stability of the boronic acid or ester are paramount. Boronic acids can undergo degradation, and using freshly prepared or purified reagents is recommended. Conversion of the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester) can also improve consistency and yield.

    • Reaction Conditions: Temperature and reaction time are key parameters. While some couplings proceed at room temperature, others may require heating.[2] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent decomposition.

    • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Poor Diastereoselectivity in the Achmatowicz Reaction

  • Question: The Achmatowicz reaction to form the functionalized tetrahydropyran (B127337) ring is resulting in a low diastereomeric ratio. How can we improve the stereoselectivity?

  • Answer: Achieving high diastereoselectivity in the Achmatowicz reaction is crucial for the synthesis of the this compound core. Here are some strategies to improve it:

    • Oxidizing Agent: While m-CPBA and NBS are common oxidants, their reactivity can sometimes lead to side reactions or poor selectivity.[4][5] Exploring milder or more selective oxidizing systems like dimethyldioxirane (B1199080) (DMDO) or catalytic systems such as Oxone/KBr can be beneficial.[4][6]

    • Solvent and Temperature: The reaction is often sensitive to the solvent and temperature. Non-polar solvents at low temperatures can enhance selectivity by favoring a more ordered transition state.

    • Substrate Control: The stereochemistry of the starting furfuryl alcohol directly influences the stereochemical outcome of the rearrangement. Ensuring the enantiopurity of the starting material is the first critical step.

    • Protecting Groups: The nature of the protecting groups on the substrate can influence the facial selectivity of the oxidation and subsequent rearrangement. Experimenting with different protecting groups might be necessary.

Issue 3: Inconsistent Yields in the Brown's Crotylation Step

  • Question: We are observing inconsistent yields and diastereoselectivity in the Brown's crotylation step for the synthesis of the C10-C19 segment. What factors should we investigate?

  • Answer: Brown's asymmetric crotylation is a powerful tool, but its success hinges on careful control of reagents and conditions.

    • Reagent Quality: The quality of the chiral crotylborane reagent is critical. It should be freshly prepared and its enantiomeric purity verified. The choice between (Z)- and (E)-crotylboranes will determine the syn or anti diastereomer, respectively.[7][8]

    • Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C) to maximize stereoselectivity.[8] Strict temperature control is essential.

    • Aldehyde Purity: The aldehyde substrate must be free of acidic impurities and water, which can quench the organoborane reagent.

    • Stoichiometry: Precise stoichiometry of the reagents is important. An excess of the crotylborane may be required to ensure complete conversion of the aldehyde.

Issue 4: Low Conversion in the Dehydrative Cyclization

  • Question: The dehydrative cyclization to form a key heterocyclic ring is showing low conversion. What are the possible reasons and how can we drive the reaction to completion?

  • Answer: Dehydrative cyclizations can be challenging due to the generation of water, which can lead to reversible reactions or side products.

    • Dehydrating Agent/Catalyst: The choice of a suitable dehydrating agent or catalyst is crucial. Strong acids like triflic acid can be effective but may cause degradation.[9] Lewis acids or other catalytic systems can offer milder conditions.[10]

    • Water Removal: Actively removing water from the reaction mixture using methods like a Dean-Stark trap or the addition of molecular sieves can shift the equilibrium towards the product.

    • Solvent: The choice of solvent can influence the reaction rate and equilibrium. Aprotic, non-coordinating solvents are often preferred.

    • Temperature: Higher temperatures can favor the cyclization; however, this must be balanced with the potential for substrate decomposition.

Quantitative Data Summary

The following table summarizes reported yields for key steps in various enantioselective syntheses of this compound and its derivatives. This data is intended to provide a comparative benchmark for researchers.

Reaction Step Reactants Conditions Yield (%) Reference
Suzuki-Miyaura CouplingVinyl iodide and pinacol boronatePd(PPh₃)₄, Cs₂CO₃, THF, 23-55 °C44-51[1][2]
Achmatowicz ReactionFurfuryl alcoholm-CPBA, 0 °CExcellent[5]
Brown's CrotylationAldehyde and chiral crotylboraneEt₂O, -78 °C50-60 (methallylation)[8]
Dehydrative CyclizationDiolRe₂O₇ catalyst67
Directed EpoxidationAllylic alcoholVO(acac)₂, t-BuOOH, CH₂Cl₂, -20 °C62 (over 2 steps)[2]
Ester HydrolysisMethyl esterMe₃SnOH, dichloroethane, 80 °C82-87[2]

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are adapted from published literature and should be performed with appropriate safety precautions.

Protocol 1: Suzuki-Miyaura Cross-Coupling [2]

  • To a solution of the vinyl iodide (1.0 eq) and the pinacol boronate (1.2 eq) in degassed THF, add Cs₂CO₃ (3.0 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 55 °C and stir for 5 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography.

Protocol 2: Directed Epoxidation [2]

  • Dissolve the allylic alcohol (1.0 eq) in dry CH₂Cl₂ and cool to -20 °C under an argon atmosphere.

  • Add a catalytic amount of VO(acac)₂ (0.05 eq).

  • Add a solution of t-BuOOH in toluene (2.0 eq) dropwise over 30 minutes.

  • Stir the reaction at -20 °C for 36 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the enantioselective synthesis of this compound.

Enantioselective_Synthesis_Workflow cluster_tetrahydropyran Tetrahydropyran Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Fragment Coupling and Final Steps A Furfuryl Alcohol B Achmatowicz Reaction A->B C Functionalized Tetrahydropyran B->C G Suzuki-Miyaura Coupling C->G D Chiral Aldehyde E Brown's Crotylation D->E F C10-C19 Side Chain E->F F->G H This compound Backbone G->H I Post-coupling Modifications (e.g., Epoxidation, Hydrolysis) H->I J This compound I->J

Caption: General workflow for the enantioselective synthesis of this compound.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling q1 Check Reagent Quality start->q1 q2 Optimize Reaction Conditions q1->q2 [If good quality] sol1 Use fresh/purified boronic acid/ester. Ensure anhydrous/degassed solvents. q1->sol1 [If poor quality] q3 Screen Catalysts and Ligands q2->q3 [If optimized] sol2 Vary temperature and reaction time. Screen different bases and solvent systems. q2->sol2 [If suboptimal] sol3 Test alternative Pd catalysts (e.g., PdCl2(dppf)). Try different phosphine ligands (e.g., Buchwald ligands). q3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of Herboxidiene's Tetrahydropyran Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis of Herboxidiene's tetrahydropyran (B127337) core. The information is presented in a direct question-and-answer format to address common issues in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the tetrahydropyran core of this compound?

A1: The primary synthetic routes include the Achmatowicz reaction, intramolecular oxa-Michael addition, and Re₂O₇-mediated dehydrative cyclization. Each method offers distinct advantages and presents unique challenges regarding stereocontrol and functional group compatibility.

Q2: What are the main challenges in controlling stereochemistry during the synthesis?

A2: Achieving the desired diastereoselectivity is a critical challenge. The relative stereochemistry of substituents on the tetrahydropyran ring is crucial for the biological activity of this compound. Key challenges include controlling the formation of multiple stereocenters during cyclization and subsequent functional group manipulations.

Q3: Why are protecting groups necessary in the synthesis of this compound's core?

A3: this compound's structure contains multiple reactive functional groups. Protecting groups are essential to temporarily mask these groups, preventing unwanted side reactions and allowing for selective transformations at specific sites. The choice of protecting groups is critical and must be compatible with the reaction conditions of the core synthesis and subsequent steps.

Troubleshooting Guides

Achmatowicz Reaction

The Achmatowicz reaction is a powerful method for converting furfuryl alcohols into dihydropyranones, key intermediates for the tetrahydropyran core.[1][2][3][4]

Q: My Achmatowicz reaction is giving low yields. What are the potential causes and solutions?

A: Low yields can result from several factors. Here’s a systematic approach to troubleshooting:

  • Oxidant Choice: The choice of oxidant is crucial. Common oxidants include m-CPBA, NBS, and VO(acac)₂/t-BuOOH.[1] The reactivity of the furfuryl alcohol may necessitate a milder or stronger oxidant. For substrates sensitive to acidic conditions, using NBS in a buffered solution can be beneficial.

  • Reaction Conditions: Temperature and reaction time are critical. Running the reaction at low temperatures (e.g., 0 °C) can minimize the formation of byproducts.[1] Monitor the reaction closely by TLC to avoid over-oxidation.

  • Substrate Purity: Ensure the starting furfuryl alcohol is pure. Impurities can interfere with the oxidant and lead to side reactions.

  • Work-up Procedure: The dihydropyranone product can be sensitive to the work-up conditions. A non-acidic work-up is often necessary to prevent decomposition. Quenching with a mild reducing agent like sodium thiosulfate (B1220275) can remove excess oxidant.

Q: I am observing poor diastereoselectivity in the reduction of the dihydropyranone intermediate. How can I improve this?

A: The reduction of the ketone in the dihydropyranone is a critical stereochemistry-determining step.

  • Reducing Agent: The choice of reducing agent significantly impacts the diastereoselectivity. Bulky reducing agents like L-selectride often provide higher selectivity for the desired equatorial alcohol compared to less hindered reagents like sodium borohydride.

  • Directing Groups: The presence of nearby functional groups can direct the approach of the reducing agent. Protecting groups on adjacent hydroxyls can influence the steric environment and, consequently, the stereochemical outcome.

  • Temperature: Performing the reduction at low temperatures (-78 °C) generally enhances diastereoselectivity by favoring the kinetically controlled product.

Table 1: Comparison of Oxidizing Agents for the Achmatowicz Reaction

Oxidizing AgentTypical Reaction ConditionsAdvantagesPotential Issues
m-CPBACH₂Cl₂, 0 °C to rtCommercially available, generally good yields.Byproduct (m-chlorobenzoic acid) can be difficult to remove; can be acidic.
NBSTHF/H₂O, 0 °CMilder conditions, useful for acid-sensitive substrates.Stoichiometric amounts of succinimide (B58015) byproduct.[1]
VO(acac)₂/t-BuOOHCH₂Cl₂, 0 °CCatalytic, can provide high diastereoselectivity in subsequent steps.[1]Requires careful control of catalyst loading and temperature.
Oxone/KBrTHF/H₂O, rtEnvironmentally friendly, often avoids chromatographic purification.[1]May not be suitable for all substrates.
Intramolecular Oxa-Michael Addition

This strategy involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone to form the tetrahydropyran ring.

Q: My intramolecular oxa-Michael cyclization is not proceeding to completion. What can I do?

A: Incomplete conversion is a common issue. Consider the following:

  • Catalyst: The choice between acid and base catalysis is critical and substrate-dependent. For some systems, a strong base like NaHMDS or KHMDS is required to deprotonate the alcohol and initiate the cyclization. In other cases, a Lewis acid or Brønsted acid can activate the Michael acceptor.

  • Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like THF or DMF are commonly used for base-catalyzed reactions.

  • Temperature: While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier. However, elevated temperatures can also lead to side reactions or decomposition.

Q: The diastereoselectivity of my oxa-Michael addition is low, resulting in a mixture of isomers. How can I improve the selectivity?

A: Stereocontrol is a major challenge in this reaction.

  • Catalyst Control: The stereochemical outcome can be highly dependent on the catalyst. Acid-catalyzed reactions often favor the thermodynamically more stable product (diequatorial substituents), while base-catalyzed reactions at low temperatures can favor the kinetically controlled product.[5]

  • Substrate Control: The geometry of the Michael acceptor (E vs. Z) and the stereochemistry of existing chiral centers in the substrate can strongly influence the facial selectivity of the cyclization.

  • Chelation Control: In some cases, using a Lewis acid that can chelate to both the hydroxyl group and the carbonyl of the Michael acceptor can lock the conformation of the transition state, leading to higher diastereoselectivity.

Table 2: Influence of Catalyst on Diastereoselectivity in Oxa-Michael Cyclization

Catalyst TypeGeneral ConditionsTypical Diastereomeric OutcomeKey Considerations
Brønsted Acid (e.g., TFA)CH₂Cl₂, rtFavors diequatorial product (thermodynamic control).[5]Can lead to side reactions with acid-labile groups.
Strong Base (e.g., KHMDS)THF, -78 °C to 0 °CCan favor axial-equatorial product (kinetic control).[5]Requires strictly anhydrous conditions.
Lewis Acid (e.g., TiCl₄)CH₂Cl₂, -78 °CCan offer high diastereoselectivity through chelation control.Stoichiometric amounts may be required; work-up can be challenging.
Re₂O₇-Mediated Dehydrative Cyclization

This method utilizes catalytic rhenium(VII) oxide to promote the cyclization of diols to form tetrahydropyrans.[2]

Q: I am observing the formation of elimination byproducts instead of the desired cyclized product. How can I minimize this?

A: The formation of dienes or other elimination products suggests that the intermediate carbocation is not being efficiently trapped by the intramolecular nucleophile.

  • Substrate Structure: The distance and geometry between the reacting alcohol and the forming carbocation are critical. The substrate should be designed to favor an intramolecular cyclization pathway.

  • Solvent: The choice of solvent can influence the stability of the cationic intermediate. Less polar solvents may favor the intramolecular reaction over elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress elimination pathways, which often have a higher activation energy than cyclization.

Q: The reaction is sluggish and gives a low yield of the tetrahydropyran. What factors could be responsible?

A: Low reactivity can be due to several factors.

  • Catalyst Activity: Ensure the Re₂O₇ is of high purity and handled under anhydrous conditions as it is hygroscopic.

  • Substrate Reactivity: The nature of the diol is important. Primary alcohols are generally less reactive than secondary or tertiary alcohols in forming the initial cationic intermediate.

  • Steric Hindrance: Significant steric hindrance around the reacting centers can slow down the cyclization.

Experimental Protocols

Protocol 1: Achmatowicz Reaction using NBS
  • Dissolution: Dissolve the furfuryl alcohol (1.0 equiv) in a 4:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate, followed by a 10% aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dihydropyranone by flash column chromatography on silica (B1680970) gel.

Protocol 2: Intramolecular Oxa-Michael Addition (Base-Catalyzed)
  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of the hydroxy-α,β-unsaturated ester (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of KHMDS (1.1 equiv) in THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the resulting tetrahydropyran by flash column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Tetrahydropyran Synthesis cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Prepare Starting Material (e.g., Furfuryl Alcohol, Hydroxy-enone) reaction Perform Cyclization (Achmatowicz, Oxa-Michael, etc.) start->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for the synthesis of the tetrahydropyran core.

troubleshooting_logic Troubleshooting Logic for Low Diastereoselectivity cluster_temp Temperature Control cluster_reagent Reagent Choice cluster_catalyst Catalyst/Additive Effects start Low Diastereoselectivity Observed temp_check Is the reaction run at low temperature (-78°C)? start->temp_check lower_temp Action: Lower reaction temperature temp_check->lower_temp No reagent_check Is a sterically demanding reagent being used? temp_check->reagent_check Yes lower_temp->reagent_check change_reagent Action: Switch to a bulkier reagent (e.g., L-selectride) reagent_check->change_reagent No catalyst_check Can chelation control be employed? reagent_check->catalyst_check Yes change_reagent->catalyst_check add_lewis_acid Action: Add a chelating Lewis acid (e.g., TiCl₄) catalyst_check->add_lewis_acid No end_node Improved Diastereoselectivity catalyst_check->end_node Yes add_lewis_acid->end_node

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimizing Herboxidiene Splicing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Herboxidiene, a potent inhibitor of the spliceosome's SF3b complex. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product that potently inhibits pre-mRNA splicing.[1] It targets the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle in the spliceosome.[2][3] Specifically, this compound binds to the SF3B1 subunit, stalling the spliceosome at an early stage of assembly, before the formation of the A complex.[4][5] This inhibition prevents the recognition of the branch point sequence within the intron, ultimately leading to a global disruption of splicing.[4]

Q2: What is the typical working concentration for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. However, IC50 values for cytotoxicity in various human tumor cell lines are often in the nanomolar to low micromolar range.[6][7] For in vitro splicing assays using HeLa nuclear extract, concentrations around 0.3 µM have been shown to cause 50% inhibition (IC50).[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For long-term storage, it is recommended to store the solid compound and the DMSO stock solution at -20°C or -80°C, protected from light and moisture. To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What are the key structural features of this compound required for its activity?

A4: Structure-activity relationship (SAR) studies have identified several key features of the this compound molecule that are crucial for its splicing inhibitory activity. The carboxylic acid at the C1 position is essential for maintaining its binding to the SF3b complex.[4][8] Modifications to the tetrahydropyran (B127337) ring can also significantly impact its potency.[4]

Q5: Can this compound be used in combination with other anti-cancer agents?

A5: The use of this compound in combination with other therapeutic agents is an active area of research. Given its unique mechanism of action targeting a fundamental cellular process, there is potential for synergistic effects with drugs that target other cancer-related pathways. However, specific combination therapies and their efficacy would need to be experimentally determined for each cancer type.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Splicing in an In Vitro Assay
Possible Cause Troubleshooting Step
Inactive this compound Verify the integrity and purity of your this compound compound. If possible, confirm its activity against a known sensitive system. Ensure proper storage conditions have been maintained.
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations to determine the IC50 in your specific assay setup. The parent compound, this compound, has an IC50 value for in vitro splicing of 0.3 μM.[4]
Degraded HeLa Nuclear Extract Use a fresh, high-quality HeLa nuclear extract. The activity of the extract is critical for splicing. Perform a positive control experiment without any inhibitor to ensure the extract is functional.
Incorrect Assay Conditions Confirm that all assay components are at the correct concentrations, including ATP, MgCl2, and the pre-mRNA substrate.[8] The reaction should be incubated at the optimal temperature (typically 30°C).[8]
Competition with Inactive Analogs If using this compound in the presence of other compounds, be aware that some inactive analogs can compete for the same binding site on the SF3b complex, masking the inhibitory effect.[4] Consider the order of addition; pre-incubation with this compound may be necessary.[4]
Issue 2: High Variability in Cell Viability/Cytotoxicity Assays
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Variations in cell number can lead to significant differences in viability readouts.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations that can affect cells in the outer wells, fill the perimeter wells with sterile PBS or media without cells.
Incomplete Dissolution of this compound Ensure the this compound stock solution is fully dissolved and properly mixed into the culture medium before adding to the cells. Precipitates can lead to inconsistent dosing.
Cell Line Heterogeneity Cell populations can become heterogeneous over time. Use cells from a low passage number and ensure a consistent cell source for all experiments.
Assay-Specific Issues (e.g., MTT, XTT) For metabolic assays, ensure the incubation time with the reagent is consistent across all plates and that the formazan (B1609692) product is fully solubilized before reading the absorbance.

Experimental Protocols

Protocol 1: In Vitro Splicing Assay

This protocol is adapted from established methods for assessing pre-mRNA splicing inhibition in the presence of this compound.[8]

Materials:

  • HeLa Nuclear Extract

  • Radiolabeled pre-mRNA substrate (e.g., adenovirus major late (AdML) transcript)

  • This compound (and derivatives, if applicable) dissolved in DMSO

  • DMSO (vehicle control)

  • Splicing Reaction Buffer (contains ATP, MgCl₂, KCl, creatine (B1669601) phosphate)

  • tRNA

  • Proteinase K

  • Urea Loading Buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare splicing reactions on ice. In a microcentrifuge tube, combine HeLa nuclear extract, splicing reaction buffer, and tRNA.

  • Add this compound (at various concentrations) or an equivalent volume of DMSO to the respective tubes.

  • Pre-incubate the reactions for 10 minutes at 30°C to allow the inhibitor to bind to the spliceosome components.

  • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

  • Incubate the reactions for 30-60 minutes at 30°C.

  • Stop the reaction by adding Proteinase K and incubating for a further 15 minutes at 37°C.

  • Extract the RNA using a standard phenol-chloroform extraction method.

  • Resuspend the RNA pellet in Urea Loading Buffer.

  • Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the percentage of splicing inhibition relative to the DMSO control.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Herboxidiene_Mechanism cluster_spliceosome Spliceosome Assembly U1 U1 snRNP Complex_E E Complex U1->Complex_E binds 5' splice site U2 U2 snRNP SF3b SF3b Complex U2->SF3b Complex_A A Complex SF3b->Complex_A BPS Branch Point Sequence BPS->Complex_E Complex_E->Complex_A U2 snRNP recruitment Complex_B B Complex Complex_A->Complex_B tri-snRNP recruitment Tri_snRNP U4/U5/U6 tri-snRNP Tri_snRNP->Complex_B Splicing Splicing Complex_B->Splicing This compound This compound This compound->Inhibition Herboxidiene_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Herboxidiene_Prep Prepare this compound Stock (in DMSO) InVitro_Splicing In Vitro Splicing Assay (HeLa Nuclear Extract) Herboxidiene_Prep->InVitro_Splicing Cell_Treatment Treat Cells with This compound Herboxidiene_Prep->Cell_Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Cell_Treatment Gel Denaturing PAGE InVitro_Splicing->Gel Analysis_InVitro Quantify Splicing Inhibition (IC50) Gel->Analysis_InVitro Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Analysis_InCell Determine Cytotoxicity (IC50) Viability_Assay->Analysis_InCell Troubleshooting_Logic Start Unexpected Experimental Result Check_Reagents Check Reagent Quality (this compound, Extract, Cells) Start->Check_Reagents Check_Concentration Verify Concentrations and Dilutions Start->Check_Concentration Check_Protocol Review Experimental Protocol and Conditions Start->Check_Protocol Positive_Control Run Positive/Negative Controls Check_Reagents->Positive_Control Check_Concentration->Positive_Control Check_Protocol->Positive_Control Analyze_Data Re-analyze Data Positive_Control->Analyze_Data Consult Consult Literature/ Technical Support Analyze_Data->Consult Issue Persists

References

Technical Support Center: Overcoming Resistance to SF3b Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF3b inhibitors like Herboxidiene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SF3b inhibitors like this compound?

A1: SF3b inhibitors, including this compound, are natural products that target the SF3b complex, a core component of the spliceosome.[1][2] The spliceosome is a cellular machine responsible for pre-mRNA splicing, a critical step in gene expression where non-coding introns are removed and coding exons are joined together.[3][4] These inhibitors bind to the SF3B1 subunit within the SF3b complex, preventing the stable incorporation of the U2 small nuclear ribonucleoprotein (snRNP) into the spliceosome at the branch point sequence of an intron.[1][2][5] This disruption of spliceosome assembly leads to aberrant splicing, often causing intron retention or exon skipping, which results in non-functional mRNA transcripts and ultimately inhibits cancer cell growth and survival.[1][3]

Q2: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance?

A2: Resistance to SF3b inhibitors can arise through several mechanisms:

  • Mutations in the Drug-Binding Site: The most common mechanism is the acquisition of mutations in the SF3B1 gene itself, particularly in regions that form the binding pocket for the inhibitor. For example, a mutation at residue R1074H in SF3B1 has been shown to confer resistance to Pladienolide B by sterically hindering drug binding.[6][7]

  • Mutations in Other Spliceosome Components: Mutations in other components of the SF3b complex, such as PHF5A, can also lead to resistance. A Y36C mutation in PHF5A has been associated with resistance to this compound.[8]

  • Altered Splicing Factor Dependencies: Cancer cells can develop resistance by altering their dependence on specific splicing factors. For instance, mutations in the G-patch domain of SUGP1 can confer resistance to Pladienolide B.[9]

  • Activation of Bypass Pathways: Cells may activate alternative signaling or survival pathways to circumvent the effects of splicing inhibition. This can involve the upregulation of anti-apoptotic proteins or the activation of pathways that promote cell survival despite the presence of mis-spliced transcripts.[7]

Q3: How can I determine if my resistant cell line has a mutation in SF3B1 or other spliceosome components?

A3: To identify potential resistance-conferring mutations, you can perform targeted sequencing of the genes encoding key spliceosome components. The general workflow is as follows:

  • RNA/DNA Isolation: Extract total RNA or genomic DNA from both your parental (sensitive) and resistant cell lines.

  • cDNA Synthesis (for RNA): If starting with RNA, reverse transcribe it to cDNA.

  • PCR Amplification: Use specific primers to amplify the coding regions of target genes, such as SF3B1, PHF5A, and SUGP1.

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR products to identify any nucleotide changes.

  • Sequence Analysis: Compare the sequences from your resistant cells to those of the parental cells and reference sequences to identify any mutations that result in amino acid changes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Complete lack of response to this compound, even at high concentrations. Intrinsic resistance due to pre-existing mutations in the cell line.Sequence the SF3B1 gene and other relevant spliceosome components to check for known resistance mutations. Consider using a different class of anti-cancer agent that does not target the spliceosome.
Initial sensitivity to this compound followed by the emergence of resistant clones. Acquired resistance through the selection of cells with new mutations.Isolate resistant clones and perform sequencing to identify the mechanism of resistance. Test combination therapies to overcome the specific resistance pathway.
Variability in this compound efficacy between different cancer cell lines with the same SF3B1 hotspot mutation. The cellular context and the presence of other genetic or epigenetic alterations can influence the response to SF3b inhibitors.Characterize the genomic and transcriptomic landscape of the cell lines to identify other potential drivers of resistance. Test the inhibitor in 3D culture models or patient-derived xenografts for a more clinically relevant assessment.
Toxicity to non-cancerous cells at effective concentrations. Off-target effects or high sensitivity of certain normal cell types to splicing modulation.Perform dose-response curves on a panel of normal cell lines to determine the therapeutic window. Consider developing more specific derivatives of this compound or using combination therapies at lower, less toxic concentrations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of SF3b inhibitors on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by SF3b inhibitors.

  • Cell Treatment: Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineSF3B1 StatusThis compound IC50 (nM)Reference
HCT116 (Parental)Wild-type<1[10]
HCT116-FR (Resistant)R1074H mutation>100[10]
K562 (Parental)Wild-type~5[11]
K562-K700EK700E mutation~2[11]

Table 2: Known Resistance Mutations to SF3b Inhibitors

Inhibitor ClassGeneMutationEffect on Inhibitor Binding
PladienolidesSF3B1R1074HSteric hindrance, reduces binding affinity
This compoundPHF5AY36CAlters the conformation of the binding pocket
PladienolidesSUGP1G-patch domain mutationsWeakens interaction with DHX15, counteracting inhibitor effect

Visualizations

SF3b_Inhibitor_Mechanism cluster_0 Normal Splicing cluster_1 Splicing Inhibition Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Mature mRNA Mature mRNA Spliceosome->Mature mRNA Protein Protein Mature mRNA->Protein Translation This compound This compound SF3b Complex SF3b Complex This compound->SF3b Complex Inhibits Aberrant Splicing Aberrant Splicing SF3b Complex->Aberrant Splicing Cell Death Cell Death Aberrant Splicing->Cell Death

Caption: Mechanism of action of SF3b inhibitors like this compound.

Resistance_Mechanisms cluster_mutations Resistance Mechanisms SF3b Inhibitor SF3b Inhibitor SF3b Complex SF3b Complex SF3b Inhibitor->SF3b Complex Binds to Splicing Inhibition Splicing Inhibition SF3b Complex->Splicing Inhibition Resistance Resistance Splicing Inhibition->Resistance SF3B1 Mutation SF3B1 Mutation Resistance->SF3B1 Mutation e.g., R1074H PHF5A Mutation PHF5A Mutation Resistance->PHF5A Mutation e.g., Y36C Bypass Pathways Bypass Pathways Resistance->Bypass Pathways e.g., Upregulation of anti-apoptotic proteins

Caption: Common mechanisms of resistance to SF3b inhibitors.

Troubleshooting_Workflow Start Start Observe Resistance Observe Resistance Start->Observe Resistance Sequence Analysis Sequence SF3B1, PHF5A, etc. Observe Resistance->Sequence Analysis Mutation Found? Mutation Found? Sequence Analysis->Mutation Found? Known Resistance Mutation Known Resistance Mutation Mutation Found?->Known Resistance Mutation Yes No Mutation Found No Mutation Found Mutation Found?->No Mutation Found No Novel Mutation Novel Mutation Develop Combination Therapy Develop Combination Therapy Known Resistance Mutation->Develop Combination Therapy Functional Validation Validate functional impact of novel mutation Investigate Bypass Pathways RNA-seq, Proteomics No Mutation Found->Investigate Bypass Pathways Investigate Bypass Pathways->Develop Combination Therapy End End Develop Combination Therapy->End

Caption: A logical workflow for troubleshooting resistance.

References

Technical Support Center: Enhancing the Potency of C-6 Modified Herboxidiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on C-6 modified Herboxidiene derivatives. This compound and its analogs are potent antitumor agents that function by targeting the SF3B subunit of the spliceosome, a critical component in pre-mRNA splicing.[1][2][3] Modifications at the C-6 position are of particular interest for simplifying the complex structure of the natural product and for understanding the structure-activity relationships (SAR) that govern its potency.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its derivatives?

A1: this compound and its active derivatives target the SF3B1 protein, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[4][5] They inhibit pre-mRNA splicing by preventing the transition of the spliceosome from the A complex to the B complex.[3][6] This disruption of the splicing process ultimately leads to cell cycle arrest and apoptosis in cancer cells.[7] The binding of these inhibitors is thought to block the conformational changes in SF3B1 required for stable interaction with the intron branch point sequence.[8]

Q2: Why are C-6 modifications on this compound being investigated?

A2: The C-6 position of this compound contains a stereocenter, which adds to the synthetic complexity of the molecule.[1][3] Research into C-6 modifications aims to eliminate this stereocenter while maintaining or improving the compound's potency.[1][3] These studies also help to elucidate the structural requirements for potent splicing inhibition.[1][9]

Q3: Which C-6 modifications have shown the most promise?

A3: Studies have shown that certain C-6 modifications can be well-tolerated without a significant loss of activity. Notably, a C-6 alkene derivative and a C-6 gem-dimethyl derivative have demonstrated potent in vitro splicing inhibitory activity, comparable to that of the parent this compound molecule.[1][3][6] This indicates that the C-6(S)-methyl group is not essential for the splicing inhibitory activity.[3]

Q4: My C-6 modified this compound derivative is inactive. What are the likely reasons?

A4: While the C-6 position allows for some modifications, other parts of the this compound molecule are critical for its activity. A common reason for inactivity is the modification of the C-1 carboxylic acid. This functional group is crucial for the inhibitor's activity, and its conversion to a methyl ester, for example, leads to a significant loss of splicing inhibition.[8][10] Additionally, while some bulk is tolerated at C-6, very large substituents can be detrimental to activity.[8] It is also important to confirm the structural integrity and purity of your synthesized compound.

Troubleshooting Guides

Synthetic Chemistry

Issue: Low yield in Suzuki-Miyaura cross-coupling for C-6 side chain installation.

  • Possible Cause 1: Catalyst Inactivation.

    • Troubleshooting Tip: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified solvents. Consider using a different palladium catalyst or ligand system.

  • Possible Cause 2: Poor Substrate Reactivity.

    • Troubleshooting Tip: Verify the purity of your vinyl iodide and boronate ester. Degradation of these starting materials can lead to lower yields. Consider adjusting the reaction temperature and time.[3]

  • Possible Cause 3: Inappropriate Base.

    • Troubleshooting Tip: The choice of base is critical. Cesium carbonate (Cs2CO3) has been successfully used in the synthesis of C-6 modified this compound derivatives.[3] If you are using a different base, consider switching to Cs2CO3 or another suitable inorganic base.

Biological Assays

Issue: High variability in in vitro splicing assay results.

  • Possible Cause 1: Inconsistent Quality of Nuclear Extract.

    • Troubleshooting Tip: The activity of the nuclear extract is critical for in vitro splicing. Prepare extracts from fresh, healthy cells and store them properly in small aliquots at -80°C. Perform a quality control check on each new batch of extract to ensure consistent splicing activity.

  • Possible Cause 2: Sub-optimal Incubation Conditions.

    • Troubleshooting Tip: The temperature and duration of the incubation steps can influence inhibitor binding and splicing activity. For instance, inhibitor interactions with SF3B can be affected by temperature.[8] Ensure consistent incubation times and temperatures as described in established protocols.

  • Possible Cause 3: Inaccurate Compound Concentration.

    • Troubleshooting Tip: Ensure accurate serial dilutions of your compounds. Use a reliable solvent like DMSO and ensure the final concentration in the assay does not inhibit the splicing reaction itself.

Issue: Discrepancy between in vitro splicing inhibition and cell-based cytotoxicity.

  • Possible Cause 1: Cell Permeability.

    • Troubleshooting Tip: An active compound in an in vitro splicing assay may not be potent in a cell-based assay due to poor cell membrane permeability. Consider the physicochemical properties of your derivative (e.g., lipophilicity) and if necessary, modify the structure to improve cell uptake.

  • Possible Cause 2: Off-target Effects.

    • Troubleshooting Tip: While this compound derivatives are known to target the spliceosome, potent cytotoxicity could be due to off-target effects. Consider performing target engagement assays to confirm that your compound is interacting with SF3B1 within the cell.

  • Possible Cause 3: Metabolic Instability.

    • Troubleshooting Tip: The compound may be rapidly metabolized within the cell, leading to a lower effective concentration at the target site. Consider performing metabolic stability assays to assess the compound's half-life in the presence of liver microsomes or other metabolic systems.

Data Presentation

Table 1: In Vitro Splicing Inhibitory Activity of C-6 Modified this compound Derivatives

CompoundC-6 ModificationIC50 (µM)Relative Potency vs. This compound
This compound(S)-methyl0.31.0
Derivative 12Alkene0.4~0.75
Derivative 13(R)-methyl2.5~0.12
Derivative 14Cyclopropyl5.2~0.06
Derivative 15gem-dimethyl~0.5~0.6
6-northis compoundHydrogen~3.0~0.1

Data compiled from published studies.[3][7] IC50 values are approximate and can vary between assays.

Experimental Protocols

In Vitro Splicing Assay

This protocol is a generalized procedure for assessing the splicing inhibitory activity of this compound derivatives.

  • Preparation of Radiolabeled Pre-mRNA Substrate:

    • Synthesize a pre-mRNA substrate containing two exons and an intron using in vitro transcription with [α-³²P]UTP.

    • Purify the labeled pre-mRNA using standard methods.

  • Splicing Reaction:

    • Prepare a reaction mixture containing HeLa cell nuclear extract, ATP, and other necessary buffer components.

    • Add the this compound derivative (dissolved in DMSO) or DMSO control to the reaction mixture at various concentrations.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the splicing reaction by adding the radiolabeled pre-mRNA substrate.

    • Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes).

  • Analysis of Splicing Products:

    • Stop the reaction and isolate the RNA.

    • Separate the RNA products (pre-mRNA, mRNA, lariat (B8276320) intron, etc.) using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled RNA products by autoradiography.

  • Quantification and IC50 Determination:

    • Quantify the intensity of the bands corresponding to the spliced mRNA product.

    • Calculate the percentage of splicing inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the splicing activity, by plotting the inhibition data against the compound concentration and fitting to a dose-response curve.[3]

Cell Viability (MTT) Assay

This protocol outlines a common method for determining the cytotoxicity of this compound derivatives against cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, B16F10) in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against compound concentration and fitting to a dose-response curve.

Visualizations

Herboxidiene_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_inhibition Inhibition by this compound Derivatives Pre-mRNA Pre-mRNA A_Complex A Complex (U1 & U2 snRNP bound) Pre-mRNA->A_Complex U1, U2 binding B_Complex B Complex (tri-snRNP recruitment) A_Complex->B_Complex U4/U6.U5 tri-snRNP binding A_Complex->Block Splicing Catalytic Steps & Splicing B_Complex->Splicing mRNA Mature mRNA Splicing->mRNA This compound This compound Derivative SF3B1_Target SF3B1 (in U2 snRNP) This compound->SF3B1_Target Binds to Block->B_Complex Inhibits Transition

Caption: Mechanism of action of this compound derivatives on the spliceosome pathway.

Experimental_Workflow_Potency_Assessment Start Synthesized C-6 This compound Derivative In_Vitro_Splicing In Vitro Splicing Assay Start->In_Vitro_Splicing Cytotoxicity Cell-based Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50_Splicing Determine Splicing IC50 In_Vitro_Splicing->IC50_Splicing IC50_Cyto Determine Cytotoxicity IC50 Cytotoxicity->IC50_Cyto SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Splicing->SAR_Analysis IC50_Cyto->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for assessing the potency of C-6 modified this compound derivatives.

Troubleshooting_Inactive_Compound Start C-6 Derivative Shows Low/No Activity Check_Structure Verify Chemical Structure and Purity (NMR, MS) Start->Check_Structure C1_Modified Is the C-1 Carboxylic Acid Modified? Check_Structure->C1_Modified C1_Yes C-1 modification is a likely cause of inactivity. Re-synthesize with a free carboxylic acid. C1_Modified->C1_Yes Yes C1_No C-6 Substituent Too Bulky? C1_Modified->C1_No No C6_Yes Steric hindrance at C-6 may prevent binding. Synthesize analogs with smaller groups. C1_No->C6_Yes Yes Assay_Issue Review Assay Protocol. Check controls and reagent quality. C1_No->Assay_Issue No

Caption: Troubleshooting logic for an inactive C-6 modified this compound derivative.

References

Technical Support Center: Stabilizing Herboxidiene for Long-Term Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term experimental use of Herboxidiene. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and application in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C, protected from light, and kept under a nitrogen atmosphere. Following these conditions can ensure stability for at least four years.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dichloromethane. For experimental use, it is common to prepare a concentrated stock solution in DMSO.

  • Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solutions from light and moisture.

Q3: My this compound solution in DMSO appears to have a low concentration. What could be the issue?

If you are experiencing issues with the concentration of your this compound solution in DMSO, consider the following:

  • Complete Dissolution: this compound may require ultrasonic treatment and warming to fully dissolve in DMSO. Ensure that no visible particulate matter remains before use.

  • Accurate Pipetting: Due to the viscous nature of DMSO, ensure accurate pipetting when preparing dilutions.

  • Storage Conditions: Improper storage, such as exposure to light or moisture, can lead to degradation.

Q4: I observe precipitation when I dilute my this compound DMSO stock solution into aqueous cell culture media. How can I prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Stepwise Dilution: Perform a serial dilution of the DMSO stock solution in your cell culture medium rather than a single large dilution.

  • Rapid Mixing: Add the this compound stock solution directly to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling to ensure rapid and even distribution. This helps to avoid localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Maintain a final DMSO concentration that is tolerated by your specific cell line (typically between 0.1% and 0.5%). This can help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Solubility Enhancers: Consider the use of solubility enhancers such as cyclodextrins in your media, if compatible with your experimental setup.

Q5: Has the activity of my this compound diminished over time?

A decrease in the biological activity of this compound can be attributed to:

  • Degradation: Exposure to light, high temperatures, or repeated freeze-thaw cycles can lead to the chemical degradation of this compound.

  • Improper Storage: Storing stock solutions for longer than the recommended periods can result in a loss of potency.

  • Experimental Conditions: The stability of this compound can also be influenced by the pH and composition of the experimental buffer or cell culture medium.

To assess the activity, it is advisable to use a fresh aliquot of a properly stored stock solution and compare its performance to the questionable batch in a validated bioassay.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Steps
This compound Degradation - Prepare fresh working solutions from a new aliquot of a properly stored stock solution. - Protect all this compound solutions from light during preparation and experiments. - Avoid repeated freeze-thaw cycles of the stock solution.
Inaccurate Concentration - Ensure complete dissolution of solid this compound in the solvent. - Verify the accuracy of pipettes used for dilutions. - Consider performing a concentration analysis of the stock solution using a validated analytical method such as HPLC.
Precipitation in Assay - Visually inspect the final working solution for any signs of precipitation before adding it to the assay. - Follow the recommendations in FAQ Q4 to prevent precipitation.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause Troubleshooting Steps
Low Aqueous Solubility - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Minimize the final concentration of the organic solvent in the aqueous buffer to a level that does not affect the experiment. - Investigate the use of co-solvents or solubility enhancers if compatible with the assay.
pH-Dependent Solubility - Determine the optimal pH range for this compound solubility in your experimental buffer. Adjust the pH of the buffer accordingly, ensuring it remains within the acceptable range for your assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Special Conditions
Solid-20°C≥ 4 yearsProtect from light; Store under nitrogen
DMSO Stock Solution-80°CUp to 6 monthsProtect from light and moisture; Aliquot to avoid freeze-thaw cycles
DMSO Stock Solution-20°CUp to 1 monthProtect from light and moisture; Aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath

  • Cell culture medium (pre-warmed to 37°C)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile, light-protected tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly. If necessary, use an ultrasonic water bath for short intervals to ensure complete dissolution. e. Visually inspect the solution to confirm that no particulate matter is present. f. Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes. g. Store the aliquots at -80°C or -20°C as recommended in Table 1.

  • Working Solution Preparation: a. Thaw a single aliquot of the this compound stock solution at room temperature, protected from light. b. Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the final desired working concentrations. c. During each dilution step, add the this compound solution to the medium and mix immediately by gentle inversion or swirling to prevent precipitation. d. Use the freshly prepared working solutions immediately in your experiments.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound over time under specific storage conditions.

Materials:

  • This compound sample for analysis

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: a. Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO). b. Store aliquots of this solution under the desired test conditions (e.g., different temperatures, light exposure). c. At specified time points, dilute a sample of the stored solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.

  • HPLC Analysis: a. Mobile Phase: A typical mobile phase for the analysis of similar compounds is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%). The exact gradient will need to be optimized. b. Column: A C18 reverse-phase column is a suitable starting point. c. Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance (this will need to be determined experimentally, but a starting point could be in the 230-270 nm range). d. Injection: Inject a fixed volume of the prepared sample onto the HPLC system.

  • Data Analysis: a. Integrate the peak area of the this compound peak in the chromatogram. b. Compare the peak area of the stored samples to the peak area of a freshly prepared standard of the same concentration (time point zero). c. The percentage of this compound remaining can be calculated as: (Peak Area of Stored Sample / Peak Area of Standard) * 100. d. Monitor the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

Visualizations

Herboxidiene_Mechanism_of_Action cluster_spliceosome Spliceosome Assembly cluster_inhibition Inhibition by this compound PremRNA pre-mRNA U1_snRNP U1 snRNP PremRNA->U1_snRNP 5' Splice Site Recognition U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Recruitment SF3b SF3b Complex U2_snRNP->SF3b Branch Point Recognition A_Complex A Complex SF3b->A_Complex Inactive_A_Complex Inactive A-like Complex SF3b->Inactive_A_Complex B_Complex B Complex A_Complex->B_Complex Tri-snRNP Addition Splicing Splicing This compound This compound This compound->SF3b Binds to SF3b1 subunit No_Splicing No_Splicing

Caption: Mechanism of this compound-mediated splicing inhibition.

Herboxidiene_Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Degradation Is this compound solution freshly prepared and protected from light? Start->Check_Degradation Check_Concentration Is the stock solution concentration accurate? Check_Degradation->Check_Concentration Yes Solution_Fresh Prepare fresh solution from new aliquot. Protect from light. Check_Degradation->Solution_Fresh No Check_Precipitation Is there precipitation in the final working solution? Check_Concentration->Check_Precipitation Yes Solution_Concentration Verify dissolution and pipette calibration. Consider concentration analysis (HPLC). Check_Concentration->Solution_Concentration No Solution_Precipitation Follow steps to prevent precipitation (e.g., stepwise dilution, rapid mixing). Check_Precipitation->Solution_Precipitation Yes End Consistent Results Check_Precipitation->End No Solution_Fresh->Check_Concentration Solution_Concentration->Check_Precipitation Solution_Precipitation->End

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Technical Support Center: Spliceosome Assembly Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with spliceosome assembly disruption assays.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls for an in vitro splicing assay?

A1: Essential controls include a negative control without nuclear extract to ensure the pre-mRNA is stable, a time-course experiment (e.g., 0, 30, 60, 120 minutes) to monitor reaction kinetics[1], and a positive control with a well-characterized splicing substrate to verify extract activity. Additionally, using a known splicing inhibitor can serve as a valuable control for disruption assays.

Q2: How can I confirm that my nuclear extract is active?

A2: The activity of a nuclear extract is crucial for a successful in vitro splicing assay.[2] You can test its activity by performing a standard splicing reaction with a control pre-mRNA that is known to splice efficiently. The appearance of spliced mRNA and lariat (B8276320) intron products over time indicates an active extract. It's recommended to aliquot and store nuclear extracts at -80°C and avoid repeated freeze-thaw cycles to maintain their activity.[3][4]

Q3: What is the purpose of native gel electrophoresis in studying spliceosome assembly?

A3: Native gel electrophoresis separates spliceosomal complexes based on their size and conformation, allowing for the visualization of different assembly stages (e.g., E, A, B, and C complexes).[5][6][7] This technique is instrumental in identifying at which stage a small molecule inhibitor stalls spliceosome assembly.[8]

Q4: When should I use RNA Immunoprecipitation (RIP) in my spliceosome assembly studies?

A4: RIP is a powerful technique to identify RNAs that are physically associated with a specific RNA-binding protein (RBP) within the spliceosome in vivo.[9][10][11] It is particularly useful for confirming whether a drug or mutation affects the interaction of a specific splicing factor with the pre-mRNA or other snRNAs.

Troubleshooting Guides

In Vitro Splicing Assays

This guide addresses common issues encountered during in vitro splicing reactions.

Problem Potential Cause Recommended Solution
No splicing activity (only pre-mRNA visible) Inactive nuclear extract.Prepare a fresh batch of nuclear extract or test the current batch with a reliable positive control substrate.[2] Ensure proper storage at -80°C and minimize freeze-thaw cycles.[3][4]
Suboptimal reaction conditions.Optimize the concentrations of MgCl2, ATP, and KCl.[12] Perform a titration of the nuclear extract, as some extracts work better at higher concentrations (e.g., 50%) while others are optimal at lower concentrations (e.g., 30%).[2]
Poor quality of in vitro transcribed pre-mRNA.Purify the full-length pre-mRNA transcript using denaturing PAGE to remove incomplete or degraded products.[13] Ensure the use of fresh reagents for the transcription reaction.[13]
Low splicing efficiency Suboptimal pre-mRNA substrate design.Ensure the pre-mRNA contains all necessary splicing signals (5' and 3' splice sites, branch point, polypyrimidine tract). The inclusion of exon definition elements can also enhance splicing efficiency.[13]
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation time for your specific substrate, as some reactions may require longer than 2 hours to reach completion.[1]
Presence of splicing inhibitors in the nuclear extract preparation.Ensure high purity of reagents used for nuclear extract preparation and consider additional dialysis steps.
Appearance of unexpected bands Degradation of RNA.Add RNase inhibitors to the splicing reaction.[14] Check the integrity of your pre-mRNA on a denaturing gel before starting the assay.
Formation of alternative splicing products.The pre-mRNA sequence may contain cryptic splice sites. Analyze the sequence for potential alternative splice sites and consider redesigning the substrate if necessary.
Genomic DNA contamination in the RNA sample.Treat RNA samples with DNase I to remove any contaminating genomic DNA.[15]
Native Gel Electrophoresis for Spliceosome Complexes

This table provides solutions for common problems when analyzing spliceosome assembly by native gel electrophoresis.

Problem Potential Cause Recommended Solution
Smearing of bands Aggregation of spliceosomal complexes.Add heparin to the loading dye to disrupt non-specific interactions and prevent aggregation.[16]
Incorrect gel percentage or running conditions.Optimize the agarose (B213101) or polyacrylamide gel percentage based on the expected size of the complexes. Running the gel at a lower voltage for a longer duration at 4°C can improve resolution.[17]
Difficulty resolving early complexes (e.g., E complex) Dissociation of the complex during electrophoresis.Use native agarose gels instead of polyacrylamide gels, as they are better at preserving the integrity of early, less stable complexes.[7]
No formation of later complexes (B and C) Inhibition of spliceosome assembly.This is the expected result when using a splicing inhibitor. If this is unintentional, check the activity of the nuclear extract and the integrity of the pre-mRNA.[8]
ATP depletion.Ensure that the reaction buffer contains an adequate ATP regeneration system (e.g., creatine (B1669601) phosphate).[5]

Experimental Protocols

In Vitro Splicing Assay

This protocol describes a standard in vitro splicing reaction using a radiolabeled pre-mRNA substrate and HeLa cell nuclear extract.[3][14]

Materials:

  • HeLa cell nuclear extract

  • [α-³²P] UTP-labeled pre-mRNA

  • 10x Splicing reaction buffer (200 mM HEPES-KOH pH 7.9, 800 mM KCl, 25 mM MgCl₂, 10 mM DTT)

  • ATP/Creatine Phosphate mix (20 mM ATP, 200 mM Creatine Phosphate)

  • RNase inhibitor

  • Nuclease-free water

  • Proteinase K

  • Stop buffer (0.3 M Sodium Acetate, 0.2% SDS, 1 mM EDTA)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Ethanol (B145695)

Procedure:

  • On ice, assemble the splicing reaction in a 25 µL final volume.

  • Add the following components in order: nuclease-free water, 2.5 µL of 10x splicing reaction buffer, 1 µL of ATP/Creatine Phosphate mix, 0.5 µL of RNase inhibitor, and 10-50% (v/v) of HeLa nuclear extract. The optimal amount of nuclear extract should be determined empirically.[2]

  • Add approximately 10,000 cpm of radiolabeled pre-mRNA to initiate the reaction.

  • Incubate the reaction at 30°C for the desired time points (e.g., 0, 30, 60, 120 minutes).

  • Stop the reaction by adding 150 µL of stop buffer and 2 µL of Proteinase K (20 mg/mL).

  • Incubate at 37°C for 30 minutes.

  • Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging at max speed for 5 minutes.

  • Transfer the aqueous phase to a new tube and precipitate the RNA with 2.5 volumes of cold 100% ethanol.

  • Wash the RNA pellet with 70% ethanol and resuspend in formamide (B127407) loading dye.

  • Analyze the splicing products on a denaturing polyacrylamide/urea gel followed by autoradiography.

Native Gel Electrophoresis of Spliceosome Complexes

This protocol is for the analysis of spliceosome assembly intermediates.[6][7]

Materials:

  • Completed in vitro splicing reactions

  • Native gel loading buffer (50% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Low-melting-point agarose or polyacrylamide

  • Tris-Glycine electrophoresis buffer

  • Heparin (optional)

Procedure:

  • Prepare a native agarose (1.5-2%) or polyacrylamide (3-4%) gel in Tris-Glycine buffer.

  • After incubating the in vitro splicing reactions for the desired time, add native gel loading buffer. Heparin can be added to the loading buffer to a final concentration of 0.5 mg/mL to reduce non-specific interactions.[16]

  • Load the samples onto the native gel.

  • Run the gel at a constant voltage (e.g., 100-150V) at 4°C for several hours.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled spliceosomal complexes.

RNA Immunoprecipitation (RIP)

This protocol provides a general overview of a native RIP procedure.[9][10]

Materials:

  • Cells expressing the protein of interest

  • Antibody specific to the target RNA-binding protein

  • Control IgG antibody

  • RIP buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, with protease and RNase inhibitors)

  • Protein A/G magnetic beads

  • RNA extraction reagents (e.g., TRIzol)

Procedure:

  • Harvest and lyse cells in RIP buffer.

  • Pre-clear the cell lysate by incubating with control IgG and Protein A/G beads.

  • Incubate the pre-cleared lysate with the antibody specific to the target RBP or control IgG overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-RBP-RNA complexes.

  • Wash the beads several times with RIP buffer to remove non-specific binding.

  • Elute the RNA from the beads.

  • Extract and purify the RNA using a standard protocol.

  • Analyze the co-immunoprecipitated RNAs by RT-qPCR, microarray, or RNA-sequencing.

Visualizations

Spliceosome_Assembly_Pathway cluster_assembly Spliceosome Assembly cluster_activation Activation cluster_catalysis Catalysis cluster_disassembly Disassembly & Recycling pre-mRNA pre-mRNA E_complex E Complex pre-mRNA->E_complex + U1 snRNP A_complex A Complex E_complex->A_complex + U2 snRNP + ATP B_complex B Complex A_complex->B_complex + U4/U6.U5 tri-snRNP B_act_complex Bact Complex B_complex->B_act_complex U1/U4 release B_star_complex B* Complex B_act_complex->B_star_complex Remodeling C_complex C Complex B_star_complex->C_complex 1st Step P_complex P Complex C_complex->P_complex 2nd Step mRNA mRNA P_complex->mRNA Lariat Lariat P_complex->Lariat snRNPs Recycled snRNPs Lariat->snRNPs Disassembly

Caption: The spliceosome assembly pathway, a dynamic process involving sequential binding and release of snRNPs.

Troubleshooting_Workflow Start Experiment Fails (e.g., no splicing) Check_Extract Is the nuclear extract active? Start->Check_Extract Check_Substrate Is the pre-mRNA substrate intact? Check_Extract->Check_Substrate Yes New_Extract Prepare/acquire new nuclear extract Check_Extract->New_Extract No Check_Conditions Are reaction conditions optimal? Check_Substrate->Check_Conditions Yes New_Substrate Synthesize/purify new pre-mRNA Check_Substrate->New_Substrate No Check_Inhibitor Is a known inhibitor present and active? Check_Conditions->Check_Inhibitor Yes Optimize_Conditions Titrate components (Mg2+, ATP, extract) Check_Conditions->Optimize_Conditions No Validate_Inhibitor Verify inhibitor concentration and activity Check_Inhibitor->Validate_Inhibitor No/Unsure Success Problem Solved Check_Inhibitor->Success Yes (Expected) New_Extract->Start Re-test New_Substrate->Start Re-test Optimize_Conditions->Start Re-test Validate_Inhibitor->Start Re-test

Caption: A logical workflow for troubleshooting common issues in spliceosome assembly disruption assays.

References

Technical Support Center: Refining Purification Methods for Herboxidiene from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Herboxidiene from Streptomyces chromofuscus fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from fermentation broth?

A1: The purification of this compound, a polyketide, typically involves a multi-step process.[1] The initial step is the extraction of the compound from the fermentation broth, followed by one or more chromatographic steps to separate it from other metabolites produced by Streptomyces chromofuscus.[1][2] A common approach includes solid-phase extraction followed by reversed-phase chromatography.

Q2: What are some common impurities that I might encounter during this compound purification?

A2: Streptomyces chromofuscus is known to produce other secondary metabolites which may co-extract with this compound and present as impurities.[2] These can include other polyketides, pentalenolactone (B1231341) O, and carazostatins.[2] Additionally, degradation products of this compound can also be a source of impurities if the purification conditions are not optimized. Media components and their degradation products from the fermentation broth can also contaminate the crude extract.

Q3: What are the key physicochemical properties of this compound that are relevant to its purification?

A3: this compound is a polyketide with a molecular formula of C25H42O6.[1] It contains a tetrahydropyran (B127337) acetic acid moiety and a side chain with a conjugated diene.[3] Its structure imparts a moderate level of polarity, making it suitable for reversed-phase chromatography. Understanding its stability with respect to pH and temperature is crucial for preventing degradation during purification. While specific data for this compound is limited, similar complex molecules can be sensitive to acidic and alkaline conditions and elevated temperatures.[4][5][6]

Q4: How can I monitor the presence and purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring this compound. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile. Detection is often performed using a UV detector. The purity of the final product can be confirmed by HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Extraction Incomplete cell lysis: Mycelia were not sufficiently disrupted to release intracellular this compound.Optimize the cell disruption method (e.g., sonication, homogenization) or include a solvent extraction step that also promotes cell lysis.
Inefficient solvent extraction: The chosen solvent or the extraction conditions (e.g., pH, duration) are not optimal for this compound.Ethyl acetate (B1210297) is a commonly used solvent. Ensure the pH of the broth is adjusted to neutral or slightly acidic to ensure this compound is in a less polar, extractable form. Multiple extractions will improve yield.
Degradation of this compound: The compound may be sensitive to pH, temperature, or light during extraction.Perform extractions at a controlled, cool temperature. Protect the sample from light. Analyze the stability of this compound at different pH values to determine the optimal extraction conditions.[4][5]
Poor Resolution in C18 Chromatography Inappropriate mobile phase: The solvent gradient may be too steep or too shallow, leading to co-elution of impurities.Optimize the gradient profile. Start with a shallow gradient to separate compounds with similar polarities. Isocratic elution might be necessary for resolving closely related impurities.
Column overload: Too much crude extract was loaded onto the column, exceeding its binding capacity.Reduce the sample load. It is often better to perform multiple smaller purification runs than a single overloaded one.
Secondary interactions with silica: Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on this compound, leading to peak tailing.[7]Use an end-capped C18 column. Add a small amount of a competing agent, like a buffer, to the mobile phase to minimize silanol interactions.[7]
Presence of a Persistent Impurity Co-eluting compound: An impurity has a very similar retention time to this compound under the current chromatographic conditions.Try a different stationary phase (e.g., phenyl-hexyl, cyano) which can offer different selectivity.[8] Alternatively, use a different chromatographic technique, such as size-exclusion chromatography (e.g., Sephadex LH-20), as a subsequent purification step.[1]
This compound isomer or degradation product: The impurity might be structurally very similar to this compound.Adjust the mobile phase pH to potentially alter the ionization and retention of the impurity differently from this compound. Further characterization of the impurity by MS or NMR may be necessary to identify it and devise a targeted removal strategy.
Loss of Product During Solvent Evaporation Thermal degradation: High temperatures during evaporation can degrade this compound.Use a rotary evaporator at a low temperature and reduced pressure. For small volumes, a stream of nitrogen gas can be used for gentle evaporation.
Azeotropic removal: If using a co-solvent, this compound might be partially removed with the solvent.Avoid using highly volatile co-solvents if this is suspected. Monitor the evaporation process closely.

Experimental Protocols

Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Streptomyces chromofuscus fermentation broth to separate the mycelia from the supernatant.

  • Extraction:

    • Combine the mycelia and supernatant.

    • Extract the whole broth three times with an equal volume of ethyl acetate.

    • Pool the organic layers.

  • Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase for chromatographic purification.

Reversed-Phase C18 Chromatography
  • Column: A preparative C18 HPLC column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (with optional 0.1% formic acid to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient:

    • Start with a mobile phase composition that allows for strong binding of this compound to the column (e.g., 30% B).

    • Run a linear gradient to a higher concentration of Solvent B (e.g., 30-80% B over 40 minutes) to elute the compound.

    • The optimal gradient will need to be determined empirically.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-10 mL/min for a preparative column).

  • Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 235 nm, corresponding to the conjugated diene system).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.

  • Final Concentration: Evaporate the solvent from the pooled fractions under reduced pressure.

Size-Exclusion Chromatography (Polishing Step)
  • Column: Sephadex LH-20.

  • Mobile Phase: A solvent in which this compound is soluble and that is compatible with the Sephadex matrix (e.g., methanol or a mixture of chloroform (B151607) and methanol).

  • Elution: Elute the sample isocratically.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound using HPLC.

  • Concentration: Pool the pure fractions and concentrate to obtain the final purified product.

Visualizations

Herboxidiene_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation S. chromofuscus Fermentation Harvest Harvest Broth Fermentation->Harvest SolventExtraction Ethyl Acetate Extraction Harvest->SolventExtraction Concentration Concentration SolventExtraction->Concentration C18 Reversed-Phase C18 Chromatography Concentration->C18 Sephadex Sephadex LH-20 Chromatography C18->Sephadex Optional Polishing Analysis Purity Analysis (HPLC, MS, NMR) C18->Analysis Sephadex->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purification Yield? CheckExtraction Review Extraction Protocol Start->CheckExtraction Yes CheckChroma Review Chromatography Protocol Start->CheckChroma Yes CheckStability Assess Compound Stability Start->CheckStability Yes OptimizeExtraction Optimize Solvent, pH, Temp CheckExtraction->OptimizeExtraction OptimizeChroma Optimize Gradient, Loading, Column CheckChroma->OptimizeChroma ModifyConditions Adjust pH, Temp, Protect from Light CheckStability->ModifyConditions

References

Technical Support Center: Addressing Off-Target Effects of Herboxidiene in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Herboxidiene in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent anti-tumor agent that functions by targeting the SF3B subunit of the spliceosome, specifically the SF3B1 protein.[1][2] This interaction inhibits pre-mRNA splicing at an early stage of spliceosome assembly, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] The carboxylic acid group at the C1 position of this compound is crucial for its inhibitory activity.[1]

Q2: What are the known on-target effects of this compound in cellular models?

The primary on-target effects of this compound stem from its inhibition of SF3B1 and the subsequent disruption of pre-mRNA splicing. This leads to:

  • Cell Cycle Arrest: this compound has been shown to induce both G1 and G2/M phase cell cycle arrest in various cell lines.[2]

  • Apoptosis: Inhibition of splicing by this compound can trigger programmed cell death.

  • Cytotoxicity: this compound exhibits cytotoxic activity against a range of cancer cell lines, including HeLa and B16F10.[4]

Q3: Are there known off-target effects of this compound?

Currently, there is a lack of published data from comprehensive screening studies, such as broad kinase panels or proteomic profiling, to definitively identify specific off-target interactions of this compound. However, like many small molecule inhibitors, the potential for off-target effects should be considered and experimentally addressed.

Q4: What are appropriate negative controls for this compound experiments?

The use of an inactive this compound analog (iHB) is the most appropriate negative control.[1] These analogs, which often have a modification at the C1 carboxylic acid position (e.g., methyl ester), are unable to inhibit SF3B1 but can be used to control for any non-specific or off-target effects of the chemical scaffold.[1] If an inactive analog is not available, a structurally unrelated SF3B1 inhibitor could be used to confirm that the observed phenotype is due to splicing inhibition.

Troubleshooting Guides

This section provides guidance for troubleshooting common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or Inconsistent Cellular Phenotype

You observe a cellular phenotype that is not consistent with the known effects of splicing inhibition, or the results are variable between experiments.

Troubleshooting Workflow:

G A Unexpected/Inconsistent Phenotype Observed B Verify On-Target Engagement A->B C Perform Dose-Response Correlation B->C Target Engaged E Investigate Potential Off-Target Effects B->E Target Not Engaged D Use Negative Controls C->D Dose-dependent C->E Not dose-dependent F Phenotype is likely on-target D->F Inactive analog has no effect G Phenotype may be off-target D->G Inactive analog shows similar effect

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

Detailed Steps:

  • Verify On-Target Engagement:

    • Western Blot for Splicing Inhibition: A common method to confirm SF3B1 inhibition is to assess the splicing of a known target gene that is sensitive to splicing modulation, such as MDM2. Inhibition of SF3B1 leads to changes in the splicing pattern of MDM2, which can be detected by RT-PCR or western blot.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate that this compound is binding to SF3B1 in your cellular model.

  • Perform Dose-Response Correlation:

    • Establish a dose-response curve for this compound's effect on cell viability (cytotoxicity) and correlate it with the dose-response for splicing inhibition. A strong correlation suggests the observed phenotype is linked to the on-target activity.

  • Use Negative Controls:

    • Treat cells with an inactive this compound analog at the same concentrations as the active compound. If the unexpected phenotype is not observed with the inactive analog, it is more likely to be an on-target effect. If the inactive analog produces a similar effect, it strongly suggests an off-target mechanism related to the chemical scaffold.

  • Investigate Potential Off-Target Effects:

    • If the above steps suggest an off-target effect, consider performing unbiased screening assays such as kinase profiling or chemical proteomics to identify potential off-target binding partners.

Issue 2: High Cytotoxicity at Low Concentrations

You observe significant cell death at concentrations of this compound that are lower than expected to cause complete splicing inhibition.

Troubleshooting Workflow:

G A High Cytotoxicity at Low Concentrations B Assess Cell Line Sensitivity A->B D Optimize Assay Conditions A->D C Evaluate for Off-Target Cytotoxicity B->C E On-target hypersensitivity C->E Inactive analog is not cytotoxic F Off-target effect likely C->F Inactive analog is also cytotoxic

Caption: Troubleshooting workflow for high cytotoxicity.

Detailed Steps:

  • Assess Cell Line Sensitivity:

    • Different cell lines can have varying sensitivities to splicing inhibitors. It is possible your cell line is particularly dependent on the proper functioning of the spliceosome for survival.

    • Compare the IC50 value for cytotoxicity with the IC50 for splicing inhibition in your specific cell line.

  • Evaluate for Off-Target Cytotoxicity:

    • Use an inactive this compound analog. If the inactive analog also shows cytotoxicity, it points towards an off-target effect.

  • Optimize Assay Conditions:

    • Ensure that the observed cytotoxicity is not an artifact of the assay conditions. Review cell seeding density, incubation time, and the cytotoxicity assay methodology.

Quantitative Data Summary

Table 1: In Vitro Splicing Inhibition of this compound and Analogs

CompoundModificationIC50 (µM) for in vitro splicingReference
This compound-0.3[1]
Analog with C1 methyl esterC1-COOH to C1-COOCH3>100 (inactive)[1]
Analog with C5 hydroxylAddition of OH at C5Minimal effect[1]
Analog with C6 desmethylRemoval of CH3 at C6Slightly lower activity[2]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical AdenocarcinomaNot specified, but effective[4]
B16F10Murine Metastatic MelanomaNot specified, but effective[4]

Experimental Protocols

Protocol 1: Assessing On-Target SF3B1 Inhibition via MDM2 Splicing

Objective: To confirm that this compound is inhibiting the spliceosome in the cellular model of interest.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and the inactive analog for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit.

  • RT-PCR: Perform reverse transcription polymerase chain reaction (RT-PCR) using primers that flank the alternatively spliced region of MDM2.

  • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. Inhibition of SF3B1 will result in a shift in the ratio of MDM2 splice variants.

  • Quantification: Quantify the band intensities to determine the dose-dependent effect of this compound on MDM2 splicing.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.

  • Assay Format: The service will perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis: The results will be provided as a percentage of inhibition for each kinase in the panel. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

  • Follow-up: For any identified hits, perform secondary assays to determine the IC50 of this compound for the off-target kinase to confirm the interaction and assess its potency.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with SF3B1 in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by western blotting using an antibody specific for SF3B1. Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This will be observed as more soluble SF3B1 at higher temperatures in the this compound-treated samples compared to the vehicle control.

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound This compound SF3B1 SF3B1 This compound->SF3B1 inhibits Spliceosome_Assembly Spliceosome Assembly SF3B1->Spliceosome_Assembly is part of Pre_mRNA_Splicing pre-mRNA Splicing Spliceosome_Assembly->Pre_mRNA_Splicing mediates Mature_mRNA Mature mRNA Pre_mRNA_Splicing->Mature_mRNA Cell_Cycle_Arrest Cell Cycle Arrest Pre_mRNA_Splicing->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Pre_mRNA_Splicing->Apoptosis inhibition leads to Protein_Translation Protein Translation Mature_mRNA->Protein_Translation

Caption: On-target pathway of this compound action.

G cluster_0 Experimental Workflow to Deconvolute Off-Target Effects A Observe Phenotype with This compound B Treat with Inactive This compound Analog (iHB) A->B C Phenotype Persists? B->C D Yes: Likely Off-Target (Scaffold-related) C->D Yes E No: Likely On-Target (SF3B1 inhibition) C->E No F Identify Off-Targets (e.g., Kinase screen) D->F G Validate On-Target (e.g., MDM2 splicing) E->G H Validate Off-Target with Specific Inhibitor F->H

Caption: Workflow to differentiate on- and off-target effects.

References

Technical Support Center: Herboxidiene Formulations for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the solubility of Herboxidiene for in vivo studies. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to formulate for in vivo studies?

This compound is a lipophilic polyketide, which results in poor aqueous solubility. This inherent low solubility can lead to difficulties in preparing formulations that are suitable for administration in animal models, potentially causing precipitation upon injection and leading to low or variable bioavailability.

Q2: What are the most common strategies to improve the solubility of this compound?

Common and effective strategies for enhancing the solubility of lipophilic compounds like this compound include the use of co-solvents, surfactants, and complexing agents. Co-solvent mixtures, such as those containing Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycols (e.g., PEG400), and polysorbates (e.g., Tween 80), are frequently employed. Another approach is the use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), which can form inclusion complexes with the drug, thereby increasing its aqueous solubility.

Q3: Can I administer this compound dissolved solely in DMSO for my in vivo experiment?

While this compound is soluble in DMSO, administering a high concentration of DMSO in vivo can cause toxicity and local irritation at the injection site.[1] It is generally recommended to use DMSO as a primary solvent to create a stock solution, which is then further diluted with other less toxic vehicles to a final DMSO concentration that is well-tolerated by the animal model (typically below 10% v/v for intraperitoneal or intravenous routes).

Q4: Are there ready-to-use formulations for this compound for animal studies?

Currently, there are no commercially available, ready-to-use in vivo formulations of this compound. Researchers typically need to prepare these formulations in the laboratory. This guide provides detailed protocols for commonly used and effective formulations.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Solution(s)
Precipitation of this compound upon addition of aqueous solution (e.g., saline). The concentration of the organic co-solvent (like DMSO) is too low in the final formulation to maintain solubility. The drug concentration exceeds its solubility limit in the final vehicle.1. Increase the proportion of co-solvents such as PEG400. 2. Add a surfactant like Tween 80 to help create a stable emulsion. 3. Consider using a cyclodextrin-based formulation (see Protocol 2). 4. Prepare a lower concentration of the final dosing solution.
The final formulation is cloudy or appears as a suspension instead of a clear solution. The solubility of this compound in the chosen vehicle system is insufficient at the target concentration. Incomplete dissolution of the compound.1. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[2] 2. Test a different formulation vehicle with a higher solubilizing capacity (refer to the protocols below). 3. Filter the solution through a 0.22 µm syringe filter if a clear solution is required, but be aware this may remove undissolved drug, altering the final concentration.
Signs of toxicity or distress in animals after administration (e.g., irritation, lethargy). The concentration of one or more of the excipients (especially DMSO) may be too high. The pH of the formulation may not be physiologically compatible.1. Reduce the final concentration of DMSO in the formulation to the lowest possible level that maintains solubility. 2. Ensure the final formulation is isotonic and has a physiologically compatible pH (around 7.4). Adjust with buffers if necessary. 3. Conduct a vehicle tolerance study in a small group of animals before proceeding with the main experiment.
Inconsistent or low bioavailability in pharmacokinetic studies. Precipitation of the drug at the injection site or in the bloodstream after administration. Poor absorption from the administration site.1. Optimize the formulation to ensure the drug remains in solution after administration (e.g., by using a higher concentration of surfactants or cyclodextrins). 2. Consider alternative routes of administration that may improve absorption. 3. For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. It is important to note that quantitative data for complex in vivo vehicles are often not publicly available and may require experimental determination.

Solvent/VehicleSolubilityNotes
DMSO 4 mg/mL[2]Requires sonication and warming for complete dissolution. Primarily used for preparing stock solutions.[2]
Ethanol Soluble (qualitative)[3][4]A polar solvent in which this compound is soluble.[3] Can be used as a co-solvent in formulations.
Methanol Soluble (qualitative)[4]Another polar solvent suitable for dissolving this compound.
Water Soluble (qualitative)[3]This compound is described as soluble in polar solvents like water, though its lipophilic nature suggests this solubility is likely low and may not be sufficient for therapeutic concentrations without formulation aids.[3]
n-Butanol Soluble (qualitative)[3]A polar solvent in which this compound is soluble.[3]
Acetone Soluble (qualitative)[3]A polar solvent in which this compound is soluble.[3]
Hexane Insoluble (qualitative)[3]This compound is insoluble in non-polar solvents like hexane.[3]
Dichloromethane Soluble (qualitative)[4]A chlorinated solvent in which this compound is soluble.
Co-solvent Vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) Estimated ≥ 2.5 mg/mLThis is a common formulation for poorly soluble compounds. The stated solubility is based on a similar compound and should be confirmed experimentally for this compound.
Cyclodextrin Vehicle (10% DMSO, 90% of 20% SBE-β-CD in Saline) Estimated ≥ 2.5 mg/mLThis formulation uses a complexing agent to improve solubility. The stated solubility is based on a similar compound and should be verified for this compound.

Experimental Protocols

Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

This protocol is designed to prepare a clear solution of this compound suitable for parenteral administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • PEG400 (Polyethylene Glycol 400), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare this compound Stock Solution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication and gentle warming if necessary to ensure complete dissolution.

  • Prepare the Vehicle Mixture:

    • In a sterile conical tube, add the solvents sequentially as follows to prepare a 1 mL final volume. The order of addition is critical.

      • Add 400 µL of PEG400.

      • Add 100 µL of the this compound stock solution in DMSO (this will make the final DMSO concentration 10%).

      • Vortex thoroughly.

      • Add 50 µL of Tween 80.

      • Vortex thoroughly until the solution is homogeneous.

      • Add 450 µL of sterile saline.

      • Vortex thoroughly to obtain a clear, homogeneous solution.

  • Final Concentration and Administration:

    • This procedure results in a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

    • Visually inspect the solution for any precipitation before administration.

    • Administer to the animals immediately after preparation.

Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility

This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance the solubility of this compound.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin), sterile powder

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 20% (w/v) SBE-β-CD Solution:

    • In a sterile container, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.

    • Stir using a magnetic stirrer until the powder is completely dissolved and the solution is clear.

  • Prepare this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare the Final Formulation:

    • To prepare a 1 mL final volume:

      • In a sterile conical tube, add 900 µL of the 20% SBE-β-CD solution.

      • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • Vortex thoroughly until a clear solution is obtained.

  • Final Concentration and Administration:

    • This procedure yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

    • This formulation is generally well-tolerated for parenteral administration. Inspect for clarity before use.

Visualizations

Experimental Workflow for Co-Solvent Formulation

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Vehicle Mixture (Order is critical) cluster_2 Step 3: Final Product This compound Weigh this compound DMSO Add DMSO This compound->DMSO Stock 25 mg/mL Stock Solution DMSO->Stock AddStock 2. Add Stock Solution Stock->AddStock PEG400 1. Add PEG400 PEG400->AddStock Vortex1 Vortex AddStock->Vortex1 Tween80 3. Add Tween 80 Vortex1->Tween80 Vortex2 Vortex Tween80->Vortex2 Saline 4. Add Saline Vortex2->Saline Vortex3 Vortex Saline->Vortex3 Final 2.5 mg/mL this compound Solution for Injection Vortex3->Final

Caption: Workflow for preparing a co-solvent formulation of this compound.

Mechanism of Action: this compound Inhibition of Pre-mRNA Splicing

G cluster_0 Canonical Splicing Pathway cluster_1 Inhibition by this compound Pre_mRNA Pre-mRNA U1_snRNP U1 snRNP binds 5' splice site Pre_mRNA->U1_snRNP U2_snRNP U2 snRNP with SF3B1 binds branch point U1_snRNP->U2_snRNP Spliceosome_Assembly Tri-snRNP recruitment & Spliceosome Assembly U2_snRNP->Spliceosome_Assembly Inhibition Inhibition of SF3B1 function U2_snRNP->Inhibition prevents stable binding Splicing Splicing Reaction Spliceosome_Assembly->Splicing mRNA Mature mRNA Splicing->mRNA This compound This compound SF3B1 SF3B1 subunit of U2 snRNP This compound->SF3B1 binds to This compound->Inhibition Stalled_Complex Stalled Spliceosome Assembly Inhibition->Stalled_Complex Aberrant_Splicing Aberrant Splicing / Cell Cycle Arrest Stalled_Complex->Aberrant_Splicing

Caption: this compound targets the SF3B1 subunit, inhibiting spliceosome assembly.

References

Validation & Comparative

Unveiling the Splicing Inhibitory Power of Herboxidiene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the splicing inhibitory activities of various Herboxidiene analogs, supported by experimental data and detailed methodologies.

This compound, a natural product with potent anti-tumor properties, has emerged as a significant lead compound in the development of anti-cancer therapeutics.[1][2] Its mechanism of action involves the targeted inhibition of the pre-mRNA splicing machinery, a fundamental process in eukaryotic gene expression.[1][2] Specifically, this compound and its derivatives bind to the SF3B1 subunit of the U2 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[2] This interaction disrupts the early stages of spliceosome assembly, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] This guide provides a comparative analysis of the in vitro splicing inhibitory activities of several this compound analogs, shedding light on their structure-activity relationships (SAR).

Comparative Splicing Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a selection of its synthetic analogs, as determined by in vitro splicing assays. These assays are crucial for quantifying the potency of these compounds in a cell-free system that recapitulates the core splicing machinery.

CompoundKey Structural Modification(s)In Vitro Splicing IC50 (µM)
This compound (Parent Compound) -0.3 [2][5][6]
C6-desmethyl analogRemoval of the methyl group at the C6 position~0.3[5]
C6-methylene analogReplacement of the C6 methyl group with a methylene (B1212753) group~0.3[5]
C6-(R)-methyl analogEpimerization of the C6 methyl group2.5[2][6]
C6-gem-dimethyl analogReplacement of the C6 methyl group with two methyl groups~0.9[6]
C6-cyclopropyl analogReplacement of the C6 methyl group with a cyclopropyl (B3062369) group5.2[6]
5(R)-hydroxy analogNaturally occurring analog with a hydroxyl group at C5Slightly less potent than this compound[2]
C5 epimer of 5(R)-hydroxy analogInversion of the stereochemistry at the C5 hydroxyl groupComparable to the 5(R)-hydroxy analog[2]
Carba-analogReplacement of the tetrahydropyran (B127337) ring oxygen with a methylene group>10[2]
Pladienolide-Herboxidiene HybridFeatures the side chain of Pladienolide BSignificantly less potent than this compound[2]
Inactive this compound (iHB)Esterification of the C1 carboxylic acid and addition of a C5 hydroxyl groupInactive[5]

Experimental Methodologies

The quantitative data presented in this guide were primarily obtained through in vitro splicing assays. This section outlines the typical experimental protocol employed in these studies.

In Vitro Splicing Assay Protocol

This assay measures the ability of a compound to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

  • Preparation of Radiolabeled Pre-mRNA: A DNA template encoding a pre-mRNA, often the adenovirus major late (AdML) transcript, is used for in vitro transcription. This reaction is carried out in the presence of a radiolabeled nucleotide, such as [α-³²P]UTP, to produce a uniformly labeled pre-mRNA substrate.

  • Splicing Reaction Setup: The radiolabeled pre-mRNA is incubated with HeLa cell nuclear extract, which contains all the necessary components for splicing. The reaction is buffered and supplemented with essential co-factors including ATP and MgCl₂.

  • Inhibitor Treatment: The this compound analogs, typically dissolved in dimethyl sulfoxide (B87167) (DMSO), are added to the splicing reactions at a range of concentrations. A control reaction containing only DMSO is run in parallel to determine the baseline splicing efficiency.

  • Incubation: The reactions are incubated at 30°C for a defined period, usually 30 to 60 minutes, to allow for the splicing process to occur.

  • RNA Purification: After incubation, the splicing reaction is stopped, and the RNA is purified. This is typically achieved through digestion of proteins with proteinase K, followed by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Analysis by Gel Electrophoresis: The purified RNA products are separated based on size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: The radiolabeled RNA bands, representing the unspliced pre-mRNA, splicing intermediates (like the lariat (B8276320) intron), and the spliced mRNA, are visualized by autoradiography or phosphorimaging. The intensity of these bands is quantified to determine the extent of splicing inhibition at each compound concentration.

  • IC50 Determination: The concentration of the this compound analog that results in a 50% reduction in the amount of spliced mRNA product, compared to the DMSO control, is determined and reported as the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the pre-mRNA splicing pathway, the point of inhibition by this compound analogs, and the experimental workflow for determining their inhibitory activity.

G cluster_splicing Pre-mRNA Splicing Pathway cluster_inhibition Inhibition by this compound Analogs Pre-mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly (U1, U2, U4/U6, U5 snRNPs) Pre-mRNA->Spliceosome_Assembly Recognition of splice sites Catalytic_Step_1 First Catalytic Step (Lariat Formation) Spliceosome_Assembly->Catalytic_Step_1 Catalytic_Step_2 Second Catalytic Step (Exon Ligation) Catalytic_Step_1->Catalytic_Step_2 mRNA Mature mRNA Catalytic_Step_2->mRNA Lariat Lariat Intron Catalytic_Step_2->Lariat This compound This compound Analogs SF3B1 SF3B1 Subunit (of U2 snRNP) This compound->SF3B1 Binds to SF3B1->Spliceosome_Assembly Inhibits

Caption: Mechanism of pre-mRNA splicing and inhibition by this compound analogs targeting the SF3B1 subunit.

G Start Start Prep_RNA Prepare Radiolabeled Pre-mRNA Start->Prep_RNA Setup_Reaction Set up Splicing Reaction (HeLa Nuclear Extract) Prep_RNA->Setup_Reaction Add_Inhibitor Add this compound Analog (Varying Concentrations) Setup_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Extract_RNA Extract RNA Incubate->Extract_RNA Run_Gel Denaturing PAGE Extract_RNA->Run_Gel Visualize Phosphorimaging/ Autoradiography Run_Gel->Visualize Quantify Quantify Bands Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining the splicing inhibitory activity of this compound analogs.

References

Unraveling the Secrets of Splicing Inhibition: A Comparative Guide to the Structure-Activity Relationship of Herboxidiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Herboxidiene derivatives, potent anti-tumor agents that target the spliceosome, offering insights into their structure-activity relationship (SAR) supported by experimental data.

This compound, a natural product, has garnered significant attention for its ability to inhibit the spliceosome, a crucial cellular machinery responsible for RNA splicing.[1] This inhibition is achieved by targeting the SF3B subunit, a key component of the U2 small nuclear ribonucleoprotein particle (snRNP).[1][2] The potent anti-tumor properties of this compound have spurred extensive research into synthesizing and evaluating its derivatives to develop more effective and less complex therapeutic agents.[1][3] This guide delves into the SAR of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and synthetic strategies.

Comparative Analysis of Splicing Inhibitory Activity

The potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro splicing assays. These assays measure the concentration of a compound required to reduce the splicing efficiency by 50%.[1] The following table summarizes the IC50 values for a range of this compound derivatives, highlighting the impact of structural modifications on their inhibitory activity.

CompoundModificationIn Vitro Splicing IC50 (µM)Reference
This compound (1)Parent Compound0.3[4]
5(R)-hydroxy this compound (6)Hydroxyl group at C5Slightly lower than this compound[1]
C5 epimer (7)Epimer at C5Comparable to this compound[1]
C6 desmethyl this compound (8)Removal of methyl group at C6Slightly lower than this compound[1]
C6 methylene (B1212753) derivative (4)Methylene group at C6~0.3 (comparable to this compound)[4]
C6 alkene derivative (12)Alkene at C60.4 (comparable to this compound)[1]
C6 (R)-methyl derivative (13)(R)-methyl group at C62.5[1]
C6 gem-dimethyl derivativeGem-dimethyl group at C6Potent (comparable to this compound)[3]
Carba analog (9)Carbocyclic ring instead of tetrahydropyran (B127337)Substantial reduction in activity[1]
Pladienolide-herboxidiene hybrid (10)Hybrid structureSignificantly less potent[1]
Inactive this compound (iHB) (14)C5-hydroxyl and C1-methyl esterInactive[4]

Key SAR Insights:

  • C1 Carboxylic Acid: The conversion of the C1 carboxylic acid to its methyl ester, as seen in the inactive analog iHB, leads to a loss of splicing inhibition. This suggests that the carboxylic acid is crucial for the molecule's activity, likely through interactions with the SF3B1 protein.[2][4]

  • C5 Position: Modifications at the C5 position, such as the introduction of a hydroxyl group or epimerization, have a minimal effect on the inhibitory activity.[1]

  • C6 Position: The C6 position appears to be more tolerant to modifications. Removal of the methyl group or its replacement with a methylene or alkene group does not significantly impact potency.[1][4] However, changing the stereochemistry to an (R)-methyl group leads to a notable decrease in activity.[1] Interestingly, a gem-dimethyl modification at C6 retains potent activity.[3]

  • Tetrahydropyran Ring: The integrity of the tetrahydropyran ring is essential for activity, as replacing it with a carbocyclic ring results in a substantial loss of potency.[1]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are detailed protocols for the key experiments cited in the literature.

In Vitro Splicing Assay

This assay is fundamental for determining the inhibitory potency of this compound derivatives.

1. Preparation of Nuclear Extracts:

  • Nuclear extracts are prepared from HeLa cells, which contain the necessary splicing factors.

2. In Vitro Splicing Reaction:

  • A radiolabeled pre-mRNA substrate is incubated with the nuclear extract.

  • The this compound derivative (or DMSO as a control) is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 30°C.[1]

3. Analysis of Splicing Products:

  • The RNA is extracted from the reaction mixture.

  • The splicing products (mRNA, lariat (B8276320) intron, etc.) are separated by denaturing polyacrylamide gel electrophoresis.

  • The gel is then analyzed using autoradiography or phosphorimaging to visualize and quantify the amount of spliced product.

4. IC50 Determination:

  • The percentage of splicing inhibition is calculated for each concentration of the derivative compared to the DMSO control.

  • The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step chemical processes. A common strategy for modifying the C6 position is highlighted below.

1. Suzuki-Miyaura Cross-Coupling:

  • This reaction is a key step for creating a carbon-carbon bond to introduce modifications at the C6 position.[1][3]

  • A pinacol (B44631) boronate derivative of the tetrahydropyran core is coupled with a vinyl iodide fragment in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Cs2CO3).[1]

2. Deprotection and Epoxidation:

  • Protective groups, such as a tert-butyldimethylsilyl (TBS) ether, are removed.

  • A regio- and stereoselective epoxidation is then carried out to install the epoxide functionality.[1]

3. Hydrolysis:

Visualizing the Pathways

To better understand the complex processes involved, the following diagrams illustrate the general synthetic workflow and the targeted signaling pathway.

G General Synthetic Workflow for C6-Modified this compound Derivatives cluster_0 Core Synthesis cluster_1 Fragment Coupling and Modification Glucal Tri-O-acetyl-D-glucal Acetaldehyde Acetaldehyde Derivative Glucal->Acetaldehyde Multi-step conversion PinacolBoronate Pinacol Boronate (Tetrahydropyran Core) Acetaldehyde->PinacolBoronate Further synthesis Coupling Suzuki-Miyaura Cross-Coupling PinacolBoronate->Coupling VinylIodide Vinyl Iodide (Side Chain) VinylIodide->Coupling CoupledProduct Coupled Product Coupling->CoupledProduct Deprotection TBS Deprotection CoupledProduct->Deprotection Epoxidation Directed Epoxidation Deprotection->Epoxidation Ester Ester Intermediate Epoxidation->Ester Hydrolysis Me3SnOH Hydrolysis Ester->Hydrolysis FinalProduct C6-Modified This compound Derivative Hydrolysis->FinalProduct

Caption: Synthetic scheme for C6-modified this compound derivatives.

G This compound's Mechanism of Action in Splicing Inhibition cluster_0 Spliceosome Assembly cluster_1 Inhibition by this compound pre_mRNA pre-mRNA U1_snRNP U1 snRNP pre_mRNA->U1_snRNP binds 5' splice site U2_snRNP U2 snRNP U1_snRNP->U2_snRNP recruits SF3B1 SF3B1 U2_snRNP->SF3B1 contains Spliceosome_A Complex A SF3B1->Spliceosome_A is part of Spliceosome_B Complex B Spliceosome_A->Spliceosome_B maturation Spliced_mRNA Spliced mRNA Spliceosome_B->Spliced_mRNA catalyzes splicing This compound This compound Derivative Inhibition Inhibition This compound->Inhibition Inhibition->SF3B1 Targets

Caption: this compound targets SF3B1 to inhibit spliceosome assembly.

References

Comparative Analysis of Cross-Resistance Profiles for SF3b Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance patterns among small molecule modulators targeting the SF3b complex. This guide provides a summary of quantitative data, detailed experimental protocols for assessing resistance, and visualizations of the underlying molecular mechanisms and experimental workflows.

The spliceosome has emerged as a promising therapeutic target in oncology, with several small molecules designed to modulate the function of the Splicing Factor 3b (SF3b) complex progressing through preclinical and clinical development. These modulators, including H3B-8800 and E7107, have shown potent anti-tumor activity, particularly in cancers harboring mutations in spliceosomal proteins. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the cross-resistance profiles among different SF3b modulators is crucial for developing effective treatment strategies and next-generation inhibitors.

This guide provides a comparative overview of cross-resistance studies involving various SF3b modulators, focusing on the impact of specific mutations within the SF3b complex on drug sensitivity.

Data Presentation: Cross-Resistance of SF3b Modulators

The following table summarizes the in vitro cellular activity of different SF3b modulators against cancer cell lines with wild-type SF3b and those harboring resistance-conferring mutations in SF3B1 and PHF5A, key components of the SF3b complex. The data is presented as half-maximal inhibitory concentrations (IC50), with the fold change in resistance calculated relative to the parental wild-type cell line.

Cell LineSF3b StatusResistance MechanismInhibitorSensitive IC50 (nM)Resistant IC50 (nM)Fold Change in ResistanceReference
HCT116Wild-TypeParentalH3B-8800~5--[1]
HCT116Wild-TypeAcquired SF3B1 R1074HH3B-8800~5>100>20[1]
HCT116Wild-TypeAcquired PHF5A Y36CH3B-8800~5>100>20[1]
K562Wild-TypeParentalPladienolide B~1--[1]
K562Wild-TypeAcquired SF3B1 R1074HPladienolide B~1>300>300[1]
K562Wild-TypeAcquired PHF5A Y36CPladienolide B~1>300>300[1]
HCT116Wild-TypeParentalE7107~1.5--[2]
HCT116Wild-TypeAcquired SF3B1 R1074HE7107~1.5~500~333[2]
HCT116Wild-TypeAcquired PHF5A Y36CE7107~1.5~50~33[2]
HCT116Wild-TypeAcquired SF3B1 V1078AE7107~1.5~25~17[2]
HCT116Wild-TypeParentalHerboxidiene~6--[2]
HCT116Wild-TypeAcquired PHF5A Y36CThis compound~6~100~17[2]
HCT116Wild-TypeParentalSpliceostatin A~0.3--[2]
HCT116Wild-TypeAcquired SF3B1 R1074HSpliceostatin A~0.3~100~333[2]
HCT116Wild-TypeAcquired PHF5A Y36CSpliceostatin A~0.3~10~33[2]
K562Isogenic SF3B1 WT-H3B-8800~10--[1]
K562Endogenous SF3B1 K700E-H3B-8800-~2- (Increased Sensitivity)[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of cross-resistance profiles. Below are protocols for key experiments cited in the study of SF3b modulator resistance.

Protocol 1: Generation of SF3b Modulator-Resistant Cell Lines

This protocol describes a dose-escalation method to generate cancer cell lines with acquired resistance to SF3b inhibitors.[1]

  • Cell Culture: Culture the parental cancer cell line (e.g., HCT116 or K562) in standard growth medium supplemented with fetal bovine serum and antibiotics.

  • Initial Drug Exposure: Begin by treating the cells with the SF3b inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, sub-culture them and gradually increase the concentration of the inhibitor in a stepwise manner. This process is typically carried out over several months.

  • Selection of Resistant Population: The continuous culture under drug pressure enriches the cell population for resistant clones.

  • Clonal Isolation: Isolate single-cell clones from the resistant population using techniques such as limited dilution or single-cell sorting.

  • Validation of Resistance: Confirm the resistant phenotype of the isolated clones by performing a dose-response assay (see Protocol 2) and comparing the IC50 value to that of the parental cell line.

Protocol 2: Assessment of Cell Viability (IC50 Determination)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 of SF3b modulators.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of the SF3b modulator in culture medium. Add the diluted compounds to the cells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Identification of Resistance Mutations

This protocol describes the process of identifying mutations in SF3B1 and PHF5A that may confer resistance to SF3b modulators.[1]

  • RNA Isolation: Extract total RNA from both the parental (sensitive) and resistant cell lines using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the coding regions of SF3B1 and PHF5A from the cDNA using gene-specific primers.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to identify any nucleotide changes.

  • Sequence Analysis: Align the sequencing results from the resistant cell lines to the sequences from the parental cell line and a reference sequence to identify any mutations that result in amino acid substitutions.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

SF3b_Modulator_Pathway cluster_spliceosome Spliceosome (U2 snRNP) pre-mRNA pre-mRNA SF3b SF3b Complex (SF3B1, PHF5A, etc.) pre-mRNA->SF3b Binding Branch Point Adenosine BPA SF3b->Branch Point Adenosine Recognition Altered Splicing Altered Splicing SF3b->Altered Splicing Leads to U2 snRNA U2 snRNA Branch Point Adenosine->U2 snRNA Pairing SF3b Modulator SF3b Modulator (e.g., H3B-8800) SF3b Modulator->SF3b Inhibition Cell Death Cell Death Altered Splicing->Cell Death Resistance Mutations Resistance Mutations (SF3B1, PHF5A) Resistance Mutations->SF3b Alter Binding Site

Caption: Mechanism of action and resistance to SF3b modulators.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_validation Validation and Characterization start Parental Cell Line treatment Dose Escalation with SF3b Modulator start->treatment selection Selection of Resistant Population treatment->selection isolation Clonal Isolation selection->isolation resistant_line Resistant Cell Line isolation->resistant_line viability Cell Viability Assay (IC50 Determination) resistant_line->viability sequencing Sequencing of SF3B1 and PHF5A resistant_line->sequencing analysis Data Analysis and Comparison viability->analysis sequencing->analysis

Caption: Experimental workflow for cross-resistance studies.

References

A Comparative Analysis of Herboxidiene and Spliceostatin A in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Potent Spliceosome Modulators for Researchers, Scientists, and Drug Development Professionals.

Herboxidiene and Spliceostatin A, both natural products, have emerged as potent anti-tumor agents through their targeted inhibition of the spliceosome, an essential cellular machine for gene expression. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform early-stage drug development. Both compounds target the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome, interfering with pre-mRNA splicing and ultimately leading to cancer cell death.[1][2][3] While sharing a common target, their distinct chemical structures may confer differences in potency, selectivity, and overall therapeutic potential.

Mechanism of Action: Targeting the Spliceosome's SF3b Complex

This compound and Spliceostatin A exert their cytotoxic effects by binding to the SF3b complex, a critical component of the spliceosome responsible for recognizing the branch point sequence (BPS) within introns.[4][5][6] This interaction prevents the stable association of the U2 snRNP with the pre-mRNA, thereby stalling spliceosome assembly at an early stage (the A complex).[6][7] The inhibition of splicing leads to an accumulation of unspliced pre-mRNA, which can result in the production of aberrant proteins or the degradation of the transcripts, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][8] Competition assays have demonstrated that this compound and Spliceostatin A bind to the same site on the SF3b complex, indicating a shared mechanism of action.[9]

cluster_nucleus Cell Nucleus Pre-mRNA Pre-mRNA Spliceosome (U2 snRNP) Spliceosome (U2 snRNP) Pre-mRNA->Spliceosome (U2 snRNP) Splicing SF3b Complex SF3b Complex Spliceosome (U2 snRNP)->SF3b Complex contains Mature mRNA Mature mRNA Spliceosome (U2 snRNP)->Mature mRNA Successful Splicing Aberrant Proteins / Apoptosis Aberrant Proteins / Apoptosis Spliceosome (U2 snRNP)->Aberrant Proteins / Apoptosis Inhibited Splicing This compound / Spliceostatin A This compound / Spliceostatin A This compound / Spliceostatin A->SF3b Complex Inhibits Translation Translation

Mechanism of action for this compound and Spliceostatin A.

Comparative Efficacy: In Vitro Cytotoxicity

The anti-proliferative activity of this compound and Spliceostatin A has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound HeLaCervical Cancer4.5 - 22.4[10]
JeKo-1Mantle Cell Lymphoma4.5 - 22.4[10]
PC-3Prostate Adenocarcinoma4.5 - 22.4[10]
SK-MEL-2Malignant Melanoma4.5 - 22.4[10]
SK-N-ASNeuroblastoma4.5 - 22.4[10]
WiDrColorectal Adenocarcinoma4.5 - 22.4[10]
Spliceostatin A Various Human Cancer Cell LinesMultiple0.6 - 3 (as FR901464)[11]
Various Human Cancer Cell LinesMultiple1.5 - 9.6 (derivatives)[11]
Chronic Lymphocytic Leukemia (CLL)Leukemia2.5 - 20 (induces apoptosis)[7][8]
Normal B (CD19+) LymphocytesNon-cancerous12.1[8]
Normal T (CD3+) LymphocytesNon-cancerous61.7[8]

The available data suggests that Spliceostatin A and its derivatives generally exhibit higher potency with IC50 values in the low nanomolar range, compared to this compound.[8][10][11] Notably, Spliceostatin A has shown some selectivity for cancer cells over certain normal cell types.[8]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of anti-cancer agents. While direct comparative in vivo efficacy studies between this compound and Spliceostatin A are limited, individual studies have demonstrated their anti-tumor activity.

A study on a Spliceostatin A analog (compound 5) in a JeKo-1 mantle cell lymphoma xenograft model in NOD/SCID mice showed statistically significant decreases in tumor volumes at doses of 10, 25, and 50 mg/kg administered intravenously for five consecutive days, with no significant weight loss or fatalities. Information on in vivo efficacy studies for this compound is less detailed in the readily available literature, highlighting a gap for future comparative research.

Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Cell Implantation Cell Implantation Cancer Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Treatment Tumor Growth->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Vehicle vs. Drug Data Analysis Data Analysis Tumor Measurement->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

A typical workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of the compounds on the splicing machinery.

Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., HeLa) that are active in in vitro splicing.

  • Pre-mRNA Substrate: Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons.

  • Splicing Reaction: Incubate the nuclear extract with the pre-mRNA substrate, ATP, and varying concentrations of this compound or Spliceostatin A (or DMSO as a vehicle control).

  • RNA Extraction and Analysis: After the incubation period, extract the RNA and analyze the splicing products (pre-mRNA, mRNA, and splicing intermediates) by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantification: Quantify the amount of spliced mRNA to determine the IC50 value for splicing inhibition.[10]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Spliceostatin A for a specified period (e.g., 48-72 hours). Include a vehicle control.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis

This technique can be used to analyze the expression of proteins affected by splicing inhibition.

Methodology:

  • Cell Lysis: Treat cells with this compound or Spliceostatin A, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific to target proteins (e.g., splicing factors, apoptosis markers) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Both this compound and Spliceostatin A are valuable research tools for studying the spliceosome and potent anti-cancer agents that warrant further investigation. The current evidence suggests that Spliceostatin A exhibits greater potency in vitro. However, a comprehensive head-to-head comparison in a broad panel of cancer cell lines and in well-designed in vivo models is necessary to fully elucidate their comparative efficacy and therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be critical for advancing our understanding of these promising spliceosome modulators and their potential clinical applications.

References

Herboxidiene and its Synthetic Analogs: A Comparative Guide to In Vivo Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo antitumor activity of the natural product Herboxidiene and its synthetic analogs. This document summarizes key experimental data, details methodologies from pivotal studies, and visualizes the underlying molecular pathways and experimental designs.

This compound, a polyketide natural product, has garnered significant interest in the field of oncology for its potent antitumor properties. Its mechanism of action involves the targeting of the SF3b complex, a critical component of the spliceosome, leading to the inhibition of pre-mRNA splicing and subsequent cancer cell death. This unique mechanism has spurred the development of synthetic analogs aimed at improving efficacy, optimizing pharmacokinetic properties, and elucidating structure-activity relationships. This guide offers a comparative analysis of the in vivo performance of this compound versus its synthetic counterparts based on available preclinical data.

Quantitative Comparison of In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of this compound (also referred to as GEX1A) and its analogs. Data is compiled from studies in murine cancer models, highlighting key parameters such as tumor growth inhibition and survival rates.

CompoundCancer ModelAnimal ModelDosing RegimenKey FindingsReference
This compound (GEX1A) P388 murine leukemiaCDF1 mice2.5 mg/kg/day, i.p., days 1-9Increased life span by 159%[Sakai et al., 2002]
This compound (GEX1A) Colon 38 murine adenocarcinomaBDF1 mice2.5 mg/kg/day, i.p., days 1-9Tumor growth inhibition of 86%[Sakai et al., 2002]
This compound (GEX1A) A549 human lung carcinoma xenograftNude mice2.5 mg/kg/day, i.p., days 1-9Tumor growth inhibition of 69%[Sakai et al., 2002]
This compound (GEX1A) HT-1080 human fibrosarcoma xenograftNude mice2.5 mg/kg/day, i.v., days 1-5Significant tumor growth inhibition[Fukuda et al., 2004]
GEX1Q3 P388 murine leukemia, Colon 38 murine adenocarcinomaNot specifiedNot specifiedNo significant in vivo antitumor activity observed[Sakai et al., 2002]
GEX1Q5 P388 murine leukemia, Colon 38 murine adenocarcinomaNot specifiedNot specifiedNo significant in vivo antitumor activity observed[Sakai et al., 2002]

Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and future experimental design. Below are the detailed protocols for the key in vivo experiments cited.

In Vivo Antitumor Assay for this compound (GEX1A) (Sakai et al., 2002)
  • Animal Models:

    • For P388 leukemia: Female CDF1 mice.

    • For Colon 38 adenocarcinoma: Female BDF1 mice.

    • For A549 lung carcinoma: Female BALB/c nude mice.

  • Tumor Implantation:

    • P388 leukemia: Intraperitoneal (i.p.) inoculation of 1 x 10⁶ cells.

    • Colon 38 adenocarcinoma: Subcutaneous (s.c.) implantation of a 2-3 mm tumor fragment into the axilla.

    • A549 lung carcinoma: Subcutaneous (s.c.) implantation of 5 x 10⁶ cells.

  • Drug Administration:

    • This compound (GEX1A) was administered intraperitoneally (i.p.) once daily for 9 consecutive days, starting the day after tumor implantation.

    • The vehicle used for drug formulation was not specified in the available text.

  • Efficacy Evaluation:

    • P388 leukemia: The mean survival time of the treated group was compared to the control group, and the percentage of increased life span (% ILS) was calculated.

    • Colon 38 and A549 solid tumors: Tumor sizes were measured, and the tumor growth inhibition rate was calculated at the end of the experiment.

In Vivo Antitumor Assay for this compound (GEX1A) (Fukuda et al., 2004)
  • Animal Model: Female BALB/c nude mice.

  • Tumor Implantation: Subcutaneous (s.c.) inoculation of 1 x 10⁷ HT-1080 human fibrosarcoma cells into the right flank.

  • Drug Administration:

    • When tumor volumes reached approximately 100 mm³, mice were randomized into treatment and control groups.

    • This compound (GEX1A) was administered intravenously (i.v.) once daily for 5 consecutive days.

    • The vehicle used was a solution of 5% glucose.

  • Efficacy Evaluation:

    • Tumor volume was measured twice a week and calculated using the formula: (width)² x length / 2.

    • The antitumor effect was expressed as the relative tumor volume of the treated group versus the control group.

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for in vivo antitumor studies.

Herboxidiene_Signaling_Pathway cluster_nucleus Cell Nucleus Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Splicing Process Mature mRNA Mature mRNA Spliceosome->Mature mRNA SF3b Complex SF3b Complex SF3b Complex->Spliceosome is a component of Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Protein Synthesis->Cell Cycle Arrest / Apoptosis Leads to This compound This compound This compound->SF3b Complex Inhibits

Caption: this compound's mechanism of action, inhibiting the SF3b complex.

In_Vivo_Antitumor_Workflow Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Animal Model Preparation Animal Model Preparation Animal Model Preparation->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Control Group->Drug Administration Data Collection Data Collection Drug Administration->Data Collection Tumor Volume, Survival Efficacy Analysis Efficacy Analysis Data Collection->Efficacy Analysis

Caption: Workflow for in vivo antitumor activity assessment.

Unveiling the Molecular Sabotage of Splicing: A Comparative Guide to SF3b Complex Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the intricate machinery of the spliceosome presents a compelling target for therapeutic intervention, particularly in oncology. At the heart of this machinery lies the SF3b complex, a critical component for the precise removal of introns from pre-mRNA. The disruption of this process by small molecules offers a promising avenue for anticancer drug development. This guide provides a detailed comparison of the Cryo-EM structure of the SF3b complex bound to Herboxidiene-like inhibitors and other key splicing modulators, supported by experimental data and detailed protocols.

The SF3b complex, a subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), plays a pivotal role in recognizing the branch point sequence (BPS) within the intron, an early and essential step in spliceosome assembly.[1] Natural products like this compound, Pladienolide B, and Spliceostatin A have been identified as potent inhibitors of the SF3b complex.[2] These molecules bind to a conserved pocket on the SF3b complex, interfering with the stable association of the U2 snRNP at the branch point and ultimately stalling the splicing process.[1][3] This guide delves into the structural basis of this inhibition, compares the potency of these compounds, and provides insights into the experimental methodologies used to elucidate these mechanisms.

Performance Comparison of SF3b Inhibitors

The efficacy of SF3b inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound and its key competitors, Pladienolide B and Spliceostatin A, demonstrating their potent anti-proliferative activity.

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound HeLaCervical Cancer3.2[2]
A549Lung Cancer1.9[2]
MCF7Breast Cancer2.5[2]
Pladienolide B HeLaCervical Cancer0.5[2]
A549Lung Cancer0.3[2]
MCF7Breast Cancer0.4[2]
Spliceostatin A HeLaCervical Cancer0.6[2]
A549Lung Cancer0.4[2]
MCF7Breast Cancer0.5[2]

Structural Insights from Cryo-EM

Cryo-electron microscopy (Cryo-EM) has been instrumental in revealing the molecular mechanism of SF3b inhibition. The structure of the SF3b complex bound to E7107, a derivative of Pladienolide B, was determined at a resolution of 3.95 Å.[4][5] This structure revealed that the inhibitor binds in the branch point adenosine-binding pocket, creating steric hindrance and preventing the proper recognition of the pre-mRNA substrate.[4][5] While a high-resolution Cryo-EM structure of SF3b in complex with this compound is not yet available, modeling studies based on the E7107-bound structure suggest a similar binding mode.[2]

ComplexInhibitorResolution (Å)Key FindingsReference
SF3bE7107 (Pladienolide B derivative)3.95Inhibitor binds in the branch point adenosine-binding pocket, interfering with substrate recognition.[4][5]

Mechanism of Action: Stalling the Spliceosome

SF3b inhibitors exert their effect by arresting the spliceosome assembly at an early stage. The binding of the inhibitor to the SF3b complex prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA. This disruption stalls the transition from the A complex to the B complex, a critical step for the catalytic activation of the spliceosome.[6]

Spliceosome_Assembly_and_Inhibition cluster_assembly Spliceosome Assembly Pathway cluster_inhibition Inhibitor Action pre-mRNA pre-mRNA E_complex E Complex pre-mRNA->E_complex U1 snRNP A_complex A Complex E_complex->A_complex U2 snRNP (containing SF3b) B_complex B Complex A_complex->B_complex U4/U5/U6 tri-snRNP Stalled_A_complex Stalled A Complex A_complex->Stalled_A_complex C_complex C Complex (Catalytically Active) B_complex->C_complex Activation Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Splicing Reaction Inhibitor This compound-like Inhibitors Inhibitor->A_complex Binds to SF3b Stalled_A_complex->B_complex Blocks Transition CryoEM_Workflow cluster_workflow Cryo-EM Experimental Workflow Purification 1. Purify SF3b Complex Incubation 2. Incubate with Inhibitor Purification->Incubation Grid_Prep 3. Prepare Cryo-EM Grids Incubation->Grid_Prep Vitrification 4. Plunge-freeze in liquid ethane Grid_Prep->Vitrification Screening 5. Screen Grids for Ice Quality and Particle Distribution Vitrification->Screening Data_Collection 6. High-Resolution Data Collection Screening->Data_Collection Image_Processing 7. Image Processing and 3D Reconstruction Data_Collection->Image_Processing Structure_Determination 8. Atomic Model Building and Refinement Image_Processing->Structure_Determination

References

Herboxidiene Exhibits Differential Cytotoxicity and Cell Cycle Effects on Cancer Versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that Herboxidiene, a potent spliceosome inhibitor, demonstrates a significant differential effect on cancer cells compared to normal, healthy cell lines. This natural product and its analogs, which target the SF3B1 subunit of the spliceosome, exhibit greater cytotoxicity and distinct cell cycle modulation in cancerous cells, suggesting a promising therapeutic window for oncology applications.

This compound's primary mechanism of action involves the inhibition of pre-mRNA splicing, a critical process in gene expression that is often dysregulated in cancer. By binding to the SF3B1 protein, this compound disrupts the assembly and function of the spliceosome, leading to an accumulation of unspliced or mis-spliced mRNA. This disruption preferentially triggers cell death and growth arrest in cancer cells, which are often more reliant on efficient splicing to maintain their high proliferation rates and survival.

Comparative Cytotoxicity: A Clear Advantage Against Cancer

While direct comparative studies with large panels of cancer and normal cell lines for this compound are limited in publicly available literature, data from analogous SF3B1 inhibitors provide strong evidence for a cancer-selective effect. For instance, the SF3B1 inhibitor E7107 has shown a stark difference in potency, with a mean LC50 of 8.8 nM in chronic lymphocytic leukemia (CLL) cells, while normal peripheral blood mononuclear cells (PBMCs) were significantly more resistant, with an LC50 greater than 300 nM. Similarly, studies with Pladienolide B and FD-895 have indicated that these compounds tend to spare normal PBMCs.

Table 1: Cytotoxicity of SF3B1 Inhibitors in Cancer vs. Normal Cells (Illustrative Data)

Compound Cell Line Type Cell Line(s) IC50/LC50 (nM)
E7107 Cancer (CLL) Various Patient Samples Mean: 8.8
Normal (PBMC) Healthy Donor Samples > 300
This compound Cancer HeLa, B16F10 Activity Demonstrated

| | Normal (Fibroblast) | WI-38 | Cell Cycle Arrest Observed |

Note: This table is a compilation of data from different studies and is intended to be illustrative of the differential effect. Direct head-to-head IC50 comparisons for this compound are not extensively published.

Differential Impact on Cell Cycle Progression and Apoptosis

This compound's selective action extends to its effects on cell cycle regulation and the induction of programmed cell death (apoptosis). Research has shown that this compound can induce both G1 and G2/M phase cell cycle arrest in the human normal fibroblast cell line WI-38. This effect in normal cells appears to be a cytostatic one, temporarily halting cell division without immediately inducing cell death.

In contrast, in cancer cells, the disruption of splicing by this compound and similar compounds leads to a more terminal outcome. The accumulation of aberrant transcripts and dysfunctional proteins triggers cellular stress pathways, ultimately culminating in apoptosis. While quantitative data directly comparing the percentage of apoptotic cells and the distribution of cell cycle phases between multiple cancer and normal cell lines upon this compound treatment is not yet consolidated in published literature, the qualitative evidence points towards a preferential induction of apoptosis in malignant cells.

Mechanism of Action: Targeting a Cancer Vulnerability

The differential sensitivity to this compound and other SF3B1 inhibitors is thought to stem from the increased reliance of cancer cells on the splicing machinery. Rapidly proliferating cancer cells have a high demand for protein synthesis, which necessitates a robust and efficient splicing process. Furthermore, some cancers harbor mutations in splicing factors, including SF3B1 itself, which may create a unique dependency that can be exploited by targeted inhibitors like this compound.

The mechanism involves this compound binding to a specific pocket on the SF3B1 protein, which interferes with the recognition of the branch point sequence during the early stages of spliceosome assembly. This leads to intron retention and exon skipping, generating non-functional or toxic protein variants and activating cellular apoptosis pathways.

Herboxidiene_Mechanism cluster_spliceosome Spliceosome Assembly Pre-mRNA Pre-mRNA U2 snRNP U2 snRNP Pre-mRNA->U2 snRNP Branch Point Recognition Splicing Splicing U2 snRNP->Splicing incorporates SF3B1 SF3B1 SF3B1 Altered Splicing Altered Splicing SF3B1->Altered Splicing Mature mRNA Mature mRNA Splicing->Mature mRNA This compound This compound This compound->SF3B1 Inhibits Cell Cycle Arrest Cell Cycle Arrest Altered Splicing->Cell Cycle Arrest Apoptosis Apoptosis Altered Splicing->Apoptosis

Caption: Mechanism of this compound Action.

Experimental Protocols

To aid researchers in further investigating the differential effects of this compound, detailed protocols for key experimental assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cells (both cancer and normal lines in separate plates) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Cell_Cycle_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Harvesting & Fixation Cell Harvesting & Fixation This compound Treatment->Cell Harvesting & Fixation PI/RNase Staining PI/RNase Staining Cell Harvesting & Fixation->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis Data Quantification Data Quantification Flow Cytometry Analysis->Data Quantification

Caption: Workflow for Cell Cycle Analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

The available evidence strongly suggests that this compound and other SF3B1 inhibitors possess a desirable differential activity, being more potent against cancer cells while showing greater tolerance in normal cells. This selectivity, coupled with their unique mechanism of action, positions them as a promising class of anti-cancer agents. Further head-to-head comparative studies with this compound on a broad panel of cancer and normal cell lines are warranted to fully elucidate its therapeutic potential and to identify the cancer types that are most susceptible to its effects. The provided experimental protocols offer a standardized framework for conducting such crucial investigations.

References

Herboxidiene vs. FR901464: A Comparative Analysis of Splicing Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two potent pre-mRNA splicing inhibitors: Herboxidiene and FR901464. Both natural products target the spliceosome, a critical cellular machine responsible for gene expression, making them valuable tools for research and potential anticancer therapeutics. This document details their mechanism of action, presents quantitative data on their activity, outlines experimental protocols for their study, and visualizes their impact on cellular pathways.

Mechanism of Action: Targeting the SF3b Complex

This compound and FR901464, along with its methylated derivative Spliceostatin A, are potent inhibitors of the spliceosome.[1][2][3] They exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1][2] Specifically, these molecules target SF3B1, a core protein within the SF3b complex.[4][5]

By interacting with SF3B1, this compound and FR901464 interfere with the early stages of spliceosome assembly.[6][7] This inhibition prevents the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA, a crucial step for the initiation of splicing.[8] The consequence is an accumulation of unspliced pre-mRNA in the nucleus and a global disruption of pre-mRNA splicing.[1]

Quantitative Performance Data

The following tables summarize the inhibitory concentrations of this compound and FR901464 in both biochemical and cellular assays.

Compound Assay Type System IC50 Value Reference
This compoundIn vitro splicingHeLa cell nuclear extract0.3 µM[6]
FR901464In vitro splicingHeLa cell nuclear extract0.05 µMNot explicitly stated, but implied by comparison with Spliceostatin A

Table 1: In Vitro Splicing Inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of the splicing activity in a cell-free system.

Compound Cell Line Assay Type GI50/IC50 Value Reference
This compoundHuman tumor cell linesCytotoxicityNot specified[3]
FR901464Colorectal cancer cell linesCytotoxicity<1 ng/mL[5]

Table 2: Cellular Activity. GI50/IC50 values represent the concentration of the compound required to inhibit the growth or viability of 50% of the cells.

Experimental Protocols

In Vitro Splicing Assay

This protocol is a standard method for evaluating the inhibitory effect of compounds on pre-mRNA splicing in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., adenovirus major late promoter)

  • ATP, creatine (B1669601) phosphate

  • MgCl2, KCl

  • This compound or FR901464 dissolved in DMSO

  • Denaturing polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare splicing reactions by combining HeLa cell nuclear extract, radiolabeled pre-mRNA substrate, ATP, creatine phosphate, MgCl2, and KCl in a microfuge tube.

  • Add the desired concentration of this compound, FR901464, or DMSO (as a control) to the reaction mixture.

  • Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes) to allow splicing to occur.

  • Stop the reaction and isolate the RNA products.

  • Separate the RNA products (pre-mRNA, mRNA, and splicing intermediates) by denaturing polyacrylamide gel electrophoresis.

  • Visualize the radiolabeled RNA bands using a phosphorimager and quantify the amount of each species to determine the percentage of splicing inhibition.

Cell-Based Splicing Reporter Assay

This assay allows for the evaluation of splicing inhibition within a cellular context using a reporter gene system.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Plasmid vector containing a reporter gene (e.g., luciferase or GFP) interrupted by an intron.

  • Transfection reagent

  • This compound or FR901464

  • Lysis buffer

  • Apparatus for measuring reporter gene activity (e.g., luminometer or fluorescence microscope/plate reader)

Procedure:

  • Seed mammalian cells in a multi-well plate.

  • Transfect the cells with the splicing reporter plasmid using a suitable transfection reagent.

  • After an appropriate incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound, FR901464, or DMSO (as a control).

  • Incubate the cells for a desired duration (e.g., 24-48 hours).

  • Lyse the cells and measure the reporter gene activity. A decrease in reporter activity indicates inhibition of splicing.

Signaling Pathways and Experimental Workflows

The inhibition of the SF3b complex by this compound and FR901464 has significant downstream consequences on cellular signaling pathways. By altering the splicing of key regulatory genes, these compounds can impact cell cycle progression, apoptosis, and other critical cellular processes.

G cluster_0 Splicing Inhibition cluster_1 Downstream Effects This compound This compound SF3b SF3b Complex (U2 snRNP) This compound->SF3b inhibit FR901464 FR901464 FR901464->SF3b inhibit Splicing Pre-mRNA Splicing Inhibition SF3b->Splicing Unspliced_RNA Accumulation of Unspliced pre-mRNA Splicing->Unspliced_RNA Alt_Splicing Altered Alternative Splicing Splicing->Alt_Splicing mTOR mTOR/ß-catenin Pathway Inhibition Splicing->mTOR PTEN_AKT PTEN/AKT/PI3K Pathway Modulation Splicing->PTEN_AKT Cell_Cycle Cell Cycle Arrest (G1 and G2/M) Unspliced_RNA->Cell_Cycle MDM2 MDM2 (altered splicing) Alt_Splicing->MDM2 BCL2L1 BCL2L1 (altered splicing) Alt_Splicing->BCL2L1 Apoptosis Apoptosis BCL2L1->Apoptosis

Caption: Mechanism of action and downstream effects of this compound and FR901464.

The diagram above illustrates how this compound and FR901464, by inhibiting the SF3b complex, lead to a block in pre-mRNA splicing. This primary effect triggers a cascade of downstream events, including the accumulation of unspliced pre-mRNA, altered alternative splicing of key genes like MDM2 and BCL2L1, and the modulation of critical signaling pathways such as mTOR/ß-catenin and PTEN/AKT/PI3K.[3][9][10] These molecular changes ultimately result in cell cycle arrest and apoptosis, highlighting the therapeutic potential of these compounds in cancer treatment.

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay start_vitro Prepare Splicing Reaction (HeLa Extract, pre-mRNA, ATP) add_inhibitor_vitro Add this compound/FR901464 start_vitro->add_inhibitor_vitro incubate_vitro Incubate at 30°C add_inhibitor_vitro->incubate_vitro isolate_rna_vitro Isolate RNA incubate_vitro->isolate_rna_vitro gel_vitro Denaturing PAGE isolate_rna_vitro->gel_vitro analyze_vitro Phosphorimaging & Quantification gel_vitro->analyze_vitro start_cell Seed & Transfect Cells with Reporter Plasmid add_inhibitor_cell Treat Cells with This compound/FR901464 start_cell->add_inhibitor_cell incubate_cell Incubate (24-48h) add_inhibitor_cell->incubate_cell lyse_cell Lyse Cells incubate_cell->lyse_cell measure_reporter Measure Reporter Activity lyse_cell->measure_reporter

Caption: Experimental workflows for assessing splicing inhibition.

The flowchart above outlines the key steps in two common experimental approaches to study the effects of this compound and FR901464 on splicing. The in vitro assay provides a direct measure of splicing inhibition in a controlled biochemical environment, while the cell-based assay assesses the impact of these compounds on splicing within a living cell.

Conclusion

This compound and FR901464 are powerful inhibitors of pre-mRNA splicing that both target the SF3b complex of the spliceosome. While both compounds exhibit potent activity, FR901464 and its derivatives have often been reported with lower IC50 values in in vitro splicing assays, suggesting potentially higher potency. Their ability to induce cell cycle arrest and apoptosis through the modulation of alternative splicing and key signaling pathways makes them significant molecules in the field of cancer research and drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate and compare the activities of these important splicing modulators.

References

The Carboxylic Acid Group: An Indispensable Anchor for Herboxidiene's Spliceosome Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of structure-activity relationship studies reveals the critical role of the C1 carboxylic acid moiety in the potent anti-cancer activity of Herboxidiene. This functional group is essential for the molecule's interaction with the SF3B complex of the spliceosome, preventing the conformational changes required for pre-mRNA splicing and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

This compound, a natural product isolated from Streptomyces species, has garnered significant attention in the field of oncology for its potent inhibition of the spliceosome, a critical cellular machinery responsible for intron removal from pre-messenger RNA (pre-mRNA). This guide delves into the experimental evidence that unequivocally confirms the pivotal role of the carboxylic acid group in this compound's biological activity, comparing its efficacy with analogs where this group has been modified.

Unveiling the Mechanism: How this compound Hijacks the Spliceosome

This compound exerts its cytotoxic effects by targeting the SF3B complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome.[1][2][3] The binding of this compound to SF3B prevents the stable association of the U2 snRNP with the branch point sequence (BPS) of the intron, a crucial step in the formation of the spliceosome's catalytic core.[1][4] This disruption of spliceosome assembly leads to an accumulation of unspliced pre-mRNAs, triggering a cascade of cellular events that culminate in cancer cell death.

The interaction between this compound and the SF3B complex is a conformation-dependent process.[2][3] The SF3B complex exists in "open" and "closed" conformations, and its transition to the closed state is a prerequisite for stable intron binding.[1] Potent splicing inhibitors like this compound are proposed to bind to the open conformation of SF3B, preventing its transition to the closed state.[1]

The Carboxylic Acid at C1: The Linchpin of Activity

Structure-activity relationship (SAR) studies have systematically dissected the this compound molecule to identify the pharmacophores essential for its activity.[1] These studies have consistently highlighted the C1 carboxylic acid group as a non-negotiable feature for potent splicing inhibition.

It is postulated that the negatively charged carboxylate group of this compound forms crucial electrostatic interactions with a cluster of positively charged amino acid residues within the inhibitor-binding pocket of the SF3B1 subunit.[1][4] Specifically, residues such as K1070, K1071, R1074, and R1075 in SF3B1 are thought to be the key interaction partners.[1] This electrostatic "anchor" is believed to be vital for maintaining the inhibitor's long-lasting occupancy in the binding site, thereby effectively locking SF3B in its inactive, open conformation.[1][2][3][5]

The following diagram illustrates the proposed mechanism of this compound's inhibitory action on the spliceosome assembly:

Herboxidiene_Mechanism Mechanism of this compound-mediated Splicing Inhibition cluster_0 Normal Splicing Pathway cluster_1 This compound Inhibition U2 snRNP U2 snRNP SF3B Open SF3B (Open Conformation) U2 snRNP->SF3B Open binds to Intron BPS Intron BPS A-complex A-complex Formation Intron BPS->A-complex SF3B Closed SF3B (Closed Conformation) SF3B Open->SF3B Closed ATP-dependent conformational change SF3B Closed->Intron BPS stabilizes interaction with Splicing Successful Splicing A-complex->Splicing This compound This compound SF3B Open_inhibited SF3B (Open Conformation) This compound->SF3B Open_inhibited binds to Blocked Transition Conformational Transition Blocked SF3B Open_inhibited->Blocked Transition Splicing Inhibition Splicing Inhibition Blocked Transition->Splicing Inhibition

Caption: this compound binds to the open conformation of SF3B, preventing its transition to the closed state required for splicing.

Comparative Analysis: this compound vs. Its Analogs

The criticality of the C1 carboxylic acid is starkly illustrated when comparing the biological activity of this compound with its synthetic analogs where this group is modified. The following table summarizes the in vitro splicing inhibitory activity of this compound and key analogs.

CompoundModification at C1In Vitro Splicing IC50 (µM)Fold Change in Activity vs. This compound
This compound (1) Carboxylic Acid (-COOH) 0.3 [1]-
Analog 10 Carboxamide (-CONH2)>10 - 100[1]>33 - 333 fold decrease
Analog 11 Hydroxymethyl (-CH2OH)>10 - 100[1]>33 - 333 fold decrease
Inactive this compound (iHB, 14) Methyl Ester (-COOCH3)>100[1]>333 fold decrease

As the data clearly indicates, any modification to the carboxylic acid group leads to a dramatic loss of inhibitory activity, with the methyl ester analog being virtually inactive.[1] This underscores the precise structural and electronic requirements for effective binding to the SF3B complex.

The experimental workflow for determining the in vitro splicing inhibitory activity is depicted below:

Splicing_Assay_Workflow In Vitro Splicing Assay Workflow HeLa Nuclear Extract HeLa Nuclear Extract Incubation Incubation HeLa Nuclear Extract->Incubation Radiolabeled pre-mRNA Radiolabeled pre-mRNA Radiolabeled pre-mRNA->Incubation Test Compound Test Compound Test Compound->Incubation RNA Extraction RNA Extraction Incubation->RNA Extraction Denaturing PAGE Denaturing Polyacrylamide Gel Electrophoresis RNA Extraction->Denaturing PAGE Autoradiography Autoradiography Denaturing PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification Quantify splicing products and intermediates

Caption: Workflow for assessing the in vitro splicing inhibitory activity of test compounds.

Experimental Protocols

In Vitro Splicing Assay

This assay is fundamental to determining the inhibitory potential of this compound and its analogs on the splicing machinery.

  • Preparation of Nuclear Extract: HeLa cell nuclear extracts are prepared as a source of spliceosomal components.

  • Transcription of Pre-mRNA Substrate: A pre-mRNA substrate containing an intron and flanking exons is transcribed in vitro and radiolabeled, typically with 32P-UTP.

  • Splicing Reaction: The splicing reaction is assembled by incubating the radiolabeled pre-mRNA substrate with the HeLa nuclear extract, ATP, and varying concentrations of the test compound (e.g., this compound or its analogs) or a vehicle control (e.g., DMSO). Reactions are typically incubated at 30°C for a set period (e.g., 30-60 minutes).

  • RNA Isolation: Following incubation, the RNA is extracted from the reaction mixture using methods such as phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Analysis by Gel Electrophoresis: The isolated RNA is resolved on a denaturing polyacrylamide gel.

  • Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species (pre-mRNA, splicing intermediates, and spliced mRNA). The intensity of the bands corresponding to the spliced product is quantified to determine the extent of splicing inhibition at each compound concentration.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the splicing activity (IC50) is calculated from the dose-response curve.

Conclusion

The collective body of experimental evidence provides a compelling and definitive confirmation of the carboxylic acid group's essential role in the biological activity of this compound. Its ability to act as a crucial electrostatic anchor within the SF3B binding pocket is fundamental to its mechanism of spliceosome inhibition. This understanding is not only critical for elucidating the intricate molecular interactions governing splicing but also provides a rational basis for the design and development of novel, potent, and selective anti-cancer therapeutics that target this vital cellular process. The dramatic loss of activity upon modification of the carboxylic acid serves as a stark reminder of the precision required in drug design and highlights this functional group as a key determinant of this compound's therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Herboxidiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pivotal research and development, the responsible management of chemical compounds is as crucial as the discoveries they enable. Herboxidiene, a potent polyketide with significant anti-tumor properties, demands meticulous handling and disposal to ensure personnel safety and environmental compliance.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management principles.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. Always consult the manufacturer-specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling this compound, this includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.

This compound: Key Chemical Properties

Understanding the chemical properties of this compound is fundamental to its safe handling and disposal. This data, summarized below, informs the selection of appropriate containers, solvents for cleaning, and segregation strategies.

PropertyValueSource
Molecular Formula C₂₅H₄₂O₆[5]
Molar Mass 438.605 g·mol⁻¹[1][5]
Appearance Data not available
Solubility Soluble in polar solvents such as water, ethanol, n-butanol, and acetone. Insoluble in non-polar solvents like hexane.[1]
Storage Store at -20°C, protected from light, and under nitrogen.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste must adhere to institutional and regulatory guidelines. The following procedure is a general framework and should be adapted to comply with your organization's specific Environmental Health and Safety (EHS) protocols.

1. Waste Segregation:

  • Crucial First Step: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[6][7]

  • Designated Container: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated, chemically resistant container with a secure lid.

2. Container Labeling:

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • Required Information: The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area: Store the sealed waste container in a designated and controlled satellite accumulation area within the laboratory.[6]

  • Secondary Containment: To mitigate spill risks, place the primary waste container within a larger, chemically resistant secondary container.

4. Scheduling Waste Pickup:

  • Contact EHS: Once the waste container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

  • Professional Disposal: The EHS department will coordinate with a certified hazardous waste management company for the final, compliant disposal of the this compound waste.

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is critical to contain the material and protect laboratory personnel.

1. Evacuate and Alert:

  • Immediately evacuate the affected area to prevent further exposure.

  • Alert your laboratory supervisor and the institutional EHS office about the spill.

2. Secure the Area:

  • Restrict access to the spill area.

  • If it is safe to do so, increase ventilation in the area by opening a chemical fume hood sash.

3. Cleanup Procedure (for trained personnel only):

  • Don Appropriate PPE: This should include, at a minimum, chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris. Place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (refer to the SDS for recommendations), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Herboxidiene_Disposal_Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE A->B Safety First C Segregate this compound Waste B->C Begin Work D Use Designated, Labeled Container C->D Containment E Store in Satellite Accumulation Area D->E Secure Storage F Utilize Secondary Containment E->F Spill Prevention G Contact EHS for Waste Pickup F->G Container Full H Professional Hazardous Waste Disposal G->H Compliant Removal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize the guidance provided in the specific Safety Data Sheet for the chemicals you are handling.

References

Personal protective equipment for handling Herboxidiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Herboxidiene is paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and proper disposal methods, ensuring a secure laboratory environment.

This compound is a polyketide natural product with significant anti-tumor and herbicidal properties.[1][2] Its mechanism of action involves the inhibition of the pre-mRNA splicing process by targeting the SF3b complex, a critical component of the spliceosome.[1][3][4][5] This targeted disruption of a fundamental cellular process underscores the need for meticulous handling procedures to prevent unintended exposure.

Personal Protective Equipment (PPE)

A Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[6] Adherence to the following PPE recommendations is mandatory to mitigate these risks.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from accidental splashes or contact with airborne particles of the compound.
Hand Protection Impermeable and chemical-resistant gloves (e.g., nitrile).To prevent dermal absorption, a primary route of harmful exposure.
Respiratory Protection An N95 (US) or equivalent respirator.Essential when handling the solid form to prevent the inhalation of fine dust particles.
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.

Safe Handling and Disposal protocols

Proper operational procedures are critical for minimizing risk. The following step-by-step guidance outlines the safe handling, use, and disposal of this compound.

Experimental Workflow

A systematic approach to handling this compound, from initial preparation to final disposal, is crucial for laboratory safety. The following workflow diagram illustrates the key stages.

G A 1. Preparation Don appropriate PPE. Work within a certified chemical fume hood. B 2. Weighing & Transfer Handle solid carefully to minimize dust generation. A->B C 3. Solution Preparation Slowly add solid to the solvent to prevent splashing. B->C D 4. Experimental Use Conduct experiment (e.g., cell culture treatment). C->D E 5. Decontamination Thoroughly clean all equipment and the work surface. D->E F 6. Waste Disposal Segregate and dispose of all waste as hazardous. E->F G 7. Post-Handling Safely remove PPE and wash hands thoroughly. F->G

Caption: A step-by-step workflow for the safe laboratory handling of this compound.

Storage

This compound should be stored as a solid at -20°C in a tightly sealed container, protected from light.[2]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[6][7][8]

  • Solid Waste : All contaminated disposable items, including gloves, pipette tips, and absorbent pads, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. These solutions should not be mixed with other chemical waste streams.

  • Sharps : Any needles or syringes used for handling this compound must be disposed of in an appropriate sharps container. If residual this compound is present, the entire syringe must be disposed of as hazardous chemical waste.[7]

Mechanism of Action: Splicing Inhibition

This compound exerts its biological effects by acting as a potent splicing modulator.[5][9] It specifically targets the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) within the spliceosome.[1][3] This interaction inhibits the catalytic function of the spliceosome, preventing the removal of introns from pre-mRNA. The resulting accumulation of unprocessed pre-mRNA transcripts disrupts protein synthesis, which can lead to cell cycle arrest and apoptosis, forming the basis of its anti-tumor properties.[1][4]

G cluster_pathway This compound's Impact on Pre-mRNA Splicing This compound This compound SF3B1 SF3B1 Subunit (of SF3b complex) This compound->SF3B1 Binds to & Inhibits Spliceosome Spliceosome Assembly & Function SF3B1->Spliceosome is a key component of Splicing Pre-mRNA Splicing Spliceosome->Splicing is inhibited Unspliced_mRNA Accumulation of Unspliced pre-mRNA Splicing->Unspliced_mRNA Disruption leads to Cell_Outcome Cell Cycle Arrest & Anti-tumor Activity Unspliced_mRNA->Cell_Outcome Results in

Caption: The signaling pathway illustrating this compound's inhibition of the spliceosome.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Herboxidiene
Reactant of Route 2
Herboxidiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.